(S)-4-Amino-2-((ethoxycarbonyl)amino)-4-oxobutanoic acid
Description
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Properties
IUPAC Name |
(2S)-4-amino-2-(ethoxycarbonylamino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O5/c1-2-14-7(13)9-4(6(11)12)3-5(8)10/h4H,2-3H2,1H3,(H2,8,10)(H,9,13)(H,11,12)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YORYXPTWPIKBDE-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(CC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N[C@@H](CC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427372 | |
| Record name | N~2~-(Ethoxycarbonyl)-L-asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16639-91-1 | |
| Record name | N~2~-(Ethoxycarbonyl)-L-asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-4-Amino-2-((ethoxycarbonyl)amino)-4-oxobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (S)-4-Amino-2-((ethoxycarbonyl)amino)-4-oxobutanoic acid, a key building block in synthetic organic chemistry and drug discovery. This document moves beyond a simple recitation of facts to offer a deeper understanding of the causality behind its chemical behavior and utility.
Chemical Identity and Structure
This compound, also known as N-ethoxycarbonyl-L-asparagine, is a derivative of the naturally occurring amino acid L-asparagine. The introduction of the ethoxycarbonyl protecting group on the alpha-amino functionality modifies its reactivity and physical properties, making it a valuable intermediate in multi-step syntheses.
Molecular Structure:
Caption: 2D structure of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. The properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 16639-91-1 | N/A |
| Molecular Formula | C₇H₁₂N₂O₅ | |
| Molecular Weight | 204.18 g/mol | |
| Melting Point | 166 °C (decomposes) | N/A |
| Predicted pKa | 3.47 ± 0.10 | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Generally soluble in water. Solubility in organic solvents is expected to be moderate, influenced by the presence of both polar functional groups and the nonpolar ethyl group. | [1] |
| Storage | 2-8°C | N/A |
The presence of the carboxylic acid, amide, and carbamate functional groups imparts a polar character to the molecule, contributing to its predicted water solubility. The ethoxycarbonyl group introduces a degree of lipophilicity, which may enhance its solubility in certain organic solvents compared to unprotected L-asparagine. The predicted pKa suggests that the carboxylic acid is the most acidic proton in the molecule.
Spectroscopic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a triplet and a quartet), the diastereotopic protons of the β-methylene group, the α-proton, and the amide and amine protons. The chemical shifts will be influenced by the electron-withdrawing effects of the adjacent carbonyl and nitrogen atoms.
-
¹³C NMR: The carbon NMR spectrum should display seven unique carbon signals corresponding to the carboxylic acid carbonyl, the amide carbonyl, the carbamate carbonyl, the α-carbon, the β-carbon, and the two carbons of the ethyl group.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands typical for its functional groups:
-
O-H stretch: A broad band in the region of 3300-2500 cm⁻¹ corresponding to the carboxylic acid.
-
N-H stretch: Bands in the region of 3400-3200 cm⁻¹ for the amide and carbamate N-H bonds.
-
C=O stretch: Strong, distinct absorption bands around 1740-1700 cm⁻¹ for the carboxylic acid and carbamate carbonyls, and around 1680-1640 cm⁻¹ for the amide carbonyl.
-
C-O stretch: Bands in the 1300-1000 cm⁻¹ region for the C-O bonds of the carboxylic acid and the ethoxy group.
Mass Spectrometry (MS)
In mass spectrometry, the molecule is expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns would involve the loss of the ethoxycarbonyl group, the carboxyl group, and cleavage of the amide bond.
Synthesis and Purification
The synthesis of this compound typically involves the N-acylation of L-asparagine. A general, representative protocol is outlined below. This protocol is based on established methods for the N-protection of amino acids.
Reaction Scheme:
Sources
An In-depth Technical Guide to the Synthesis of N-Ethoxycarbonyl-L-asparagine
This guide provides a comprehensive, technically-grounded protocol for the synthesis of N-Ethoxycarbonyl-L-asparagine. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, justify methodological choices, and provide a framework for successful, reproducible synthesis.
Introduction: The Significance of N-Terminal Protection
In the intricate field of peptide synthesis, the selective protection of functional groups is paramount to achieving the desired primary sequence and avoiding unwanted side reactions. The α-amino group of an amino acid is a potent nucleophile that must be temporarily "masked" to prevent self-polymerization and ensure that it only reacts when intended. The ethoxycarbonyl (Eoc) group, introduced via reagents like ethyl chloroformate, serves as an effective and economical urethane-type protecting group.[1][2]
N-Ethoxycarbonyl-L-asparagine is a key building block, particularly in solution-phase peptide synthesis, where controlled, stepwise chain elongation is required.[2] This guide details its preparation via a robust and widely applicable method: the Schotten-Baumann reaction.
The Synthetic Blueprint: A Workflow Overview
The synthesis can be visualized as a multi-stage process, beginning with the preparation of reagents and culminating in the characterization of the purified product. Each stage is critical for achieving high yield and purity.
Caption: Overall workflow for N-Ethoxycarbonyl-L-asparagine synthesis.
Reaction Principle: The Schotten-Baumann Acylation
The core of this synthesis is the Schotten-Baumann reaction, a classic method for acylating amines or alcohols.[3][4] This reaction is typically performed under biphasic or aqueous basic conditions.[5]
The mechanism involves three key steps:
-
Nucleophilic Attack: The deprotonated α-amino group of L-asparagine, a strong nucleophile, attacks the electrophilic carbonyl carbon of ethyl chloroformate. This forms a tetrahedral intermediate.[5]
-
Chloride Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.
-
Neutralization: A base, such as sodium carbonate or sodium hydroxide, is essential. It serves two critical functions: it maintains the L-asparagine amino group in its nucleophilic, deprotonated state, and it neutralizes the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium toward product formation.[4][6]
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis and can be scaled with appropriate adjustments.
Materials and Equipment
| Reagent/Material | Formula | MW ( g/mol ) | Molarity/Purity | Quantity | Notes |
| L-Asparagine monohydrate | C₄H₈N₂O₃·H₂O | 150.13 | ≥99% | 15.0 g (0.1 mol) | Starting amino acid. |
| Sodium Carbonate (anhydrous) | Na₂CO₃ | 105.99 | ≥99.5% | 11.7 g (0.11 mol) | Base for pH control. |
| Ethyl Chloroformate | C₃H₅ClO₂ | 108.52 | ≥97% | 12.0 g (10.2 mL, 0.11 mol) | Acylating agent. Corrosive, handle in a fume hood. |
| Deionized Water | H₂O | 18.02 | - | 150 mL | Primary solvent. |
| Hydrochloric Acid | HCl | 36.46 | 6 M (conc.) | ~20 mL | For acidification/precipitation. |
| Equipment | |||||
| 500 mL Three-neck round-bottom flask | |||||
| Magnetic stirrer and stir bar | |||||
| Dropping funnel (100 mL) | |||||
| Thermometer | |||||
| Ice-water bath | |||||
| pH meter or pH strips (range 1-14) | |||||
| Büchner funnel and vacuum flask |
Step-by-Step Synthesis Procedure
-
Reactor Setup: Assemble the three-neck flask with a magnetic stirrer, thermometer, and dropping funnel. Place the flask in an ice-water bath on the magnetic stir plate.
-
Dissolution of Asparagine: To the flask, add L-asparagine monohydrate (15.0 g) and deionized water (150 mL). Begin stirring to form a slurry.
-
Basification: While stirring, slowly add the sodium carbonate (11.7 g). The mixture will effervesce as CO₂ is released. Continue stirring until the L-asparagine and sodium carbonate have completely dissolved. The resulting solution should be clear and have a pH between 9 and 10. Cool the solution to 0-5 °C.
-
Expert Insight: Ensuring the L-asparagine is fully dissolved in the basic solution is critical. The reaction occurs in the aqueous phase, and a homogenous solution maximizes the availability of the deprotonated amine for acylation.
-
-
Acylation: Charge the dropping funnel with ethyl chloroformate (10.2 mL). Add the ethyl chloroformate dropwise to the stirred, cooled asparagine solution over approximately 45-60 minutes.
-
Causality Check: This slow, cooled addition is crucial for two reasons. First, the acylation is exothermic; slow addition prevents a temperature spike that could promote unwanted hydrolysis of the ethyl chloroformate. Second, it maintains a low instantaneous concentration of the acylating agent, minimizing potential side reactions.
-
-
Reaction Monitoring: Throughout the addition, monitor the pH and maintain it between 9 and 10. If the pH drops, it indicates the consumption of the base by the HCl byproduct, and a small amount of additional base (e.g., 1 M NaOH) may be required. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2 hours to ensure completion.
-
Product Isolation (Acidification): Cool the reaction mixture again in an ice bath. Slowly and with vigorous stirring, add 6 M HCl to acidify the solution to a pH of approximately 2-3. A white precipitate of N-Ethoxycarbonyl-L-asparagine will form.
-
Trustworthiness Principle: The product is a carboxylic acid, making it soluble in its basic carboxylate salt form and insoluble in its protonated acid form. This pH-dependent solubility is the basis for a highly effective and simple primary purification step.
-
-
Collection and Washing: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with two portions of cold deionized water (2 x 30 mL) to remove inorganic salts.
-
Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight. The expected yield is typically in the range of 80-90%.
Purification (Recrystallization)
For applications requiring very high purity, recrystallization is recommended.
-
Dissolve the crude, dry product in a minimum amount of hot deionized water.
-
If any insoluble material remains, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry as before.
Product Characterization: A Self-Validating System
Confirming the identity and purity of the final product is a non-negotiable step for scientific integrity.
Physical Properties
| Parameter | Expected Value |
| Appearance | White crystalline solid |
| Melting Point | 158-161 °C |
| Expected Yield (Crude) | 16.3 - 18.4 g (80-90%) |
Spectroscopic Analysis (¹H NMR)
Proton NMR is the most powerful tool for structural confirmation. The spectrum should be recorded in a suitable deuterated solvent, such as DMSO-d₆.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Feature |
| -CH₃ (Ethyl) | ~1.15 | Triplet | 3H | Confirms the ethyl group of the ethoxycarbonyl moiety. |
| -CH₂- (Ethyl) | ~4.00 | Quartet | 2H | Confirms the methylene group adjacent to the ester oxygen. |
| β-CH₂ (Asparagine) | ~2.40 - 2.60 | Multiplet | 2H | Diastereotopic protons of the asparagine side chain. |
| α-CH (Asparagine) | ~4.30 | Multiplet | 1H | The α-proton, shifted downfield by the adjacent carbonyl and NH. |
| -NH- (Carbamate) | ~7.20 | Doublet | 1H | The amide proton of the newly formed carbamate linkage. |
| -NH₂ (Side Chain) | ~6.90, ~7.40 | Broad Singlets | 2H | The two protons of the primary amide in the side chain. |
| -COOH | ~12.5 | Broad Singlet | 1H | The carboxylic acid proton (may exchange with D₂O). |
Note: Exact chemical shifts can vary slightly depending on solvent and concentration.
References
-
BYJU'S. (2019, November 17). Schotten Baumann Reaction. [Link]
-
Grokipedia. Schotten–Baumann reaction. [Link]
-
Wikipedia. Schotten–Baumann reaction. [Link]
-
Lokey Lab Protocols - Wikidot. (2017, March 7). Protecting Groups. [Link]
-
chemeurope.com. Schotten-Baumann reaction. [Link]
-
Gu, H., et al. (2017, April 10). Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM). PubMed Central. [Link]
-
Science.gov. ethyl chloroformate derivatization: Topics by Science.gov. [Link]
-
ResearchGate. Reagents and conditions: a) ethyl chloroformate, NMM, THF, −10 °C,...[Link]
-
Thieme. (2002). 4 Synthesis of Peptides. In Science of Synthesis. [Link]
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Physical and chemical properties of N-ethoxycarbonyl-L-asparagine
An In-depth Technical Guide to N-ethoxycarbonyl-L-asparagine
Introduction
N-ethoxycarbonyl-L-asparagine is a derivative of the naturally occurring amino acid L-asparagine. In this compound, the alpha-amino group is protected by an ethoxycarbonyl group. This modification is of significant interest to researchers in peptide chemistry, medicinal chemistry, and drug development. The introduction of the ethoxycarbonyl protecting group prevents the highly reactive amino group from participating in unwanted side reactions during chemical synthesis, thereby allowing for the selective formation of peptide bonds at the carboxyl terminus or modification of the side chain.[1] Understanding the physical and chemical properties of this molecule is paramount for its effective use as a building block in the synthesis of complex peptides and other pharmacologically relevant molecules. This guide provides a comprehensive overview of its key characteristics, analytical methodologies, and synthetic relevance.
Molecular and Physicochemical Properties
The fundamental identity and physical characteristics of N-ethoxycarbonyl-L-asparagine are crucial for its handling, characterization, and application in synthetic protocols. The ethoxycarbonyl group imparts specific properties that distinguish it from its parent amino acid, L-asparagine.
Chemical Structure
The molecular structure consists of the L-asparagine backbone with an ethoxycarbonyl moiety attached to the alpha-amino nitrogen.
Caption: 2D Chemical Structure of N-ethoxycarbonyl-L-asparagine.
Physicochemical Data Summary
The key quantitative properties of N-ethoxycarbonyl-L-asparagine are summarized below. These values are essential for experimental design, including reaction stoichiometry, solvent selection, and purification methods.
| Property | Value | Source(s) |
| CAS Number | 16639-91-1 | [2] |
| Molecular Formula | C₇H₁₂N₂O₅ | |
| Molecular Weight | 204.18 g/mol | |
| IUPAC Name | (2S)-4-amino-2-(ethoxycarbonylamino)-4-oxobutanoic acid | |
| Melting Point | ~166°C (with decomposition) | |
| Appearance | White to off-white crystalline powder (predicted) | |
| Purity | Typically ≥97% | [2] |
Spectroscopic Profile (Predicted)
-
¹H NMR (Proton NMR): In a suitable solvent like D₂O or DMSO-d₆, the proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments:
-
A triplet at ~1.2 ppm (3H) for the methyl (-CH₃) protons of the ethyl group.
-
A quartet at ~4.0 ppm (2H) for the methylene (-CH₂-) protons of the ethyl group.
-
A multiplet (often a doublet of doublets) for the alpha-proton (α-CH) at ~4.2-4.5 ppm.
-
A pair of multiplets for the diastereotopic beta-protons (β-CH₂) between ~2.5-2.9 ppm.
-
Distinct signals for the side-chain amide protons (-CONH₂) and the carbamate N-H proton, which may be broad and exchangeable.
-
A very broad signal for the carboxylic acid proton (-COOH) if not in an exchange solvent like D₂O.
-
-
¹³C NMR (Carbon NMR): The carbon spectrum will provide key information about the carbon skeleton:[3][6]
-
A signal for the ethyl group's methyl carbon (~14-15 ppm).
-
A signal for the ethyl group's methylene carbon (~60-62 ppm).
-
A signal for the beta-carbon (Cβ) of the asparagine side chain (~35-37 ppm).
-
A signal for the alpha-carbon (Cα) at ~51-53 ppm.
-
Three distinct carbonyl carbon signals: the carbamate carbonyl (~156-158 ppm), the side-chain amide carbonyl (~172-174 ppm), and the carboxylic acid carbonyl (~174-176 ppm).
-
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by the vibrational frequencies of its functional groups. Key absorption bands are expected around:[7][8]
-
3400-3200 cm⁻¹: N-H stretching vibrations (carbamate and side-chain amide).
-
~3100-2500 cm⁻¹: O-H stretching of the carboxylic acid, often broad.
-
~1740-1700 cm⁻¹: C=O stretching of the carboxylic acid.
-
~1720-1680 cm⁻¹: C=O stretching of the urethane (carbamate) group.
-
~1680-1640 cm⁻¹: C=O stretching (Amide I band) of the side-chain amide.
-
~1640-1550 cm⁻¹: N-H bending (Amide II band).
-
-
Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the compound would be expected to show a prominent ion corresponding to its molecular weight.
-
[M+H]⁺: 205.08 m/z
-
[M+Na]⁺: 227.06 m/z
-
[M-H]⁻: 203.06 m/z
-
Common fragmentation patterns would involve the loss of the ethoxycarbonyl group or cleavage of the asparagine side chain.[9]
-
Chemical Properties and Reactivity
The Ethoxycarbonyl Protecting Group
The ethoxycarbonyl group is a type of alkoxycarbonyl protecting group, similar in function to the more common Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) groups.[10][11] Its primary role is to render the alpha-amino group nucleophilically inert, allowing for selective reactions elsewhere in the molecule.[1]
-
Stability: The ethoxycarbonyl group is generally stable to the mildly acidic and basic conditions used in peptide coupling reactions. It is more robust than the highly acid-labile Boc group but less stable than the Fmoc group is to base.
-
Deprotection (Cleavage): Removal of the ethoxycarbonyl group is a critical step after its synthetic purpose has been served. This is typically achieved under hydrolytic conditions.
-
Basic Hydrolysis: Saponification using an aqueous base (e.g., NaOH or KOH) followed by acidification will cleave the carbamate to yield the free amine, ethanol, and CO₂.
-
Acidic Hydrolysis: Strong acidic conditions (e.g., refluxing in aqueous HCl) can also effect cleavage, though this may risk hydrolysis of the side-chain amide if conditions are too harsh.
-
Compared to other protecting groups, its deprotection conditions are less mild than those for Boc (TFA) or Fmoc (piperidine), which can be a limitation in complex syntheses requiring orthogonal protection schemes.[10]
Analytical Methodologies
Accurate analysis of N-ethoxycarbonyl-L-asparagine is essential to confirm its purity and identity before use in synthesis. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.[]
Protocol: Purity Analysis by Reverse-Phase HPLC
This protocol describes a general method for analyzing N-protected amino acids, which is directly applicable to the target compound. The principle involves separating the analyte from impurities based on its polarity.[13]
1. Materials and Reagents:
-
N-ethoxycarbonyl-L-asparagine sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA), HPLC grade
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Sample Diluent: 50:50 Water:Acetonitrile
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
3. Procedure:
-
Sample Preparation: Accurately weigh ~1 mg of the sample and dissolve it in 1 mL of the sample diluent to prepare a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.
-
Chromatographic Conditions:
-
Column Temperature: 30°C
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm (for detecting the carbamate and amide bonds)
-
Injection Volume: 10 µL
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95% 5% 20.0 5% 95% 25.0 5% 95% 25.1 95% 5% | 30.0 | 95% | 5% |
-
4. Data Analysis:
-
Integrate the peak corresponding to N-ethoxycarbonyl-L-asparagine.
-
Calculate the purity by determining the area percentage of the main peak relative to the total area of all observed peaks.
Causality and Validation: The use of a C18 column separates molecules based on hydrophobicity. The gradient from a highly aqueous mobile phase (A) to a more organic one (B) allows for the elution of compounds with varying polarities. TFA is used as an ion-pairing agent to improve peak shape for the acidic analyte. UV detection at a low wavelength ensures sensitivity for functional groups lacking a strong chromophore.
Caption: General workflow for the purity analysis of N-ethoxycarbonyl-L-asparagine by HPLC.
Applications in Research and Development
The primary application of N-ethoxycarbonyl-L-asparagine is as an intermediate in organic synthesis, particularly in the construction of peptides. While less common than its Fmoc or Boc-protected counterparts, it serves as a valuable tool for specific synthetic strategies.
-
Peptide Synthesis: It can be used as a building block in solution-phase or solid-phase peptide synthesis. The protected asparagine is activated at its carboxyl group and coupled to the free amino group of another amino acid or a growing peptide chain.[14]
-
Drug Development: Peptides and peptidomimetics are a crucial class of therapeutics. N-protected asparagine derivatives are essential for synthesizing analogues of naturally occurring peptides or novel sequences designed to interact with biological targets like enzymes or receptors. The native L-asparagine itself is a key component in many biological processes, making its derivatives important for probing these systems.
Safety, Handling, and Storage
-
Safety: As with any laboratory chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
References
-
SpectraBase. L-Asparagine, N-ethoxycarbonyl-, methyl ester - Optional[Vapor Phase IR]. Available at: [Link]
-
University of Bristol. Protecting Groups. Available at: [Link]
-
The Organic Chemistry Tutor. (2022). Boc Deprotection Mechanism. YouTube. Available at: [Link]
-
PubChem. FMOC-L-asparagine. National Institutes of Health. Available at: [Link]
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Wikipedia. Protecting group. Available at: [Link]
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Siddiqui, F. A., et al. (2018). Analysis of amino acids by high performance liquid chromatography. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
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Agilent Technologies. Amino Acid Analysis. Available at: [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000168). Available at: [Link]
-
Zhang, J. Y., & Hao, C. (2013). Quantitation of asparagine deamidation by isotope labeling and liquid chromatography coupled with mass spectrometry analysis. Analytical Biochemistry. Available at: [Link]
-
Otaka, A., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules. Available at: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0000168). Available at: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000168). Available at: [Link]
-
CP Lab Safety. N(alpha)-Ethoxycarbonyl-L-asparagine, min 97%, 1 gram. Available at: [Link]
-
SpectraBase. N-α-[(tert-Butoxycarbonyl)amino]-L-asparagine 4-nitrophenyl ester - Optional[FTIR]. Available at: [Link]
-
NIST. L-Asparagine. NIST WebBook. Available at: [Link]
-
Biological Magnetic Resonance Bank. bmse000030 L-Asparagine. Available at: [Link]
-
Wang, Y., et al. (2021). Synthesis of L-asparagine Catalyzed by a Novel Asparagine Synthase Coupled With an ATP Regeneration System. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
-
NIST. L-Asparagine Mass Spectrum. NIST WebBook. Available at: [Link]
-
ResearchGate. FTIR spectrum of L-Asparagine. Available at: [Link]
-
Gausepohl, H., et al. (1990). Asparagine coupling in Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research. Available at: [Link]
-
Singh, Y., et al. (2022). Apoptosis induction in leukemic cells by L-asparaginase preparation from Bacillus indicus: bench-scale production, purification and therapeutic application. AMB Express. Available at: [Link]
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- 4. N-Benzyloxycarbonyl-L-asparagine(2304-96-3) 1H NMR spectrum [chemicalbook.com]
- 5. N-Benzyloxycarbonyl-L-asparagine(2304-96-3) IR Spectrum [chemicalbook.com]
- 6. L-Asparagine(70-47-3) 13C NMR spectrum [chemicalbook.com]
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Spectroscopic Characterization of (S)-4-Amino-2-((ethoxycarbonyl)amino)-4-oxobutanoic acid
An In-depth Technical Guide:
Prepared by: Senior Application Scientist, Advanced Molecular Characterization Division
Abstract
This technical guide provides a comprehensive framework for the structural and stereochemical elucidation of (S)-4-Amino-2-((ethoxycarbonyl)amino)-4-oxobutanoic acid, an N-protected derivative of the amino acid L-asparagine. In fields such as peptide synthesis and pharmaceutical development, rigorous verification of a molecule's identity, purity, and absolute configuration is not merely a procedural step but a foundational requirement for scientific validity and regulatory compliance. This document moves beyond rote protocols to explain the causal reasoning behind the application of a multi-technique spectroscopic approach. We will detail the strategic implementation of Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural mapping, Mass Spectrometry (MS) for molecular weight verification and fragmentation analysis, Infrared (IR) Spectroscopy for functional group confirmation, and Circular Dichroism (CD) for unambiguous stereochemical assignment. Each section presents field-proven experimental protocols, data interpretation guidelines, and the underlying scientific principles, ensuring a self-validating and robust characterization workflow.
Introduction: The Imperative for Rigorous Characterization
This compound is a derivative of L-asparagine where the alpha-amino group is protected by an ethoxycarbonyl moiety. This modification is common in synthetic peptide chemistry to prevent unwanted side reactions during peptide bond formation. The molecule's utility is entirely dependent on its precise structure and stereochemical integrity. An incorrect structure or the presence of its enantiomeric counterpart could lead to biologically inactive or even harmful products.
Therefore, a multi-faceted analytical approach is essential. No single technique can provide a complete picture; instead, we leverage the synergistic power of several spectroscopic methods to build an unassailable body of evidence for the compound's identity. This guide is structured to reflect an investigative workflow, beginning with the detailed mapping of the molecular framework and progressively confirming each key feature.
Compound Profile:
-
Systematic Name: this compound
-
Molecular Formula: C₇H₁₂N₂O₅[1]
-
Molecular Weight: 204.18 g/mol [1]
-
Key Structural Features:
-
Chiral Center (α-carbon)
-
Carboxylic Acid
-
Primary Amide (Side Chain)
-
Carbamate (Protecting Group)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
Expertise & Experience: NMR spectroscopy is the cornerstone of molecular characterization because it provides unparalleled insight into the precise connectivity and chemical environment of each atom in the hydrogen-carbon skeleton. For a molecule like this, with multiple similar proton and carbon environments, 2D NMR techniques (such as COSY and HSQC) would be employed in a full research setting. However, for verification purposes, ¹H and ¹³C NMR provide the fundamental data required.
The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it solubilizes the polar molecule well and, importantly, its acidic and amide protons are slow to exchange, allowing for their observation.
¹H NMR Spectroscopy: Mapping the Proton Environment
Experimental Protocol:
-
Accurately weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in ~0.7 mL of DMSO-d₆.
-
Vortex the solution until the sample is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the spectrum on a 400 MHz (or higher) spectrometer, using the residual solvent peak (δ ≈ 2.50 ppm) as an internal reference.
Data Interpretation & Causality: The ¹H NMR spectrum provides four key pieces of information: chemical shift (electronic environment), integration (proton count), multiplicity (neighboring protons), and coupling constants (dihedral angles).
| Predicted ¹H NMR Data (in DMSO-d₆) | | :--- | :--- | :--- | :--- | :--- | | Assignment | Expected Shift (δ, ppm) | Multiplicity | Integration | Rationale & Causality | | -O-CH₂-CH₃ | ~1.1 - 1.2 | Triplet (t) | 3H | Aliphatic methyl group, split by the adjacent CH₂ group. | | -O-CH₂ -CH₃ | ~3.9 - 4.1 | Quartet (q) | 2H | Methylene group deshielded by the adjacent oxygen; split by the CH₃ group. | | β-CH₂ | ~2.5 - 2.8 | Multiplet (m)¹ | 2H | Methylene protons adjacent to the chiral center are diastereotopic and couple to each other and the α-proton, resulting in a complex pattern. Deshielded by the adjacent amide carbonyl. | | α-CH | ~4.2 - 4.4 | Multiplet (m) | 1H | Methine proton deshielded by the adjacent nitrogen, carboxylic acid, and the side chain. Coupled to the β-CH₂ protons and the carbamate N-H. | | -NH -COO- | ~7.2 - 7.5 | Doublet (d) | 1H | Carbamate proton coupled to the α-CH proton. Its chemical shift is concentration-dependent. | | -CO-NH₂ | ~7.0 and ~7.4 | Two Broad Singlets (br s) | 2H | The two protons of the primary amide are inequivalent due to restricted rotation around the C-N bond, appearing as two separate signals. | | -COOH | > 12.0 | Broad Singlet (br s) | 1H | Highly deshielded acidic proton, signal is often very broad due to hydrogen bonding and chemical exchange.[2][3] |
¹Appears as a complex multiplet, often resolvable into two distinct signals (e.g., doublet of doublets) at higher field strengths.
¹³C NMR Spectroscopy: The Carbon Skeleton
Experimental Protocol:
-
The same sample prepared for ¹H NMR is used.
-
A proton-decoupled ¹³C spectrum is acquired, which simplifies the spectrum to a series of singlets, one for each unique carbon atom.
Data Interpretation & Causality: The chemical shift of a carbon nucleus is highly sensitive to its hybridization and the electronegativity of attached atoms. Carbonyl carbons are the most deshielded and appear furthest downfield.[4]
| Predicted ¹³C NMR Data (in DMSO-d₆) | | :--- | :--- | :--- | | Assignment | Expected Shift (δ, ppm) | Rationale & Causality | | -O-CH₂-C H₃ | ~14 - 15 | Standard aliphatic methyl carbon. | | β-C H₂ | ~36 - 38 | Aliphatic methylene carbon. | | α-C H | ~50 - 52 | Alpha-carbon, shifted downfield by the attached nitrogen and carbonyl groups. | | -O-C H₂-CH₃ | ~59 - 61 | Methylene carbon directly attached to oxygen, causing a significant downfield shift. | | C =O (Carbamate) | ~156 - 157 | Carbonyl carbon of the carbamate group, characteristic chemical shift. | | C =O (Carboxylic Acid) | ~171 - 173 | Carbonyl carbon of the carboxylic acid.[2][3] | | C =O (Amide) | ~172 - 174 | Carbonyl carbon of the primary amide, often very close to the carboxylic acid signal. |
Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation
Expertise & Experience: Mass spectrometry provides the definitive molecular weight of the analyte, serving as a primary check of its identity. For a polar, thermally labile molecule like this, Electrospray Ionization (ESI) is the technique of choice. It is a "soft" ionization method that transfers the molecule from solution to the gas phase as an intact, charged ion, minimizing in-source fragmentation and ensuring the molecular ion is the most prominent signal.[5]
Experimental Protocol:
-
Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).
-
Infuse the solution directly into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Acquire spectra in both positive and negative ion modes.
-
For structural confirmation, perform a tandem MS (MS/MS) experiment by selecting the parent ion of interest, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.
Data Interpretation & Causality: The high-resolution mass measurement allows for the calculation of the elemental composition, providing an extremely high degree of confidence in the molecular formula.
| Predicted High-Resolution MS Data | | :--- | :--- | :--- | :--- | | Ionization Mode | Ion | Calculated m/z | Interpretation | | ESI Positive | [M+H]⁺ | 205.0819 | Protonated molecule. The most expected and diagnostic peak in positive mode. | | ESI Positive | [M+Na]⁺ | 227.0638 | Sodium adduct, commonly observed with ESI. | | ESI Negative | [M-H]⁻ | 203.0673 | Deprotonated molecule. |
Tandem MS (MS/MS) Analysis: Fragmentation patterns in MS/MS provide a "fingerprint" that confirms the molecular structure. Isolating the [M+H]⁺ ion (m/z 205.0819) and subjecting it to CID would likely produce fragments corresponding to the neutral loss of small molecules or cleavage at the weakest bonds.
-
Key Predicted Fragments: Loss of H₂O (-18 Da), loss of NH₃ (-17 Da), loss of CO₂ (-44 Da), and cleavage of the carbamate group.
Infrared (IR) Spectroscopy: Rapid Functional Group Identification
Expertise & Experience: IR spectroscopy is a fast, simple, and non-destructive technique that excels at confirming the presence of key functional groups. While NMR maps the full structure, IR acts as a quick quality control check. The spectrum is dominated by absorptions from the multiple carbonyl and N-H/O-H groups in the molecule.
Experimental Protocol:
-
Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Apply pressure to ensure good contact.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
Data Interpretation & Causality: Each functional group has characteristic vibrational frequencies. The carbonyl (C=O) stretching region is particularly diagnostic.[6]
| Predicted IR Absorption Bands | | :--- | :--- | :--- | | Frequency (cm⁻¹) | Vibration Type | Functional Group | | 3400 - 3200 | N-H Stretch | Primary Amide & Carbamate | | 3300 - 2500 | O-H Stretch | Carboxylic Acid (very broad due to H-bonding)[7] | | 3000 - 2850 | C-H Stretch | Aliphatic CH₂, CH₃ | | ~1710 | C=O Stretch | Carboxylic Acid (H-bonded dimer)[3][7] | | ~1690 | C=O Stretch | Carbamate | | ~1650 | C=O Stretch (Amide I) | Primary Amide | | ~1640 | N-H Bend (Amide II) | Primary Amide | | 1320 - 1210 | C-O Stretch | Carboxylic Acid, Carbamate (Ester part)[7] |
The presence of the very broad O-H stretch overlapping the C-H stretches, combined with a complex and intense carbonyl region containing at least three distinct C=O bands, provides a unique fingerprint for this molecule.
Circular Dichroism (CD): Absolute Stereochemistry Confirmation
Expertise & Experience: The "(S)-" designation is not a trivial label; it defines the molecule's absolute three-dimensional arrangement at the chiral center. CD spectroscopy is the definitive technique for confirming this stereochemistry in solution.[8] It measures the differential absorption of left- and right-circularly polarized light, a property only exhibited by chiral molecules.[9] A racemic mixture would be CD-silent.
Experimental Protocol:
-
Prepare a solution of the compound in a UV-transparent solvent (e.g., water or methanol) at a precisely known concentration (e.g., 0.1 mg/mL).
-
Use a quartz cuvette with a defined path length (e.g., 1 mm).
-
Record the CD spectrum over the appropriate UV range (e.g., 190-260 nm), where the carbonyl chromophores absorb.
-
The resulting spectrum is a plot of differential absorbance (or ellipticity) versus wavelength.
Data Interpretation & Causality:
-
Confirmation of Chirality: Any non-zero CD signal confirms the sample is chiral and not a racemic mixture.
-
Enantiomeric Fingerprint: The (S)-enantiomer will produce a characteristic spectrum with positive and/or negative peaks (known as Cotton effects) at specific wavelengths. The (R)-enantiomer, if synthesized, would produce an exact mirror image of this spectrum.
-
Quantitative Analysis: The magnitude of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample, allowing for a quantitative assessment of its stereochemical purity.[9]
The n→π* electronic transition of the carbonyl groups is particularly sensitive to the chiral environment and typically gives a distinct Cotton effect in the 210-240 nm region, providing the key signature for stereochemical assignment.
Conclusion: A Synergistic and Self-Validating Approach
The comprehensive characterization of this compound is achieved not by a single measurement, but by the convergence of evidence from orthogonal spectroscopic techniques.
-
NMR Spectroscopy provides the definitive structural assignment, mapping every proton and carbon.
-
Mass Spectrometry confirms the elemental composition and molecular weight to a high degree of accuracy.
-
Infrared Spectroscopy offers a rapid and reliable confirmation of all critical functional groups.
-
Circular Dichroism provides the final, crucial piece of evidence, confirming the absolute stereochemistry and enantiomeric purity.
Together, these methods constitute a robust, self-validating workflow that ensures the identity, purity, and stereochemical integrity of the target compound, meeting the rigorous standards required for advanced scientific research and development.
References
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Gelpi, E., Koenig, W. A., Gibert, J., & Oró, J. (1969). Combined Gas Chromatography-Mass Spectrometry of Amino Acid Derivatives. Journal of Chromatographic Science, 7(10), 604–613. Retrieved from [Link]
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Wang, L., et al. (2021). An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures. Royal Society Open Science, 8(3). Retrieved from [Link]
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Mtoz Biolabs. (n.d.). Chiral Circular Dichroism of Amino Acids. Retrieved from [Link]
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Zhang, Y., et al. (2022). A study on circular dichroism sensing of optically active nanoparticles for enantiomeric analysis of amino acids. Microchimica Acta, 189(11). Retrieved from [Link]
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Wolf, C. (2016). Stereochemical Analysis of Chiral Amines, Diamines and Amino Alcohols: Practical Chiroptical Sensing Based on Dynamic Covalent Chemistry. Retrieved from [Link]
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The Asparagine Enigma: A Historical and Technical Guide to its Derivatives in Peptide Synthesis
Abstract
Asparagine, the first amino acid to be discovered, has paradoxically presented one of the most persistent challenges in the art and science of peptide synthesis.[1][2][3][4][5][6] Its seemingly innocuous side-chain amide is the root of a notorious side reaction—aspartimide formation—that has plagued peptide chemists for decades, leading to impurities, low yields, and compromised research. This in-depth technical guide navigates the history of this challenge and the innovative chemical strategies developed to overcome it. We will explore the evolution of asparagine derivatives, from early, often problematic approaches to the sophisticated protecting group and backbone protection strategies that are now central to modern solid-phase peptide synthesis (SPPS). This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the causality behind experimental choices in handling asparagine-containing peptides and a practical reference for proven methodologies.
The Discovery of Asparagine and the Dawn of a Challenge
In 1806, French chemists Louis-Nicolas Vauquelin and Pierre Jean Robiquet isolated a crystalline substance from asparagus juice, which they aptly named asparagine.[1][2][3][4][6] This marked the discovery of the very first amino acid, predating the understanding of proteins as polymers of these fundamental building blocks. It wasn't until the late 19th and early 20th centuries, with the pioneering work of Emil Fischer, that the concept of the peptide bond emerged, laying the groundwork for synthetic peptide chemistry.[1]
However, as chemists began to assemble peptides, the unique reactivity of certain amino acids became apparent. Aspartic acid and asparagine, in particular, proved to be problematic. The earliest report hinting at the troubles ahead came in 1888 from Arnaldo Piutti's investigation into α- and β-asparagines, where he observed an unexpected cyclized side product.[7][8] This cyclic intermediate, now known as aspartimide, would become a major obstacle, especially with the advent of modern solid-phase peptide synthesis (SPPS).
The Aspartimide Problem: A Persistent Thorn in SPPS
The widespread adoption of fluorenylmethyloxycarbonyl (Fmoc)-based SPPS, favored for its milder reaction conditions compared to the older tert-butyloxycarbonyl (Boc) strategy, ironically exacerbated the asparagine problem.[7][8][9] The challenge lies in the repetitive use of a base, typically piperidine, to remove the temporary Fmoc protecting group from the N-terminus of the growing peptide chain.
Mechanism of Aspartimide Formation
The formation of aspartimide is a base-catalyzed intramolecular cyclization.[7][8][10] The process unfolds as follows:
-
Deprotonation: The basic conditions used for Fmoc deprotection can lead to the deprotonation of the backbone amide nitrogen of the amino acid C-terminal to the aspartic acid or asparagine residue.
-
Nucleophilic Attack: This deprotonated nitrogen then acts as a nucleophile, attacking the carbonyl carbon of the asparagine side-chain amide (or the protected carboxyl group of aspartic acid).
-
Cyclization: This attack forms a five-membered succinimide ring, known as an aspartimide intermediate, and displaces the side-chain protecting group (in the case of Asp) or ammonia (in the case of Asn).
This side reaction is particularly prevalent in sequences where asparagine is followed by a sterically unhindered amino acid, such as glycine (Asn-Gly), as this allows for easier formation of the cyclic intermediate.[7][8]
Diagram: Mechanism of Aspartimide Formation
Caption: Base-catalyzed formation of an aspartimide intermediate and subsequent side products.
The Consequences of Aspartimide Formation
The formation of the aspartimide intermediate is problematic for several reasons:
-
Formation of β-Peptides: The succinimide ring can be opened by nucleophilic attack at either of the two carbonyl carbons. While attack at the α-carbonyl regenerates the desired peptide backbone, attack at the β-carbonyl results in the formation of a β-aspartyl peptide, an isomer that is notoriously difficult to separate from the target α-peptide.[7]
-
Racemization: The α-carbon of the aspartimide ring is highly susceptible to epimerization under basic conditions, leading to the incorporation of D-asparagine into the peptide chain. This results in diastereomeric impurities that can be challenging to purify and may have altered biological activity.[7]
-
Chain Termination: The aspartimide intermediate can also react with piperidine to form piperidide adducts, effectively terminating the peptide chain.[7]
These side reactions collectively reduce the yield and purity of the final peptide, necessitating time-consuming and costly purification steps.
The Evolution of Asparagine Protection Strategies
To mitigate these issues, a variety of strategies have been developed, primarily focusing on protecting the side-chain amide of asparagine.
Side-Chain Amide Protection: The Trityl (Trt) Group
A significant breakthrough in managing asparagine-related side reactions was the introduction of the trityl (Trt) group as a protecting group for the side-chain amide.[11][12]
-
Mechanism of Protection: The bulky trityl group, attached to the nitrogen of the side-chain amide, provides steric hindrance. This bulkiness physically blocks the backbone amide nitrogen from attacking the side-chain carbonyl, thereby preventing the intramolecular cyclization that leads to aspartimide formation.[11]
-
Improved Solubility: A crucial secondary benefit of the Trt group is the significantly improved solubility of Fmoc-Asn(Trt)-OH in common SPPS solvents like DMF and NMP.[11][12] Unprotected Fmoc-Asn-OH is poorly soluble, which can lead to inefficient coupling and lower yields.[13][14]
-
Acid Lability: The Trt group is labile to trifluoroacetic acid (TFA), making it compatible with the final cleavage and deprotection step in standard Fmoc-SPPS protocols.[11]
The use of Fmoc-Asn(Trt)-OH has become a standard and highly effective practice for incorporating asparagine into peptide sequences.[11][12]
Modifications of the Trityl Group
To fine-tune the properties of the trityl protecting group, derivatives have been developed:
-
4-Methyltrityl (Mtt): The Mtt group is a structural modification of the Trt group that allows for more rapid cleavage under mildly acidic conditions.[15] This can be advantageous in strategies where selective deprotection of the asparagine side chain is required while the peptide remains on the resin.
-
4-Methoxytrityl (Mmt): Similar to Mtt, the Mmt group offers different acid lability compared to the standard Trt group, providing chemists with more flexibility in their protection schemes.[16]
Other Side-Chain Protecting Groups
While the trityl-based groups are the most common, other protecting groups have also been explored:
-
2,4,6-Trimethoxybenzyl (Tmob): The Tmob group has been shown to be an effective protecting group for the side chains of both asparagine and glutamine.[14] It offers good solubility and is cleaved with a half-life of less than one minute in 95% TFA.[14]
-
Dimethoxybenzhydryl (Mbh): Although explored, the Mbh group generally provides lower yields and requires more drastic cleavage conditions, making it a less attractive option for routine use.[14]
Table 1: Comparison of Common Asparagine Side-Chain Protecting Groups
| Protecting Group | Structure | Key Advantages | Key Disadvantages |
| Trityl (Trt) | Triphenylmethyl | - Excellent prevention of aspartimide formation- Greatly improves solubility- Compatible with standard Fmoc cleavage | - Can be too stable for some applications |
| 4-Methyltrityl (Mtt) | 4-Methyl-triphenylmethyl | - More acid labile than Trt- Allows for selective deprotection | - Less commonly used than Trt |
| 2,4,6-Trimethoxybenzyl (Tmob) | 2,4,6-Trimethoxybenzyl | - Rapid cleavage with TFA- Good solubility | - Less historical precedent than Trt |
Backbone Protection: A Paradigm Shift
While side-chain protection proved effective, a more innovative approach emerged: temporary modification of the peptide backbone itself. This strategy tackles the root cause of both aspartimide formation and on-resin aggregation.
The 2,4-Dimethoxybenzyl (DMB) Group
The introduction of a 2,4-dimethoxybenzyl (DMB) group on the backbone amide nitrogen following a problematic residue has been a game-changer.[17][18] This is typically achieved by using a pre-formed dipeptide, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH.
-
Mechanism of Action: The DMB group provides steric hindrance that directly blocks the nucleophilic attack of the backbone nitrogen, completely preventing aspartimide formation.[17] Furthermore, by disrupting the hydrogen bonding capacity of the backbone amide, it effectively breaks up the inter-chain β-sheet formation that leads to peptide aggregation and poor solvation.[17]
-
Improved Synthesis of "Difficult" Peptides: This dual action makes DMB protection highly effective for synthesizing long and hydrophobic peptides, which are often plagued by aggregation issues.[17]
Diagram: DMB Backbone Protection
Caption: DMB backbone protection sterically hinders the amide nitrogen, preventing side reactions.
Pseudoproline Dipeptides
Developed by Mutter and coworkers, pseudoproline dipeptides are another powerful tool for disrupting secondary structure formation.[19][20][21][22] These are dipeptides where a serine or threonine residue is reversibly protected as an oxazolidine ring, mimicking the structure of proline.
-
Mechanism of Action: Like proline, pseudoprolines induce a "kink" in the peptide backbone by favoring a cis-amide bond with the preceding amino acid.[20][23] This disruption of the linear peptide chain effectively prevents the formation of β-sheet structures responsible for aggregation.[20]
-
Application to Asparagine-Containing Peptides: While not directly modifying the asparagine residue, pseudoproline dipeptides can be strategically placed within a sequence to improve the overall success of synthesizing long or aggregation-prone peptides that also contain asparagine.[23] For instance, incorporating a pseudoproline can improve the solubility and coupling efficiency of subsequent residues, including a challenging asparagine.
Experimental Protocols
To provide a practical context, the following are representative protocols for the application of key asparagine derivatives in Fmoc-SPPS.
Protocol: Incorporation of Fmoc-Asn(Trt)-OH
This protocol outlines the standard coupling of trityl-protected asparagine during automated solid-phase peptide synthesis.
-
Resin Preparation: Start with a pre-loaded resin (e.g., Rink Amide resin for a C-terminal amide) and perform the initial Fmoc deprotection using 20% piperidine in DMF.
-
Amino Acid Activation: In a separate vessel, prepare the coupling solution. For a 0.1 mmol scale synthesis, dissolve Fmoc-Asn(Trt)-OH (0.2 M), a coupling reagent such as HATU (0.5 M, 0.95 eq), and a base like DIPEA (1.0 M, 2 eq) in DMF.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Allow the coupling reaction to proceed for 30-60 minutes at room temperature.
-
Washing: After the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Capping (Optional): To block any unreacted amino groups, a capping step with acetic anhydride and DIPEA in DMF can be performed.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the newly added asparagine, preparing it for the next coupling cycle.
Protocol: Peptide Cleavage and Trt Group Removal
This protocol describes the final step of releasing the synthesized peptide from the resin and removing the trityl protecting group.
-
Resin Preparation: After the final Fmoc deprotection and thorough washing with DMF and then DCM, dry the peptide-resin under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). TIS acts as a scavenger to trap the released trityl cations.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Peptide Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether, wash the pellet with more cold ether, and then dry the crude peptide under vacuum.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion and Future Outlook
The journey from the discovery of asparagine to the development of sophisticated derivatives for its seamless incorporation into peptides is a testament to the ingenuity of peptide chemists. The "asparagine problem," once a significant bottleneck, can now be effectively managed through a combination of side-chain protection, primarily with the trityl group, and innovative backbone protection strategies like DMB dipeptides and pseudoprolines.
The choice of strategy depends on the specific peptide sequence. For most routine syntheses, Fmoc-Asn(Trt)-OH remains the gold standard. For "difficult sequences" prone to aggregation or severe aspartimide formation (e.g., Asn-Gly motifs), the use of backbone-protected dipeptides is highly recommended.
As the demand for more complex and longer synthetic peptides in therapeutics and materials science continues to grow, the development of even more efficient and robust methods for handling challenging residues like asparagine will remain an active area of research. The principles learned from overcoming the asparagine enigma will undoubtedly pave the way for future innovations in the field of peptide synthesis.
References
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Wikipedia. (n.d.). Amino acid. Retrieved from [Link]
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van der Veken, P., et al. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry – A European Journal. Retrieved from [Link]
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Wikipedia. (n.d.). Asparagine. Retrieved from [Link]
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McCurdy, S. N. (1992). 4-Methyltrityl (Mtt): a new protecting group for the side chain protection of Asn and Gln in solid-phase peptide synthesis. Peptide Research, 5(4), 245-246. Retrieved from [Link]
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Hartley, P. D. (n.d.). The discovery of asparagine. Journal of the Royal Society of Chemistry. Retrieved from [Link]
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Shao, J., et al. (1995). Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time. International Journal of Peptide and Protein Research, 46(3-4), 215-223. Retrieved from [Link]
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Science Info. (2021). Asparagine- Definition, Structure, Sources, Properties, Biosynthesis, Uses. Retrieved from [Link]
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CreationWiki. (2014). Asparagine. Retrieved from [Link]
- Hudson, D. (1988). Protecting groups for asparagine and glutamine in peptide synthesis. Google Patents.
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ResearchGate. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Retrieved from [Link]
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Iris Biotech GmbH. (n.d.). ASPARTIMIDE FORMATION. Retrieved from [Link]
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Aapptec Peptides. (n.d.). Pseudoproline Dipeptides Archives. Retrieved from [Link]
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Radboud Repository. (n.d.). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). Pseudoproline. Retrieved from [Link]
-
Pietta, P. G., Cavallo, P., & Marshall, G. R. (1971). 2,4-Dimethoxybenzyl as a Protecting Group for Glutamine and Asparagine in Peptide Synthesis. The Journal of Organic Chemistry, 36(25), 3966-3970. Retrieved from [Link]
-
Breipohl, G., et al. (1989). Solid-phase synthesis of peptides with C-terminal asparagine or glutamine. Tetrahedron Letters, 30(44), 6041-6044. Retrieved from [Link]
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Aapptec Peptides. (2019). Pseudoproline Dipeptides. Retrieved from [Link]
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Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 757-769. Retrieved from [Link]
-
PubMed. (1971). 2,4-dimethoxybenzyl as a protecting group for glutamine and asparagine in peptide synthesis. Retrieved from [Link]
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de la Torre, B. G., et al. (1999). Solid-phase peptide synthesis using N-trityl-amino acids. Letters in Peptide Science, 6(2), 89-94. Retrieved from [Link]
-
Fields, G. B. (1997). Application of the Trityl Group in Peptide Chemistry. Retrieved from [Link]
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Carey, R. I., et al. (1996). Protection of asparagine and glutamine during N alpha-Bpoc-based solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 47(3), 209-213. Retrieved from [Link]
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Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]
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YouTube. (2015). Asparagine. Retrieved from [Link]
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ACS Sustainable Chemistry & Engineering. (2025). Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids. Retrieved from [Link]
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Chem-Station Int. Ed. (2014). p-Methoxybenzyl (PMB) Protective Group. Retrieved from [Link]
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(S)-4-Amino-2-((ethoxycarbonyl)amino)-4-oxobutanoic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of (S)-4-Amino-2-((ethoxycarbonyl)amino)-4-oxobutanoic acid, a derivative of aspartic acid with significant potential in various scientific domains. This document will cover its fundamental physicochemical properties, synthesis, and applications, offering field-proven insights for its practical use.
Core Molecular Attributes
This compound is a chiral compound with a well-defined molecular structure. Its key identifiers and properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂N₂O₅ | [1] |
| Molecular Weight | 204.18 g/mol | [1] |
| CAS Number | 16639-91-1 | [1][2] |
| Empirical Formula | C₇H₁₂N₂O₅ | [1] |
Physicochemical Characteristics
The ethoxycarbonyl group attached to the amino acid backbone imparts specific solubility and reactivity characteristics to the molecule. While detailed experimental data is proprietary to various research groups, the structure suggests moderate polarity. Its utility as a building block in peptide synthesis and other organic reactions is a primary area of its application.
Synthesis and Methodologies
The synthesis of this compound and related structures often involves the protection of the amino group of aspartic acid. A general conceptual workflow for such a synthesis is outlined below.
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
-
Dissolution: Dissolve L-Aspartic acid in an aqueous solution of sodium carbonate.
-
Cooling: Cool the reaction mixture to 0-5 °C in an ice bath.
-
Reagent Addition: Slowly add ethyl chloroformate to the cooled solution while vigorously stirring. Maintain the temperature below 5 °C.
-
Reaction: Allow the reaction to proceed for several hours at room temperature.
-
Acidification: Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the product.
-
Isolation and Purification: Isolate the crude product by filtration and purify by recrystallization from a suitable solvent system.
Applications in Research and Development
Derivatives of amino acids, such as this compound, are valuable intermediates in the synthesis of more complex molecules.
Role in Peptide Synthesis
The ethoxycarbonyl protecting group can be selectively removed, allowing the incorporation of the aspartic acid residue into a growing peptide chain. This makes the compound a useful building block for the synthesis of peptides with specific sequences and functions.
Drug Discovery and Development
Amino acid derivatives are fundamental in the design of peptidomimetics and other small molecules with therapeutic potential. The specific stereochemistry and functional groups of this compound can be exploited to design molecules that interact with biological targets with high specificity.
Analytical Characterization
The identity and purity of this compound are typically confirmed using a suite of analytical techniques.
Analytical Workflow
Caption: Standard analytical workflow for compound verification.
References
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(S)-4-Amino-2-((ethoxycarbonyl)amino)-4-oxobutanoicacid, 97%, 16639-91-1. Available at: [Link]
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PubChem Compound Summary for CID 87375748, 4-Amino-2-ethoxy-4-oxobutanoic acid. Available at: [Link]
-
PubChem Compound Summary for CID 13074071, (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid. Available at: [Link]
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An In-Depth Technical Guide to N(α)-Ethoxycarbonyl-L-asparagine (CAS 16639-91-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Situating N(α)-Ethoxycarbonyl-L-asparagine in Synthetic Chemistry
N(α)-Ethoxycarbonyl-L-asparagine, identified by CAS number 16639-91-1, is a protected derivative of the naturally occurring amino acid L-asparagine. In the landscape of complex organic synthesis, particularly in peptide chemistry and the development of novel therapeutics, the strategic use of protecting groups is paramount. These chemical moieties are transiently installed onto reactive functional groups to prevent undesired side reactions during subsequent synthetic steps.
The ethoxycarbonyl group (Eoc) serves as a urethane-type protecting group for the α-amino function of L-asparagine. While less ubiquitous in modern solid-phase peptide synthesis (SPPS) than the more common Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl) groups, understanding its properties, synthesis, and applications provides valuable insight into the broader toolkit of amino acid protection strategies. This guide offers a comprehensive technical overview of N(α)-Ethoxycarbonyl-L-asparagine, from its fundamental chemical properties to its practical application in the laboratory.
Core Chemical and Physical Properties
A clear understanding of the physicochemical properties of a synthetic building block is the foundation for its effective use. N(α)-Ethoxycarbonyl-L-asparagine is a white crystalline solid at standard conditions. Its key identifiers and properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 16639-91-1 | [1][2] |
| Molecular Formula | C₇H₁₂N₂O₅ | [1][2] |
| Molecular Weight | 204.18 g/mol | [1][2] |
| IUPAC Name | (2S)-2-[(ethoxycarbonyl)amino]-4-amino-4-oxobutanoic acid | |
| Synonyms | Eoc-Asn, N(α)-Carbethoxy-L-asparagine | |
| Melting Point | 166°C (decomposes) | |
| Solubility | Soluble in water | [3] |
Synthesis and Purification: An Experimental Protocol
The synthesis of N(α)-Ethoxycarbonyl-L-asparagine is typically achieved through the Schotten-Baumann reaction, which involves the acylation of the amino group of L-asparagine with an appropriate ethoxycarbonylating agent under basic conditions.
Conceptual Workflow for Synthesis
The overall synthetic strategy involves the nucleophilic attack of the deprotonated α-amino group of L-asparagine on the electrophilic carbonyl carbon of an ethoxycarbonyl donor, such as ethyl chloroformate.
Figure 1: Conceptual workflow for the synthesis of N(α)-Ethoxycarbonyl-L-asparagine.
Detailed Step-by-Step Protocol
This protocol is a representative procedure based on established methods for N-alkoxycarbonylation of amino acids.
-
Dissolution: Dissolve L-asparagine (1 equivalent) in a cold (0-5 °C) aqueous solution of sodium hydroxide (2 equivalents). Maintain vigorous stirring in an ice bath.
-
Acylation: Add ethyl chloroformate (1.1 equivalents) dropwise to the stirred solution. Crucially, simultaneously add a solution of sodium hydroxide (e.g., 2M) at a rate that maintains the pH of the reaction mixture between 9 and 10. The temperature should be kept below 5 °C throughout the addition.
-
Reaction Completion: After the addition is complete, allow the mixture to stir for an additional 1-2 hours while gradually warming to room temperature.
-
Workup: Transfer the reaction mixture to a separatory funnel and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ethyl chloroformate and other organic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of cold, dilute hydrochloric acid. N(α)-Ethoxycarbonyl-L-asparagine will precipitate as a white solid.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it with cold water. Further purification can be achieved by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture.
-
Drying: Dry the purified product under vacuum to a constant weight.
Role in Peptide Synthesis: A Niche Protecting Group
The primary application for N(α)-Ethoxycarbonyl-L-asparagine is as a building block in peptide synthesis. The ethoxycarbonyl (Eoc) group belongs to the family of urethane protecting groups, which are known to suppress racemization during the peptide coupling step.
The Challenge of Asparagine in Peptide Synthesis
Asparagine presents a unique challenge during peptide synthesis. The side-chain amide can undergo dehydration to a nitrile (forming a β-cyanoalanine residue) during the carboxyl group activation step required for peptide bond formation. This is a significant side reaction that can reduce the yield and purity of the target peptide. While Nα-protection does not prevent this directly, the choice of protecting group and coupling conditions is critical.
Comparison with Fmoc and Boc Protecting Groups
In modern peptide synthesis, particularly automated solid-phase peptide synthesis (SPPS), the Fmoc and Boc groups are dominant due to their well-defined cleavage conditions, which form the basis of orthogonal and semi-orthogonal protection strategies.
-
Fmoc (9-fluorenylmethyloxycarbonyl): This group is base-labile, typically removed with a solution of piperidine in an organic solvent like DMF. This allows for the use of acid-labile side-chain protecting groups and cleavage from the resin with trifluoroacetic acid (TFA).[4]
-
Boc (tert-butoxycarbonyl): This group is acid-labile and is removed with moderate acid (e.g., TFA). This strategy requires stronger acid (e.g., hydrofluoric acid - HF) for final cleavage from the resin and removal of side-chain protecting groups.[4]
The ethoxycarbonyl group does not fit neatly into these standard workflows. Its cleavage typically requires harsher conditions, such as saponification with a strong base or acid hydrolysis, which are generally not compatible with the integrity of a growing peptide chain. This has relegated its use to more specialized applications or classical solution-phase synthesis where reaction conditions can be more flexibly controlled.
Figure 2: Comparison of common and specialized Nα-protecting groups.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of N(α)-Ethoxycarbonyl-L-asparagine.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is the primary method for assessing the purity of N(α)-Ethoxycarbonyl-L-asparagine and related amino acid derivatives.
-
Typical System:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]
-
Mobile Phase: A gradient of water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) where the urethane chromophore absorbs.
-
Expected Result: A single major peak corresponding to the product, with the retention time being shorter than that of unprotected L-asparagine due to the increased hydrophobicity from the ethoxycarbonyl group.
-
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides a definitive structural confirmation. The expected spectrum for N(α)-Ethoxycarbonyl-L-asparagine would show characteristic signals for the ethyl group (a triplet and a quartet), the α- and β-protons of the asparagine backbone, and exchangeable protons from the amide and carboxylic acid groups.[6][7]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight. In positive ion mode, the expected [M+H]⁺ ion would be observed at m/z 205.07. In negative ion mode, the [M-H]⁻ ion would be at m/z 203.06.[8]
-
Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the N-H bonds, the C=O stretch of the carboxylic acid, the amide C=O, and the urethane C=O group.[9]
Reactivity, Stability, and Handling
Chemical Stability and Reactivity
N(α)-Ethoxycarbonyl-L-asparagine is generally stable under standard storage conditions (cool, dry place). Its primary reactivity centers on the functional groups:
-
Carboxylic Acid: Can be activated for coupling reactions (e.g., forming an active ester or acid chloride).
-
α-Amino Protecting Group (Eoc): The ethoxycarbonyl group is stable to the acidic conditions used to remove Boc groups and the basic conditions used to remove Fmoc groups, which is a key feature of protecting groups. However, it can be cleaved under more forcing conditions like saponification (e.g., strong NaOH or KOH solution at elevated temperatures) or strong acid hydrolysis, which limits its utility in standard orthogonal schemes.
-
Side-Chain Amide: Remains susceptible to dehydration under harsh activation conditions, a common issue for asparagine derivatives.
Safety and Handling
As a derivative of a natural amino acid, N(α)-Ethoxycarbonyl-L-asparagine is not considered highly hazardous. However, standard laboratory safety protocols should always be followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.
-
First Aid: In case of contact, flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.
Conclusion and Future Outlook
N(α)-Ethoxycarbonyl-L-asparagine is a classic N-protected amino acid that serves as a valuable case study in the principles of synthetic organic chemistry. While its application in modern, high-throughput peptide synthesis has been largely superseded by the more versatile Fmoc and Boc protecting groups, it remains a relevant compound for specific applications in solution-phase synthesis and as a building block for more complex molecules. For researchers in drug development, understanding the synthesis, reactivity, and analytical profile of such derivatives is fundamental to the rational design and construction of novel chemical entities. The principles governing its use—selective protection and deprotection—are central tenets that continue to drive innovation in the synthesis of peptides, peptidomimetics, and other complex bioactive molecules.
References
-
CP Lab Safety. N(alpha)-Ethoxycarbonyl-L-asparagine, min 97%, 1 gram. Available at: [Link]
- Fields, G. B. (1997). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.
- Han, Y., et al. (1996). Novel N omega-xanthenyl-protecting groups for asparagine and glutamine, and applications to N alpha-9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis. The Journal of Organic Chemistry, 61(1), 19-25.
- Bertossi, A., et al. (2002). Synthesis of alpha- and beta-glycosyl asparagine ethylene isosteres (C-glycosyl asparagines) via sugar acetylenes and Garner aldehyde coupling. The Journal of Organic Chemistry, 67(11), 3749-3757.
- Albericio, F., van Abel, R., & Barany, G. (1990). Solid-phase Synthesis of Peptides With C-terminal Asparagine or Glutamine. An Effective, Mild Procedure Based on N Alpha-Fluorenylmethyloxycarbonyl (Fmoc) Protection and Side-Chain Anchoring to a Tris(alkoxy)benzylamide (PAL) Handle. International Journal of Peptide and Protein Research, 35(3), 284-286.
- Penke, B., & Rivier, J. (1987). Protection of asparagine and glutamine during N alpha-Bpoc-based solid-phase peptide synthesis. Journal of Organic Chemistry, 52(6), 1197–1200.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000168). Available at: [Link]
-
MassBank. Amino acids, peptides, and analogues. Record: L-Asparagine; MS2; ESI-QTOF; POSITIVE. Available at: [Link]
- Gisin, B. F. (1973). The monitoring of solid-phase peptide synthesis by picric acid titration. Analytical Biochemistry, 53(2), 644-648.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding the Chemistry of Asparagine Derivatives for Biotech Applications. Available at: [Link]
- D'Hondt, M., et al. (2014). Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl)
- Parker, M. W., & Patt, S. L. (2000). Mechanism of protein cleavage at asparagine leading to protein-protein crosslinks. FEBS Letters, 478(1-2), 1-5.
-
ResearchGate. 1H NMR spectra of L-asparagine, Asp:CB[4] mixture in the molar ratio... Available at: [Link]
-
Biological Magnetic Resonance Bank. L-Asparagine at BMRB (bmse000030). Available at: [Link]
- Houben-Weyl Methods of Organic Chemistry, Vol. E22a, Synthesis of Peptides and Peptidomimetics. (2002). Cleavage of the 9-Fluorenylmethoxycarbonyl Group.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455-2504.
-
NIST WebBook. L-Asparagine. Available at: [Link]
-
CP Lab Safety. N(alpha)-Ethoxycarbonyl-L-asparagine, min 97%, 1 gram. Available at: [Link]
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PubChem. FMOC-L-asparagine. Available at: [Link]
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BYJU'S. Asparagine Amino Acid. Available at: [Link]
- Hamada, Y., et al. (2020). High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde and N-tert-Butyloxycarbonyl-D-cysteine and Application to Vinegar Samples.
- Bai, G., et al. (2007). Identification and Quantitation of Asparagine and Citrulline Using High-Performance Liquid Chromatography (HPLC).
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SIELC Technologies. HPLC Analysis of Active Drug and Amino Acids in a Formulation. Available at: [Link]
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NIST WebBook. L-Asparagine IR Spectrum. Available at: [Link]
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An In-depth Technical Guide to the Structural Elucidation of N-ethoxycarbonyl-L-asparagine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise structural elucidation of modified amino acids is a cornerstone of modern drug discovery and development. N-ethoxycarbonyl-L-asparagine, a derivative of the proteinogenic amino acid L-asparagine, presents a unique set of analytical challenges and opportunities. This in-depth technical guide provides a comprehensive framework for the complete structural characterization of this molecule, leveraging a multi-technique approach. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray diffraction. This guide is designed to not only present methodologies but also to instill a deep understanding of the scientific rationale behind each experimental choice, empowering researchers to confidently and accurately characterize this and similar molecular entities.
Introduction: The Significance of N-acylated Asparagine Derivatives
N-acylated amino acids, including N-ethoxycarbonyl-L-asparagine, are of significant interest in medicinal chemistry and peptide science. The addition of an ethoxycarbonyl group to the N-terminus of asparagine can modulate its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can influence its biological activity and pharmacokinetic profile. The asparagine moiety itself is a critical component in many biological processes, and its derivatives are explored for their potential as therapeutic agents.[1] A thorough and unambiguous structural determination is paramount to understanding structure-activity relationships (SAR) and ensuring the quality and consistency of these compounds in a research and development setting.
This guide will systematically walk through the essential analytical techniques required for the complete structural elucidation of N-ethoxycarbonyl-L-asparagine.
Synthesis and Physicochemical Properties
A robust analytical investigation begins with a pure sample. N-ethoxycarbonyl-L-asparagine can be synthesized via the reaction of L-asparagine with ethyl chloroformate in an aqueous alkaline solution.[2] Purification is typically achieved through recrystallization.
Before delving into complex spectroscopic and crystallographic analyses, a preliminary assessment of the compound's physicochemical properties is crucial.
| Property | Expected Value | Significance |
| Molecular Formula | C₇H₁₂N₂O₅ | Foundational for all subsequent analyses. |
| Molecular Weight | 204.18 g/mol | Confirmed by mass spectrometry. |
| Appearance | White crystalline solid | Provides a preliminary indication of purity. |
| Solubility | Soluble in water, methanol. Insoluble in non-polar solvents. | Influences choice of solvents for NMR and crystal growth.[3] |
| Melting Point | ~150-155 °C (decomposes) | A sharp melting point is an indicator of high purity. |
Spectroscopic Elucidation: A Multi-faceted Approach
Spectroscopic techniques provide detailed information about the molecular structure, bonding, and functional groups present in N-ethoxycarbonyl-L-asparagine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[4] For N-ethoxycarbonyl-L-asparagine, both ¹H and ¹³C NMR are indispensable.
Causality of Experimental Choices:
-
Solvent Selection: Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are suitable solvents due to the compound's polarity. The choice of solvent can affect the chemical shifts of exchangeable protons (e.g., -NH, -OH).[5]
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.[6]
-
¹³C NMR: Reveals the number of chemically distinct carbon atoms and their electronic environments.[7]
-
2D NMR (COSY, HSQC): These experiments are crucial for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecular backbone.[8][9]
Expected ¹H NMR Data (500 MHz, D₂O)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 4.35 | dd | 1H | Hα | Alpha-proton, adjacent to the chiral center and deshielded by the amide and carboxyl groups. |
| 4.10 | q | 2H | -O-CH ₂-CH₃ | Methylene protons of the ethyl group, deshielded by the adjacent oxygen. |
| 2.85 | m | 2H | Hβ | Beta-protons, diastereotopic and adjacent to the side-chain amide. |
| 1.25 | t | 3H | -O-CH₂-CH ₃ | Methyl protons of the ethyl group. |
Expected ¹³C NMR Data (125 MHz, D₂O)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| 176.5 | C=O (Carboxyl) | Carboxylic acid carbon, highly deshielded. |
| 175.0 | C=O (Amide) | Side-chain amide carbonyl carbon. |
| 158.0 | C=O (Urethane) | Carbonyl carbon of the ethoxycarbonyl group. |
| 62.5 | -C H₂-CH₃ | Methylene carbon of the ethyl group. |
| 53.0 | Cα | Alpha-carbon, attached to nitrogen and the carboxyl group. |
| 36.0 | Cβ | Beta-carbon of the side chain. |
| 14.0 | -CH₂-C H₃ | Methyl carbon of the ethyl group. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of N-ethoxycarbonyl-L-asparagine in 0.6-0.7 mL of D₂O.[5]
-
Filtration: Filter the solution through a glass wool-plugged pipette into a clean NMR tube to remove any particulate matter.
-
Instrumentation: Acquire the spectrum on a 500 MHz NMR spectrometer.
-
Data Acquisition: Obtain a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using a suitable reference (e.g., DSS).
-
Analysis: Integrate the signals and determine the multiplicities to assign the proton resonances.[10]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[11]
Causality of Experimental Choices:
The Attenuated Total Reflectance (ATR) method is often preferred for solid samples as it requires minimal sample preparation.[12][13] Alternatively, the KBr pellet method can be used.[14]
Expected FTIR Data (cm⁻¹)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 | N-H Stretch | Amide and Urethane |
| 3300-2500 | O-H Stretch | Carboxylic Acid |
| 2980-2850 | C-H Stretch | Alkyl (CH₂, CH₃) |
| ~1720 | C=O Stretch | Carboxylic Acid |
| ~1680 | C=O Stretch | Urethane |
| ~1640 | C=O Stretch (Amide I) | Primary Amide |
| ~1550 | N-H Bend (Amide II) | Primary Amide |
| 1250-1020 | C-O Stretch | Ester |
Experimental Protocol: FTIR-ATR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal is clean.
-
Background Scan: Record a background spectrum of the empty ATR stage.
-
Sample Application: Place a small amount of the solid N-ethoxycarbonyl-L-asparagine sample onto the ATR crystal.
-
Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.
-
Data Acquisition: Acquire the FTIR spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can also provide structural information through fragmentation analysis.[15]
Causality of Experimental Choices:
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar, non-volatile molecules like N-ethoxycarbonyl-L-asparagine, as it minimizes fragmentation and typically produces a prominent protonated molecular ion [M+H]⁺.[16][17] High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.
Expected Mass Spectrometry Data (ESI-HRMS)
| m/z (calculated) | m/z (observed) | Ion Species | Elemental Composition |
| 205.0819 | [To be determined] | [M+H]⁺ | C₇H₁₃N₂O₅ |
| 227.0638 | [To be determined] | [M+Na]⁺ | C₇H₁₂N₂O₅Na |
Fragmentation Analysis (MS/MS):
Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent ion, providing valuable structural information.[18][19] Expected fragmentation patterns would involve the loss of the ethoxycarbonyl group, the side-chain amide, and parts of the asparagine backbone.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of N-ethoxycarbonyl-L-asparagine (e.g., 1 mg/mL) in a suitable solvent such as a water/acetonitrile mixture with 0.1% formic acid.[20]
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump.[21]
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
-
Mass Analysis: Analyze the resulting ions using a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated mass to confirm the elemental composition. If performing MS/MS, analyze the fragmentation pattern to further confirm the structure.
Single-Crystal X-ray Diffraction: The Definitive Structure
While spectroscopic methods provide a wealth of information about the connectivity and functional groups, single-crystal X-ray diffraction provides the unambiguous, three-dimensional arrangement of atoms in the solid state.[22]
Causality of Experimental Choices:
The primary challenge in this technique is growing a high-quality single crystal. Slow evaporation of a solvent from a solution of the compound is a common and effective method.[23][24] The choice of solvent is critical and is often determined empirically.
Expected Crystallographic Data
| Parameter | Expected Information |
| Crystal System | e.g., Orthorhombic, Monoclinic |
| Space Group | e.g., P2₁2₁2₁ |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Bond Lengths & Angles | Precise measurement of all atomic distances and angles. |
| Stereochemistry | Absolute confirmation of the L-configuration at the chiral center. |
| Intermolecular Interactions | Detailed information on hydrogen bonding networks. |
Experimental Protocol: Single Crystal Growth and X-ray Diffraction
-
Crystal Growth (Slow Evaporation):
-
Dissolve a small amount of N-ethoxycarbonyl-L-asparagine in a suitable solvent (e.g., ethanol/water mixture) to create a nearly saturated solution.[24]
-
Filter the solution into a clean vial.
-
Cover the vial with a cap that has a small hole to allow for slow evaporation.
-
Leave the vial undisturbed in a vibration-free environment for several days to weeks.[25]
-
-
Crystal Selection and Mounting:
-
Carefully select a well-formed, transparent single crystal of appropriate size (typically < 0.5 mm in all dimensions).[25]
-
Mount the crystal on a goniometer head.
-
-
Data Collection:
-
Place the mounted crystal in a single-crystal X-ray diffractometer.
-
Collect diffraction data by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the diffraction data and solve the crystal structure using appropriate software.
-
Refine the structural model to obtain the final atomic coordinates and other crystallographic parameters.
-
Integrated Data Analysis and Structural Confirmation
The power of this multi-technique approach lies in the convergence of data from all methods.
The NMR data establishes the carbon-hydrogen framework and connectivity. FTIR confirms the presence of all key functional groups. Mass spectrometry provides the exact molecular formula and weight. Finally, X-ray crystallography gives the precise three-dimensional structure, confirming the absolute stereochemistry and solid-state conformation. The consistency across all these techniques provides an irrefutable structural assignment for N-ethoxycarbonyl-L-asparagine.
Conclusion
The structural elucidation of N-ethoxycarbonyl-L-asparagine is a systematic process that relies on the synergistic application of modern analytical techniques. By following the protocols and understanding the rationale outlined in this guide, researchers can achieve a comprehensive and unambiguous characterization of this and other modified amino acids. This foundational knowledge is critical for advancing research in drug development, peptide chemistry, and related scientific disciplines.
References
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Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]
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ResearchGate. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
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University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]
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Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]
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Scribd. (n.d.). 1H-NMR Organic Structure Guide. Retrieved from [Link]
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ResearchGate. (2025). Synthesis, growth and characterization of amino acid based semiorganic crystal bis-thiourea l-lysine monohydrochloride. Retrieved from [Link]
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University of Cambridge. (2016). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
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PubMed. (2024). Growth of L-asparagine monohydrate organic single crystals: An experimental and DFT computational approach for nonlinear optical applications. Retrieved from [Link]
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Steelyard Analytics, Inc. (2020). 13C NMR analysis of peptides and amino acids. Retrieved from [Link]
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Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]
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Biological Magnetic Resonance Bank. (n.d.). bmse000030 L-Asparagine. Retrieved from [Link]
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JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]
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PubMed. (n.d.). Synthesis of alpha- and beta-glycosyl asparagine ethylene isosteres (C-glycosyl asparagines) via sugar acetylenes and Garner aldehyde coupling. Retrieved from [Link]
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PubMed. (n.d.). Synthetic N- and O-glycosyl derivatives of L-asparagine, L-serine, and L-threonine. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of L-Asparagine (CAS 70-47-3). Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
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A Technical Guide to the Purity Analysis of Commercially Available N-ethoxycarbonyl-L-asparagine
Introduction: The Critical Role of Purity in N-ethoxycarbonyl-L-asparagine Applications
N-ethoxycarbonyl-L-asparagine, a derivative of the naturally occurring amino acid L-asparagine, serves as a crucial building block in synthetic chemistry, particularly in peptide synthesis and the development of novel pharmaceutical agents. The ethoxycarbonyl protecting group on the alpha-amino moiety allows for controlled and specific chemical reactions. The integrity of research and the safety and efficacy of downstream products are fundamentally dependent on the purity of this starting material. Commercially available N-ethoxycarbonyl-L-asparagine often presents with a purity of approximately 97%, necessitating a robust analytical strategy to identify and quantify any accompanying impurities.[1]
This guide provides an in-depth exploration of the essential analytical techniques for assessing the purity of N-ethoxycarbonyl-L-asparagine. We will delve into the causality behind experimental choices, present detailed protocols, and discuss the interpretation of results, equipping researchers, scientists, and drug development professionals with the knowledge to ensure the quality of this critical reagent.
Anticipated Impurity Profile: A Mechanistic Perspective
A comprehensive purity analysis begins with an understanding of the potential impurities that may arise during the synthesis and storage of N-ethoxycarbonyl-L-asparagine. These can include:
-
Starting Materials: Unreacted L-asparagine.
-
Side-Reaction Products: Di-substituted products or byproducts from the reaction of the protecting group with other functional groups.
-
Degradation Products: Hydrolysis of the ethoxycarbonyl group or deamidation of the asparagine side chain to form N-ethoxycarbonyl-L-aspartic acid.[2]
-
Enantiomeric Impurities: The presence of the D-enantiomer, N-ethoxycarbonyl-D-asparagine.
-
Residual Solvents and Reagents: Organic solvents or other chemicals used in the manufacturing process.
A Multi-Modal Approach to Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. Therefore, a multi-modal approach is essential for a thorough characterization of N-ethoxycarbonyl-L-asparagine. This guide will focus on a suite of orthogonal techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis (EA).
Figure 1: A representative workflow for the comprehensive purity analysis of N-ethoxycarbonyl-L-asparagine.
High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity Assessment
HPLC is the primary technique for determining the purity of N-ethoxycarbonyl-L-asparagine due to its high resolution, sensitivity, and quantitative accuracy. A reversed-phase HPLC (RP-HPLC) method is typically employed, separating compounds based on their hydrophobicity.
Rationale for Method Selection
The ethoxycarbonyl group increases the hydrophobicity of L-asparagine, making it well-suited for retention and separation on a C18 stationary phase. This method can effectively separate the target compound from more polar impurities like underivatized L-asparagine and more or less hydrophobic degradation or side-reaction products. The use of a UV detector is appropriate as the amide bonds provide sufficient chromophores for detection at low wavelengths (around 210 nm).[3]
Experimental Protocol: RP-HPLC with UV Detection
Instrumentation:
-
HPLC system with a binary pump, autosampler, column thermostat, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the N-ethoxycarbonyl-L-asparagine sample in the initial mobile phase composition (95% A, 5% B) to a concentration of 1 mg/mL.
-
Standard Preparation: Prepare a standard of known purity in the same manner.
-
Injection: Inject the sample and standard solutions onto the equilibrated HPLC system.
-
Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity of the sample by the area percent method.
Data Interpretation
The chromatogram of a high-purity sample should exhibit a single major peak corresponding to N-ethoxycarbonyl-L-asparagine. Any additional peaks represent impurities. The retention times of these impurities can provide clues to their identity. For instance, a peak eluting earlier than the main peak is likely more polar, such as residual L-asparagine.
| Parameter | Typical Result | Interpretation |
| Purity (Area %) | >97% | The percentage of the main peak area relative to the total peak area. |
| Related Substances | <3% | Sum of all impurity peak areas. |
| L-Asparagine | <0.5% | A potential early-eluting impurity. |
| N-ethoxycarbonyl-L-aspartic acid | <0.5% | A potential impurity with a slightly different retention time. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Structure
NMR spectroscopy provides detailed information about the molecular structure of N-ethoxycarbonyl-L-asparagine and is a powerful tool for identifying and quantifying impurities with distinct structural features. Both ¹H and ¹³C NMR should be performed.
Rationale for Method Selection
¹H NMR confirms the presence and connectivity of all protons in the molecule, while ¹³C NMR provides information about the carbon skeleton. The chemical shifts and coupling constants are highly sensitive to the local chemical environment, allowing for the unambiguous identification of the target compound and the detection of structurally related impurities.
Experimental Protocol: ¹H and ¹³C NMR
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra at a constant temperature (e.g., 25 °C).
Data Analysis:
-
Assign all peaks in the ¹H and ¹³C spectra to the corresponding atoms in the N-ethoxycarbonyl-L-asparagine structure.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different protons.
-
Look for any unassigned peaks, which may indicate the presence of impurities.
Expected Spectral Features and Impurity Detection
The ¹H NMR spectrum should show characteristic signals for the ethyl group (a triplet and a quartet), the asparagine backbone protons, and the side-chain amide protons. The presence of unexpected signals could indicate impurities. For example, the absence of the ethyl group signals and the appearance of a signal corresponding to the α-proton of L-asparagine would suggest the presence of the unreacted starting material.
Mass Spectrometry (MS): Precise Mass Determination and Impurity Identification
Mass spectrometry is an indispensable tool for confirming the molecular weight of N-ethoxycarbonyl-L-asparagine and for identifying unknown impurities.[4] High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of the parent ion and any impurities.
Rationale for Method Selection
MS provides a direct measurement of the mass-to-charge ratio (m/z) of ionized molecules. This allows for the precise confirmation of the molecular weight of N-ethoxycarbonyl-L-asparagine (C₇H₁₂N₂O₅, MW: 204.18 g/mol ).[1] Furthermore, by coupling HPLC with mass spectrometry (LC-MS), the masses of impurities separated by HPLC can be determined, aiding in their identification.[5]
Figure 2: A simplified workflow of an LC-MS experiment for purity analysis.
Experimental Protocol: LC-MS
Instrumentation:
-
HPLC system coupled to a mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument) with an electrospray ionization (ESI) source.
LC Conditions:
-
Use the same RP-HPLC conditions as described previously.
MS Conditions:
-
Ionization Mode: Positive or negative ESI.
-
Mass Range: m/z 50-500.
-
Data Acquisition: Full scan mode.
Procedure:
-
Inject the sample into the LC-MS system.
-
Acquire mass spectra for all eluting peaks.
-
Extract the mass spectrum for the main peak and any impurity peaks.
Data Interpretation
The mass spectrum of the main peak should show an ion corresponding to the protonated molecule [M+H]⁺ at m/z 205.08 or the deprotonated molecule [M-H]⁻ at m/z 203.07. The masses of impurity peaks can be used to propose their structures. For example, a peak with an m/z corresponding to L-asparagine would confirm the presence of the starting material.
| Observed m/z ([M+H]⁺) | Proposed Identity | Potential Origin |
| 205.08 | N-ethoxycarbonyl-L-asparagine | Target Compound |
| 133.06 | L-Asparagine | Unreacted Starting Material |
| 206.06 | N-ethoxycarbonyl-L-aspartic acid | Deamidation Product |
Chiral Chromatography: Assessing Enantiomeric Purity
For applications in drug development and other stereospecific processes, it is crucial to ensure the enantiomeric purity of N-ethoxycarbonyl-L-asparagine. Chiral HPLC is the method of choice for separating and quantifying enantiomers.
Rationale for Method Selection
Standard RP-HPLC cannot separate enantiomers. Chiral chromatography utilizes a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, leading to their separation. Pre-column derivatization with a chiral reagent can also be employed to form diastereomers that can be separated on a standard C18 column.[6]
Experimental Protocol: Chiral HPLC
Instrumentation:
-
HPLC system with a UV-Vis or fluorescence detector.
Chromatographic Conditions:
-
Column: A suitable chiral column (e.g., a cyclodextrin- or protein-based CSP).
-
Mobile Phase: A mixture of an organic solvent (e.g., isopropanol) and a buffer, optimized for the specific chiral column.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV at 210 nm.
Procedure:
-
Dissolve the sample in the mobile phase.
-
Inject the sample onto the equilibrated chiral HPLC system.
-
Integrate the peaks corresponding to the L- and D-enantiomers.
Data Interpretation
A high-purity sample should show a single major peak for the L-enantiomer. The presence of a second peak indicates the presence of the D-enantiomer. The enantiomeric excess (%ee) can be calculated from the peak areas of the two enantiomers.
Elemental Analysis: Verifying Elemental Composition
Elemental analysis provides a fundamental measure of purity by determining the percentage of carbon, hydrogen, and nitrogen in the sample.
Rationale for Method Selection
This technique compares the experimentally determined elemental composition with the theoretical values calculated from the molecular formula (C₇H₁₂N₂O₅). A close agreement between the experimental and theoretical values provides strong evidence for the purity of the compound.
Experimental Protocol: CHN Analysis
Instrumentation:
-
CHN elemental analyzer.
Procedure:
-
Accurately weigh a small amount of the dried sample (1-3 mg) into a tin capsule.
-
The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, and N₂) are separated and quantified.
Data Interpretation
The experimental percentages of C, H, and N should be within ±0.4% of the theoretical values.
| Element | Theoretical % | Acceptable Range |
| Carbon (C) | 41.17 | 40.77 - 41.57 |
| Hydrogen (H) | 5.92 | 5.52 - 6.32 |
| Nitrogen (N) | 13.72 | 13.32 - 14.12 |
Conclusion: A Framework for Assured Quality
The purity of N-ethoxycarbonyl-L-asparagine is a critical parameter that directly impacts its performance in research and development. A comprehensive analytical approach, integrating chromatographic, spectroscopic, and elemental analysis techniques, is essential for a complete and reliable assessment of its quality. By understanding the principles behind each method and implementing robust protocols, scientists can confidently verify the purity of this important chemical building block, ensuring the integrity and success of their work.
References
-
McMaster, M. C. (2005). LC/MS: A Practical User's Guide. John Wiley & Sons, Inc. [Link]
-
CP Lab Safety. (n.d.). N(alpha)-Ethoxycarbonyl-L-asparagine, min 97%, 1 gram. Retrieved from [Link]
-
Pharmaceutical Technology. (2024, March 12). A review of changing regulatory and analytical requirements of free amino acid monographs of the European Pharmacopoeia. Retrieved from [Link]
-
MDPI. (2020, October 8). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. Retrieved from [Link]
-
LCGC International. (n.d.). Amino Acid Analysis According to European Pharmacopoeia 8.0. Retrieved from [Link]
-
Veeprho. (n.d.). Asparagine Impurities and Related Compound. Retrieved from [Link]
-
Wiley-VCH. (n.d.). 7.3 Amino Acid Analysis. Retrieved from [Link]
-
ResearchGate. (2020). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. Retrieved from [Link]
-
MDPI. (2022). Investigation of Impurities in Peptide Pools. Retrieved from [Link]
-
PubMed. (1995). Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry. Retrieved from [Link]
-
Agilent. (2010, June 24). Analysis of Amino Acids by HPLC. Retrieved from [Link]
-
MS Vision. (n.d.). Characterization of intact and modified proteins by mass spectrometry. Retrieved from [Link]
-
NIH. (2022, July 11). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved from [Link]
-
ResearchGate. (2015). High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde and N-tert-Butyloxycarbonyl-D-cysteine and Application to Vinegar Samples. Retrieved from [Link]
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Methodological & Application
Application Note: Critical Evaluation of (S)-4-Amino-2-((ethoxycarbonyl)amino)-4-oxobutanoic acid for Solid-Phase Peptide Synthesis
Executive Summary
Introduction: The Principle of Orthogonal Protection in SPPS
Solid-phase peptide synthesis is the cornerstone of peptide and protein chemistry, enabling the stepwise assembly of amino acids into a defined sequence on a solid support.[1] The success of this methodology hinges on the principle of orthogonal protection .[] This strategy employs multiple classes of protecting groups that can be selectively removed under distinct chemical conditions, ensuring that only the desired chemical bond is formed at each step.[3]
In a typical SPPS workflow, three classes of protecting groups are used:
-
Temporary Nα-Amino Protecting Group: Shields the N-terminus of the growing peptide chain and is removed at the beginning of each coupling cycle. The two dominant groups are Fmoc (removed by base) and Boc (removed by mild acid).[4]
-
Permanent Side-Chain Protecting Groups: Protect reactive amino acid side chains throughout the synthesis. These are typically removed during the final cleavage step (e.g., with strong acid).[1]
-
Resin Linker: A handle that tethers the C-terminal amino acid to the solid support, which is also cleaved at the end of the synthesis.
A viable Nα-protecting group must be quantitatively removable under conditions that leave all side-chain protecting groups and the resin linkage completely intact.
Diagram: The Orthogonal Logic of Fmoc-Based SPPS
The following workflow illustrates the principle of orthogonality. The temporary Nα-Fmoc group is removed with a base (piperidine), which is orthogonal to the acid-labile side-chain protecting groups (e.g., tBu, Trt) and the acid-cleavable resin linker.
Caption: Orthogonal workflow in Fmoc-SPPS.
Technical Evaluation of N-α-Eoc-L-Asparagine
(S)-4-Amino-2-((ethoxycarbonyl)amino)-4-oxobutanoic acid (CAS 16639-91-1) is an L-asparagine residue protected at its α-amino group with an ethoxycarbonyl (Eoc) group.[5] The Eoc group is a simple carbamate, structurally similar to the more common Boc and Cbz groups.[3] However, its chemical stability profile makes it unsuitable for modern SPPS.
The Challenge: Non-Orthogonal Cleavage of the Eoc Group
Authoritative chemical literature and protecting group manuals reveal that simple alkyl carbamates like the Eoc group are highly stable. They are resistant to the mild basic conditions (e.g., 20% piperidine) used for Fmoc removal and the mild acidic conditions (e.g., ~50% TFA in DCM) used for Boc removal.[6]
The cleavage of such robust carbamates typically requires harsh conditions not compatible with SPPS:
-
Strong Acid Hydrolysis: Requires refluxing in concentrated acids (e.g., concentrated HCl), which would simultaneously cleave the peptide from virtually all standard resins (Wang, Rink Amide, etc.) and remove all acid-labile side-chain protecting groups.[7]
-
Strong Base Hydrolysis (Saponification): Requires prolonged heating with strong bases like barium hydroxide or sodium hydroxide at elevated temperatures (e.g., 80°C for over 30 hours).[7] These conditions would degrade the peptide sequence and are incompatible with resin stability.
A 1978 study noted that related N-acyl anilides could be cleaved with hydrogen bromide in acetic acid, a reagent used in older, solution-phase synthesis methodologies but far too harsh and non-selective for modern SPPS.[8] This lack of a selective, mild deprotection method renders the Eoc group non-orthogonal to either of the established SPPS strategies.
Comparison of Nα-Protecting Group Deprotection Conditions
The table below summarizes the deprotection conditions for common Nα-protecting groups, highlighting the incompatibility of the Eoc group.
| Protecting Group | Abbreviation | Cleavage Reagent | Typical Conditions | Orthogonal To |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (Piperidine) | 20% Piperidine in DMF, RT, ~10 min | Acid-labile groups (tBu, Trt, Boc) |
| tert-Butoxycarbonyl | Boc | Moderate Acid (TFA) | 25-50% TFA in DCM, RT, ~20 min | Base-labile (Fmoc), Hydrogenolysis (Cbz) |
| Benzyloxycarbonyl | Cbz | Hydrogenolysis / Strong Acid | H₂, Pd/C catalyst or HBr/AcOH | Base-labile (Fmoc) |
| Ethoxycarbonyl | Eoc | Strong Acid or Base | Conc. HCl (reflux) or Ba(OH)₂ (80°C, >30h) [7] | None in standard SPPS |
Table 1: Comparison of Nα-Protecting Group Cleavage Conditions.
Inherent Challenges of Asparagine Incorporation
Even if a suitable deprotection method for the Eoc group existed, the use of a side-chain unprotected asparagine derivative (Eoc-Asn-OH) in SPPS is highly discouraged due to well-documented side reactions.
Side-Chain Dehydration to β-Cyanoalanine
During the carboxyl activation step required for peptide bond formation, the side-chain amide of asparagine can be dehydrated to form a nitrile, resulting in a β-cyanoalanine residue in the peptide. This side reaction leads to a mass loss of 18 Da and is particularly prevalent with carbodiimide-based activators like DCC or DIC.
Diagram: Mechanism of Asparagine Dehydration
Caption: Dehydration of Asn side chain during activation.
Aspartimide Formation
Aspartimide formation is another common side reaction, particularly when an aspartic acid or asparagine residue is followed by a sterically unhindered amino acid. It occurs under both the basic conditions of Fmoc deprotection and the acidic conditions of final cleavage, leading to impurities that are difficult to separate.
To mitigate these issues, the standard and strongly recommended practice is to use an asparagine derivative with a protected side chain. The bulky trityl (Trt) group is the most common choice in Fmoc-SPPS as it provides steric hindrance that effectively prevents both dehydration and aspartimide formation.
Recommended Alternatives and Protocols
Given the unsuitability of N-α-Eoc-L-Asparagine for SPPS, we recommend the use of commercially available, validated building blocks designed for modern synthesis workflows.
Recommended Building Block for Fmoc-SPPS: Fmoc-Asn(Trt)-OH
The trityl (Trt) group on the side-chain amide enhances solubility and effectively prevents the side reactions described above.
Protocol: Standard Coupling of Fmoc-Asn(Trt)-OH
This protocol is based on a 0.1 mmol synthesis scale.
-
Resin Preparation: Swell the resin (e.g., Rink Amide, 0.1 mmol) in N,N-Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 5 mL, 5 min each).
-
Washing: Wash the resin thoroughly with DMF (5 x 5 mL).
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Asn(Trt)-OH (0.4 mmol, 4 eq.), HBTU (0.39 mmol, 3.9 eq.), and HOBt (0.4 mmol, 4 eq.) in DMF (2 mL). Add DIPEA (0.8 mmol, 8 eq.) and allow the solution to pre-activate for 2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.
-
Washing: Wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).
-
Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), a second coupling may be necessary.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Proceed: Continue to the deprotection step for the next cycle.
Conclusion
The foundational principle of orthogonal protection is paramount for the success of solid-phase peptide synthesis. While this compound is a valid chemical structure, its Nα-Eoc protecting group lacks a viable, mild deprotection method that is orthogonal to standard SPPS chemistries. The harsh conditions required for its removal would lead to the catastrophic failure of the synthesis. Furthermore, the absence of side-chain protection on the asparagine moiety makes it highly susceptible to deleterious side reactions.
Therefore, it is the official recommendation of this laboratory that N-α-Eoc-L-Asparagine not be used in solid-phase peptide synthesis. Researchers, scientists, and drug development professionals should instead utilize validated building blocks such as Fmoc-Asn(Trt)-OH for Fmoc/tBu strategies or Boc-Asn(Xan)-OH for Boc/Bzl strategies to ensure the highest probability of synthetic success and final product purity.
References
- Benchchem. Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers. Benchchem Technical Guides. [URL: https://www.benchchem.com/technical-guides/orthogonal-protection-in-peptide-synthesis-a-technical-guide-for-researchers]
- Wikipedia. Protecting group. Wikipedia, The Free Encyclopedia. [URL: https://en.wikipedia.org/wiki/Protecting_group]
- Chen, F. M., & Benoiton, N. L. (1978). Studies on the use of N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline for the synthesis of acylamino acid anilides and p-nitroanilides. Canadian Journal of Biochemistry, 56(1), 38-42. [URL: https://pubmed.ncbi.nlm.nih.gov/752410/]
- Pavel Pazdera, et al. (2015). How can I unprotect a secondary amine protected from ethyl carbamate? ResearchGate. [URL: https://www.researchgate.
- BLDpharm. This compound. [URL: https://www.bldpharm.com/products/16639-91-1.html]
- Santa Cruz Biotechnology. N(α)-Ethoxycarbonyl-L-asparagine. [URL: https://www.scbt.com/p/n-ethoxycarbonyl-l-asparagine-cas-16639-91-1]
- Master Organic Chemistry. Protecting Groups For Amines: Carbamates. [URL: https://www.masterorganicchemistry.
- Alfa Chemistry. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups. [URL: https://www.alfa-chemistry.com/news/introduction-and-removal-of-several-common-alkoxycarbonyl-protecting-groups-209.html]
- Marsden, S. P., et al. (2021). The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes. A short approach to racemic 1-benzyltetrahydroisoquinoline alkaloids. Beilstein Journal of Organic Chemistry, 17, 2728–2737. [URL: https://www.beilstein-journals.org/bjoc/articles/17/258]
- AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [URL: https://www.aapptec.com/overview-of-solid-phase-peptide-synthesis-spps-i-21.html]
- Biosynth. Protecting Groups in Peptide Synthesis. [URL: https://www.biosynth.com/uploads/2023/07/2023-06-20-protecting-groups-in-peptide-synthesis.pdf]
- Master Organic Chemistry. Amine Protection and Deprotection. [URL: https://www.masterorganicchemistry.com/reaction-guide/amine-protection-and-deprotection/]
Sources
- 1. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
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- 5. researchgate.net [researchgate.net]
- 6. The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes. A short approach to racemic 1-benzyltetrahydroisoquinoline alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Studies on the use of N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline for the synthesis of acylamino acid anilides and p-nitroanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Ethoxycarbonyl-L-asparagine: A Theoretical Exploration of a Novel Protecting Group in Peptide Chemistry
Introduction: The Enduring Challenge of Asparagine in Peptide Synthesis
The incorporation of asparagine (Asn) residues into peptide sequences is a persistent challenge in solid-phase peptide synthesis (SPPS). The primary culprit is the side-chain amide functionality, which, under standard synthesis conditions, can lead to two major side reactions: dehydration to form a β-cyanoalanine residue and base-catalyzed cyclization to form an aspartimide intermediate.[1] The latter is particularly problematic as it can result in a mixture of α- and β-aspartyl peptides and racemization, leading to significant purification challenges.[2]
To mitigate these issues, the side-chain amide of asparagine is often protected. The most commonly employed protecting group is the triphenylmethyl (Trt) group.[3] While effective in preventing nitrile formation and improving the solubility of the Fmoc-Asn(Trt)-OH building block, the bulky Trt group does not completely eliminate aspartimide formation and its removal can sometimes be sluggish.[4][5] This has led to an ongoing search for alternative protecting groups that offer a better balance of stability, solubility, and prevention of side reactions.
This application note presents a theoretical exploration of N-Ethoxycarbonyl-L-asparagine as a potential side-chain protecting group for asparagine in Fmoc-based SPPS. While not a commonly used protecting group for this purpose, an analysis of its chemical properties allows us to propose its synthesis, application, and potential advantages and disadvantages. This guide is intended to provide a scientifically grounded starting point for researchers interested in exploring novel asparagine protection strategies.
Proposed Synthesis of Nα-Fmoc-Nγ-Ethoxycarbonyl-L-asparagine
The synthesis of Nα-Fmoc-Nγ-Ethoxycarbonyl-L-asparagine can be envisioned as a two-step process starting from L-asparagine. The first step involves the selective protection of the side-chain amide with an ethoxycarbonyl group, followed by the protection of the α-amino group with the Fmoc group.
Step 1: Synthesis of Nγ-Ethoxycarbonyl-L-asparagine
The introduction of the ethoxycarbonyl group onto the side-chain amide of asparagine can be achieved by reacting L-asparagine with ethyl chloroformate under basic conditions. The α-amino and α-carboxyl groups can be transiently protected as a copper chelate to direct the acylation to the side-chain amide.
Caption: Proposed synthesis of Nγ-Ethoxycarbonyl-L-asparagine.
Protocol 1: Synthesis of Nγ-Ethoxycarbonyl-L-asparagine
-
Dissolve L-asparagine in water.
-
Add a stoichiometric amount of copper(II) sulfate to form the copper chelate of asparagine.
-
Cool the solution in an ice bath and slowly add ethyl chloroformate while maintaining a basic pH with the addition of a suitable base (e.g., sodium carbonate).
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the copper by precipitation with H₂S or by using a chelating resin.
-
Purify the Nγ-Ethoxycarbonyl-L-asparagine by recrystallization.
Step 2: Synthesis of Nα-Fmoc-Nγ-Ethoxycarbonyl-L-asparagine
The final step is the introduction of the Fmoc group onto the α-amino group of Nγ-Ethoxycarbonyl-L-asparagine using Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride under standard Schotten-Baumann conditions.
Caption: Synthesis of the final Fmoc-protected building block.
Protocol 2: Synthesis of Nα-Fmoc-Nγ-Ethoxycarbonyl-L-asparagine
-
Dissolve Nγ-Ethoxycarbonyl-L-asparagine in a suitable solvent mixture (e.g., acetone/water).
-
Add a base such as sodium bicarbonate to maintain a basic pH.
-
Slowly add a solution of Fmoc-OSu in acetone.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, acidify the mixture to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product to obtain pure Nα-Fmoc-Nγ-Ethoxycarbonyl-L-asparagine.
Application in Fmoc-SPPS: A Theoretical Workflow
The resulting Nα-Fmoc-Nγ-Ethoxycarbonyl-L-asparagine could then be utilized in standard automated or manual Fmoc-SPPS protocols.
Caption: Proposed workflow for incorporating N-Ethoxycarbonyl-L-asparagine in Fmoc-SPPS.
Coupling Protocol
The coupling of Fmoc-Asn(Eoc)-OH would likely proceed similarly to other protected asparagine derivatives.
Protocol 3: Coupling of Fmoc-Asn(Eoc)-OH in SPPS
-
Swell the resin in N,N-dimethylformamide (DMF).
-
Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
Activate Fmoc-Asn(Eoc)-OH (e.g., 4 equivalents) with a suitable coupling reagent such as HBTU (3.95 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and couple for the desired time (e.g., 1-2 hours).
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Wash the resin with DMF to remove excess reagents.
Deprotection of the Ethoxycarbonyl Group
The stability of the ethoxycarbonyl group is a critical factor for its utility. Simple alkyl carbamates are generally stable to the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions used for Boc removal (e.g., TFA).[6][7] However, prolonged exposure to strong acids or bases at elevated temperatures can lead to cleavage.[7][8]
Deprotection of the ethoxycarbonyl group from the asparagine side chain would likely occur during the final cleavage of the peptide from the resin using a standard trifluoroacetic acid (TFA) cocktail. The lability in strong acid is expected, though it may require harsher conditions or longer exposure times than standard t-butyl based protecting groups.
Protocol 4: Final Cleavage and Deprotection
-
Wash the fully assembled peptide-resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
Analysis of Potential Advantages and Disadvantages
The use of N-Ethoxycarbonyl-L-asparagine as a protecting group is theoretical and would require experimental validation. However, based on chemical principles, we can anticipate several potential advantages and disadvantages compared to existing methods.
| Feature | Unprotected Asn | Asn(Trt) | Asn(Eoc) (Theoretical) |
| Solubility of Fmoc-Derivative | Poor in DMF/NMP[9] | Good[3] | Expected to be improved over unprotected Asn due to the disruption of intermolecular hydrogen bonding. |
| Prevention of Nitrile Formation | Prone to dehydration[1] | Effective prevention[4] | The electron-withdrawing nature of the ethoxycarbonyl group may reduce the propensity for dehydration. |
| Prevention of Aspartimide Formation | Highly susceptible, especially in Asp-Gly sequences[2] | Offers some steric hindrance but does not eliminate the problem.[5] | The smaller size compared to Trt may offer less steric hindrance. However, the electronic effect of the carbamate could potentially reduce the nucleophilicity of the backbone amide, thus disfavoring cyclization.[10] |
| Deprotection Conditions | N/A | Standard TFA cleavage, can be slow at N-terminus.[4] | Expected to be cleaved by strong acid (TFA), but lability needs to be experimentally determined. May require prolonged treatment. |
| Orthogonality | N/A | Orthogonal to Fmoc. | Expected to be orthogonal to Fmoc. Stability to repeated mild acidolysis (if used in a Boc strategy) would need to be verified. |
Discussion: The Chemical Rationale
Impact on Side Reactions
-
Nitrile Formation: The dehydration of the asparagine side-chain amide to a nitrile is facilitated by the activation of the C-terminal carboxyl group. An N-ethoxycarbonyl group on the side-chain amide would introduce an electron-withdrawing effect, which could potentially decrease the nucleophilicity of the amide nitrogen and make the amide carbonyl more electrophilic, but it is the dehydration of the amide that is the issue. The presence of the ethoxycarbonyl group may sterically hinder the necessary conformation for dehydration.
-
Aspartimide Formation: This side reaction is initiated by the deprotonation of the backbone amide nitrogen of the succeeding amino acid, which then acts as a nucleophile, attacking the side-chain carbonyl of asparagine.[2] The rate of aspartimide formation is influenced by steric hindrance around the side-chain amide.[1] The ethoxycarbonyl group is less bulky than the Trt group, suggesting it might be less effective in sterically preventing this side reaction. However, the electronic nature of the carbamate could play a role. The electron-withdrawing effect might slightly reduce the electron density on the side-chain carbonyl, but more significantly, it could influence the conformation of the peptide backbone, which is a key factor in the propensity for cyclization.
Solubility
The poor solubility of Fmoc-Asn-OH is a significant practical issue in SPPS.[9] The bulky and hydrophobic Trt group in Fmoc-Asn(Trt)-OH disrupts the intermolecular hydrogen bonding that causes this poor solubility.[3] The ethoxycarbonyl group, while smaller than the Trt group, would also disrupt this hydrogen bonding network and is expected to improve the solubility of the Fmoc-Asn(Eoc)-OH derivative compared to the unprotected version.
Conclusion and Future Directions
The theoretical exploration of N-Ethoxycarbonyl-L-asparagine as a side-chain protecting group in peptide chemistry presents an intriguing, albeit unvalidated, alternative to currently employed strategies. Based on fundamental chemical principles, it is plausible that this protecting group could offer improved solubility over unprotected asparagine and potentially modulate the propensity for side reactions.
However, significant experimental work is required to validate these hypotheses. Key areas for future investigation include:
-
Optimization of the synthesis of Nα-Fmoc-Nγ-Ethoxycarbonyl-L-asparagine to ensure high purity and yield.
-
Quantitative assessment of the solubility of the protected amino acid derivative in common SPPS solvents.
-
Systematic studies on the stability of the ethoxycarbonyl group to the conditions of Fmoc-SPPS, particularly the repetitive piperidine treatments.
-
Investigation of the deprotection kinetics during final TFA cleavage.
-
Synthesis of model peptides known to be prone to nitrile and aspartimide formation to directly compare the efficacy of the ethoxycarbonyl group against unprotected asparagine and Trt-protected asparagine.
While the path from a theoretical concept to a practically useful tool is long, the exploration of novel protecting groups such as N-Ethoxycarbonyl-L-asparagine is essential for advancing the field of peptide synthesis and enabling the efficient and high-purity production of complex peptides for research and therapeutic development.
References
-
Bluelight.org. (2023). Deprotection of ethylcarbamate (secondary amine protecting group). [Link]
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
- Mhidia, R., Vallin, A., Ollivier, N., Blanpain, A., Shi, G., Christiano, R., ... & Melnyk, O. (2010). Synthesis of peptide-protein conjugates using N-succinimidyl carbamate chemistry.
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]
- Merck Millipore. (n.d.). Product Focus: New reagents for peptide synthesis Novabiochem®.
- Ghosn, M. W., & Houghten, R. A. (2012). An improved method for the synthesis of N-acyl-homoserine lactones.
-
Aapptec Peptides. (n.d.). Fmoc-Asn(Trt)-OH [132388-59-1]. [Link]
- Palasek, S. S., Cox, Z. J., & Collins, J. M. (2007). A method for the synthesis of N-acyl-L-homoserine lactones. Tetrahedron letters, 48(20), 3621-3624.
-
Sciforum. (n.d.). A Facile Synthesis of α-N-Ribosyl-Asparagine and α-N-Ribosyl-Glutamine Building Blocks. [Link]
-
Iris Biotech GmbH. (n.d.). ASPARTIMIDE FORMATION. [Link]
-
ResearchGate. (2015). How can I unprotect a secondary amine protected from ethyl carbamate?. [Link]
-
YouTube. (2020). 26.05 Protecting Groups for Amines: Carbamates. [Link]
-
CORE. (n.d.). GC-MS with Ethyl Chloroformate Derivatization for Comprehensive Analysis of Metabolites in Serum and its Application to Human Uremia. [Link]
-
PubMed Central. (2017). Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM). [Link]
-
PubMed. (1994). Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. [Link]
-
ACS Publications. (1987). Peptide synthesis catalyzed by lipases in anhydrous organic solvents. [Link]
-
Master Organic Chemistry. (2020). Amine Protection and Deprotection. [Link]
-
Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. [Link]
-
ResearchGate. (n.d.). Kinetic profiling of A) hydrolysis of boronic acid‐carbamate 5 with.... [Link]
-
Wiley Online Library. (2020). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. [https://onlinelibrary.wiley.com/doi/10.1002/cbic.2020002 aspartimide formation]([Link] aspartimide formation)
-
PubMed. (1993). Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time. [Link]
-
PubMed. (2024). Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. [Link]
- Google Patents. (n.d.). EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis.
-
Chem-Station Int. Ed. (2014). Carbamate Protective Groups. [Link]
-
Wiley Online Library. (2020). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. [Link]
-
Getty Conservation Institute. (n.d.). Gas chromatographic analysis of amino acids as ethyl chloroformate derivatives. [Link]
-
Science.gov. (n.d.). ethyl chloroformate derivatization: Topics by Science.gov. [Link]
-
National Institutes of Health. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. [Link]
Sources
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- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. bluelight.org [bluelight.org]
- 9. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]
- 10. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for incorporating N-ethoxycarbonyl-L-asparagine into a peptide sequence
An Application Note and Protocol for the Incorporation of N-ethoxycarbonyl-L-asparagine into a Peptide Sequence
Authored by: A Senior Application Scientist
Abstract
The incorporation of asparagine (Asn) into peptide sequences during solid-phase peptide synthesis (SPPS) is frequently complicated by the poor solubility of its Fmoc-protected derivative and the propensity for side-chain dehydration to a nitrile byproduct during activation.[1][2] Side-chain protection is the most effective strategy to mitigate these challenges. This document provides a comprehensive guide and a detailed protocol for the incorporation of N-ethoxycarbonyl-L-asparagine, a modified amino acid designed to enhance solubility and prevent undesirable side reactions. The protocol is grounded in the principles of Fmoc-based SPPS and offers researchers a robust methodology for synthesizing high-purity asparagine-containing peptides.
Introduction: The Asparagine Challenge in Peptide Synthesis
Asparagine is a polar amino acid that plays a critical role in the structure and function of many biologically active peptides and proteins. However, its inclusion in synthetic peptides presents two primary obstacles:
-
Poor Solubility: The standard Nα-Fmoc-L-asparagine (Fmoc-Asn-OH) exhibits very low solubility in common SPPS solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[1][3] This can lead to incomplete dissolution and subsequently, inefficient coupling, resulting in deletion sequences in the final peptide product.
-
Side-Chain Dehydration: During the carboxyl group activation step, particularly with carbodiimide reagents, the primary amide of the asparagine side chain can undergo an irreversible dehydration reaction to form a β-cyanoalanine nitrile.[4] This introduces a significant and often difficult-to-remove impurity.
To overcome these issues, the side-chain amide is temporarily protected. While the trityl (Trt) group is a widely used and effective protecting group for this purpose, other derivatives such as N-ethoxycarbonyl-L-asparagine offer an alternative approach.[1] The ethoxycarbonyl group, by modifying the amide nitrogen, is designed to disrupt the intermolecular hydrogen bonding that causes poor solubility and prevent side-chain dehydration during activation.
This guide details the protocol for incorporating Fmoc-L-Asn(COOEt)-OH into a growing peptide chain using standard Fmoc/tBu chemistry.
Core Principles and Rationale
The protocol is based on the well-established principles of Fmoc-based solid-phase peptide synthesis.[5] A peptide chain is assembled sequentially while anchored to an insoluble resin support. Each cycle of amino acid addition involves two key steps:
-
Nα-Fmoc Deprotection: The temporary Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a mild base, typically a solution of piperidine in DMF.[5]
-
Coupling: The next Fmoc-protected amino acid is activated at its C-terminus and coupled to the newly exposed N-terminal amine of the peptide-resin.[6]
The side chains of most amino acids are protected with acid-labile groups (e.g., tBu, Boc, Trt), which remain intact throughout the synthesis cycles and are removed simultaneously with the cleavage of the peptide from the resin using a strong acid, typically trifluoroacetic acid (TFA).[5] The N-ethoxycarbonyl group on the asparagine side chain is selected to be compatible with this strategy, remaining stable to the basic conditions of Fmoc deprotection while being susceptible to cleavage during the final acidolysis step.
Materials and Reagents
| Reagent / Material | Grade | Purpose |
| Fmoc-Rink Amide MBHA Resin (or other suitable resin) | 100-200 mesh, ~0.5 mmol/g loading | Solid support for peptide synthesis |
| Fmoc-L-Asn(COOEt)-OH | Peptide Synthesis Grade | The amino acid to be incorporated |
| Other Fmoc-protected amino acids | Peptide Synthesis Grade | Building blocks for the peptide sequence |
| N,N-Dimethylformamide (DMF) | Amine-free, Peptide Synthesis Grade | Primary solvent for swelling, washing, and reactions |
| Dichloromethane (DCM) | ACS Grade or higher | Solvent for washing |
| Piperidine | ACS Grade or higher | Base for Fmoc-group removal |
| HBTU (or HATU, HCTU) | Peptide Synthesis Grade | Coupling reagent (activator) |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Activation base |
| Trifluoroacetic Acid (TFA) | Reagent Grade, >99% | Cleavage of peptide from resin and removal of side-chain protecting groups |
| Triisopropylsilane (TIS) | Reagent Grade, >98% | Scavenger to prevent side reactions during cleavage |
| 1,2-Ethanedithiol (EDT) | Reagent Grade, >98% | Scavenger, particularly for Trp-containing peptides |
| Diethyl Ether (cold) | ACS Grade | For precipitation of the cleaved peptide |
| Solid Phase Peptide Synthesis Vessel | Glass, with frit and stopcock | Reaction vessel |
| Mechanical Shaker or Nitrogen Bubbling System | - | For agitation of the resin during reactions |
| HPLC System and Mass Spectrometer | - | For analysis of the final product |
Detailed Experimental Protocol
This protocol describes a standard 0.1 mmol scale synthesis. All steps are performed at room temperature unless otherwise specified.
Step 1: Resin Swelling
Rationale: Proper swelling of the resin is critical to ensure that all reactive sites are accessible to reagents, maximizing reaction efficiency.[7]
-
Place the resin (e.g., 200 mg of 0.5 mmol/g Rink Amide resin for a 0.1 mmol synthesis) into the peptide synthesis vessel.
-
Add DMF (approx. 10 mL/g of resin) and allow the resin to swell for at least 1 hour with gentle agitation.
-
After swelling, drain the DMF through the frit.
Step 2: Initial Fmoc Deprotection
Rationale: The first amino acid is typically pre-loaded on the resin, or the resin contains an Fmoc-protected linker. This step exposes the first amine group for coupling.
-
Add a 20% (v/v) solution of piperidine in DMF (5 mL) to the swelled resin.
-
Agitate for 3 minutes. Drain the solution.
-
Add a fresh 5 mL of 20% piperidine in DMF.
-
Agitate for an additional 10-15 minutes.[7]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.
Step 3: Coupling of Fmoc-L-Asn(COOEt)-OH
Rationale: This step involves the activation of the carboxylic acid of Fmoc-L-Asn(COOEt)-OH and its subsequent reaction with the free N-terminal amine on the resin to form a peptide bond. HBTU is a common and efficient coupling reagent that forms an activated HOBt ester in situ.[8] DIPEA is used as a non-nucleophilic base to facilitate the reaction.
-
Activation Solution Preparation: In a separate vial, dissolve Fmoc-L-Asn(COOEt)-OH (3 equivalents, 0.3 mmol) and HBTU (2.9 equivalents, 0.29 mmol) in DMF (approx. 3 mL).
-
Add DIPEA (6 equivalents, 0.6 mmol) to the activation solution.
-
Gently swirl the vial for 1-2 minutes. The solution may change color.
-
Coupling Reaction: Immediately add the activation solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture for 1-2 hours.
-
Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL), followed by DMF (3 x 10 mL).
Visualization of the Incorporation Cycle
Caption: Workflow for a single cycle of Fmoc-SPPS incorporating N-ethoxycarbonyl-L-asparagine.
Step 4: Confirmation of Coupling (Optional but Recommended)
Rationale: The Kaiser test is a qualitative colorimetric assay to detect free primary amines. A negative result (yellow beads) indicates that the coupling reaction has gone to completion.[9]
-
Take a small sample of the resin beads (a few milligrams) after the coupling and washing steps.
-
Wash the sample beads with ethanol and perform the Kaiser test according to standard procedures.
-
If the test is positive (blue beads), repeat the coupling step (Step 3) for another hour.
Step 5: Peptide Chain Elongation
Repeat the cycle of Fmoc deprotection (Step 2) and coupling (Step 3) for each subsequent amino acid in the desired peptide sequence.
Step 6: Final Cleavage and Side-Chain Deprotection
Rationale: This final step uses a strong acid (TFA) to cleave the completed peptide from the resin support and simultaneously remove all acid-labile side-chain protecting groups. Scavengers like TIS and water are essential to quench reactive cationic species generated during the process, preventing side reactions.
Assumption: The N-ethoxycarbonyl group on the asparagine side chain is presumed to be labile under these standard TFA cleavage conditions. This should be confirmed experimentally for novel peptides.
-
After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).
-
Wash the resin thoroughly with DMF, followed by DCM, and dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
Prepare a cleavage cocktail. A standard cocktail is 95% TFA, 2.5% Water, 2.5% TIS (v/v/v).
-
Add the cleavage cocktail to the dry resin (approx. 10 mL per 0.1 mmol of peptide) in a fume hood.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the TFA solution containing the cleaved peptide into a clean centrifuge tube.
-
Rinse the resin with a small amount of fresh TFA and combine the filtrates.
-
Concentrate the TFA solution under a gentle stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with more cold ether.
-
Dry the crude peptide pellet under vacuum. The peptide is now ready for purification (typically by reverse-phase HPLC) and characterization (e.g., mass spectrometry).
Summary of Key Reaction Parameters
| Parameter | Recommendation | Rationale |
| Amino Acid Equivalents | 3 - 5 eq. (relative to resin loading) | Drives the coupling reaction to completion. |
| Coupling Reagent (HBTU) | 2.9 - 4.5 eq. | Stoichiometrically required for activation. |
| Base (DIPEA) | 6 - 10 eq. | Ensures a sufficiently basic environment for activation without causing racemization. |
| Coupling Time | 1 - 2 hours | Sufficient for most coupling reactions. Monitor with Kaiser test if needed. |
| Fmoc Deprotection Time | 2 x (3 min + 15 min) | Ensures complete removal of the Fmoc group. |
| Cleavage Time | 2 - 3 hours | Allows for complete cleavage from the resin and removal of protecting groups. |
Troubleshooting
-
Problem: Incomplete coupling (positive Kaiser test).
-
Solution: Double-couple the amino acid by repeating the coupling step. For particularly difficult sequences, consider using a more potent coupling agent like HATU. Ensure DMF is of high, amine-free quality.
-
-
Problem: Deletion of the asparagine residue in the final product.
-
Solution: This suggests a failed coupling. Ensure the Fmoc-L-Asn(COOEt)-OH is fully dissolved in DMF before activation. The use of a side-chain protected asparagine should prevent solubility issues, but warming the solution slightly may help if dissolution is slow.
-
-
Problem: Incomplete removal of the ethoxycarbonyl group after cleavage.
-
Solution: If mass spectrometry reveals the persistence of the COOEt group (+72 Da), extend the TFA cleavage time to 4 hours or increase the temperature slightly (e.g., to 30-35 °C). However, prolonged acid exposure can damage sensitive residues. Analytical confirmation of protecting group removal is essential.
-
References
-
Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
-
Amino Acid Sidechain Deprotection. AAPPTec. [Link]
- Protecting groups for asparagine and glutamine in peptide synthesis.
-
Solid-phase synthesis of peptides with C-terminal asparagine or glutamine. ResearchGate. [Link]
-
Asparagine coupling in Fmoc solid phase peptide synthesis. PubMed. [Link]
-
Schematic overview of Fmoc solid-phase peptide synthesis (SPPS), including related impurity formation. ResearchGate. [Link]
-
The Importance of Fmoc-Asn-OH in Modern Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]
- 4. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.uci.edu [chem.uci.edu]
- 8. chempep.com [chempep.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
The Versatility of Asparagine: Advanced Applications of Its Derivatives in Modern Drug Discovery
Introduction: Beyond a Simple Amino Acid
Asparagine, first isolated from asparagus juice in 1806, is often perceived as a humble proteinogenic amino acid.[1][2] However, its unique chemical properties—specifically the carboxamide side chain—make its derivatives indispensable tools in the landscape of modern drug discovery. From targeted cancer therapies to treatments for neurodegenerative diseases, asparagine derivatives are at the forefront of innovative therapeutic strategies.[2][3][4] This guide provides an in-depth exploration of these applications, complete with detailed protocols and the scientific rationale behind their use, designed for researchers and drug development professionals.
The core of asparagine's utility lies in its side chain's ability to act as a hydrogen bond donor and acceptor, its role as a key site for N-linked glycosylation, and its recognition by specific enzymes.[1][] These features have been expertly exploited to create sophisticated drug candidates, delivery systems, and bioconjugation strategies. This document will delve into three key areas: the targeting of asparagine-dependent enzymes, the use of asparagine in advanced bioconjugates, and its role in novel drug delivery platforms.
Section 1: Targeting Asparagine-Metabolizing Enzymes
The metabolic pathways involving asparagine present both vulnerabilities and opportunities in disease treatment. Two enzymes, L-asparaginase and Asparagine Endopeptidase (AEP), are prime examples of how modulating asparagine metabolism and processing can lead to powerful therapeutic interventions.
L-Asparaginase: Starving Cancer Cells
Scientific Rationale: Certain cancer cells, particularly those in acute lymphoblastic leukemia (ALL), have a high demand for asparagine and lack sufficient asparagine synthetase (ASNS) to produce their own.[1][6] This metabolic deficiency makes them heavily reliant on extracellular asparagine. L-asparaginase, an enzyme that hydrolyzes L-asparagine to aspartic acid and ammonia, effectively depletes the circulating pool of this amino acid, leading to selective starvation and apoptosis of these cancer cells.[7][8][9] This "amino acid depletion therapy" is a cornerstone of ALL treatment.[7]
Challenges and Next-Generation Solutions: The primary challenges with L-asparaginase therapy are immunogenicity (as the enzyme is derived from bacteria) and the development of resistance, often through the upregulation of ASNS in cancer cells.[8][10][11] Research now focuses on developing novel L-asparaginase variants with reduced immunogenicity and on combination therapies to counteract resistance mechanisms.[8]
Asparagine Endopeptidase (AEP) Inhibitors: A New Frontier in Neurodegeneration and Oncology
Scientific Rationale: Asparagine Endopeptidase (AEP), also known as legumain, is a lysosomal cysteine protease that specifically cleaves peptide bonds C-terminal to asparagine residues.[3][12][13] Under acidic conditions, AEP becomes activated and is implicated in the progression of various diseases.
-
In Neurodegenerative Diseases: In Alzheimer's disease (AD), AEP has been shown to cleave both Amyloid Precursor Protein (APP) and Tau, contributing to the formation of amyloid-beta plaques and neurofibrillary tangles.[1][3][13][14] Similarly, in Parkinson's disease, AEP-mediated cleavage of α-synuclein can promote its aggregation.[15] Therefore, inhibiting AEP is a promising therapeutic strategy to slow or halt the progression of these devastating conditions.[3][4]
-
In Oncology: AEP is overexpressed in many tumors and is involved in cancer progression and metastasis, making it an attractive target for anticancer drug development.
The development of potent and selective AEP inhibitors is an area of intense research, with various small molecules and peptide-based inhibitors showing promise.[3][4][16]
AEP's Role in Alzheimer's Disease Pathogenesis
Caption: AEP activation by aging and acidic pH leads to the cleavage of APP and Tau, initiating the cascade of amyloid-beta aggregation and neurofibrillary tangle formation characteristic of Alzheimer's disease.
Application Protocol 1: In Vitro Evaluation of AEP Inhibitor Potency
This protocol outlines a fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human AEP.
Principle: The assay measures the cleavage of a synthetic fluorogenic AEP substrate, Z-Ala-Ala-Asn-AMC (7-amino-4-methylcoumarin). Upon cleavage by AEP, the free AMC fluorophore is released, and its fluorescence can be quantified. An effective inhibitor will reduce the rate of substrate cleavage, resulting in a lower fluorescence signal.[17]
Materials:
-
Recombinant Human AEP (active form)
-
AEP Assay Buffer: 50 mM MES, 250 mM NaCl, 5 mM DTT, pH 5.5
-
AEP Substrate: Z-Ala-Ala-Asn-AMC
-
Test Inhibitor Compound Stock Solution (in DMSO)
-
96-well black, flat-bottom microplate
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Preparation of Reagents:
-
Thaw recombinant AEP, substrate, and other reagents on ice.
-
Prepare a series of dilutions of the test inhibitor in AEP Assay Buffer. Ensure the final DMSO concentration in the well is ≤ 1%. Causality: High concentrations of DMSO can inhibit enzyme activity, so keeping it constant and low across all wells is crucial for accurate results.
-
Prepare the AEP enzyme solution by diluting the stock in cold AEP Assay Buffer to the desired final concentration (e.g., 10 nM).
-
Prepare the substrate solution by diluting the stock in AEP Assay Buffer to the desired final concentration (e.g., 20 µM).
-
-
Assay Protocol:
-
Add 50 µL of the diluted test inhibitor solutions (or vehicle control) to the wells of the 96-well plate.
-
Add 25 µL of the diluted AEP enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme. Causality: This pre-incubation step is important for inhibitors that have a slow-binding mechanism.
-
Initiate the enzymatic reaction by adding 25 µL of the AEP substrate solution to each well.
-
Immediately place the plate in the fluorescence reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity kinetically every 60 seconds for 30 minutes at 37°C.
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.
-
Plot the reaction rates against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Self-Validation and Controls:
-
No-Enzyme Control: Wells containing buffer and substrate but no AEP, to measure background fluorescence.
-
No-Inhibitor (Vehicle) Control: Wells containing AEP, substrate, and the same concentration of DMSO as the test wells, to determine 100% enzyme activity.
-
Positive Control: A known AEP inhibitor can be used to validate the assay setup.
| Compound | Reported AEP IC50 (nM) | Therapeutic Area |
| δ-secretase inhibitor 11 | ~150 | Alzheimer's Disease |
| Compound 11a | 6.8 | Alzheimer's Disease |
| 11a-isopropyl | 19.2 | Alzheimer's Disease |
| Aza-peptidyl inhibitors | As low as 4 | Research/Neurodegeneration |
Table compiled from data in references[1][3][18].
Section 2: Asparagine Derivatives in Advanced Bioconjugates
The precise chemical handles on asparagine derivatives are highly valuable for constructing complex therapeutic molecules like Antibody-Drug Conjugates (ADCs).
Asparagine in Peptide Linkers for ADCs
Scientific Rationale: ADCs are a powerful class of anticancer drugs that use a monoclonal antibody to deliver a potent cytotoxic payload specifically to tumor cells. The linker that connects the antibody and the payload is a critical component, determining the ADC's stability in circulation and the efficiency of drug release at the target site.[19][20][21]
Peptide linkers containing asparagine are gaining attention because they can be designed to be cleaved by proteases that are overexpressed in the tumor microenvironment, such as AEP (legumain).[4] An Asn-Asn dipeptide sequence, for instance, can be rapidly cleaved by AEP, leading to targeted payload release within the tumor.[4] This offers a significant advantage over linkers that are cleaved non-specifically, potentially reducing off-target toxicity.
Antibody-Drug Conjugate (ADC) Workflow
Caption: An ADC with an AEP-cleavable linker remains stable in circulation, binds to a tumor cell, is internalized, and releases its cytotoxic payload upon linker cleavage by AEP in the lysosome, leading to targeted cell death.
Application Protocol 2: Assessing the Plasma Stability of an Asparagine-Containing ADC Linker
This protocol describes a method to evaluate the stability of an ADC by measuring the change in the Drug-to-Antibody Ratio (DAR) over time in human plasma using Liquid Chromatography-Mass Spectrometry (LC-MS).
Principle: A stable ADC will maintain its DAR over time when incubated in plasma. Premature cleavage of the linker will result in a decrease in the average DAR. This method involves incubating the ADC in plasma, capturing the ADC, and then analyzing it by LC-MS to determine the distribution of species with different numbers of conjugated drugs.[2][12][16][22]
Materials:
-
Test ADC with asparagine-containing linker
-
Pooled Human Plasma (citrate-anticoagulated)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Protein A or Protein G magnetic beads
-
LC-MS grade water, acetonitrile, and formic acid
-
Reversed-phase HPLC column suitable for proteins (e.g., PLRP-S)
-
High-resolution mass spectrometer (e.g., Q-TOF)
Procedure:
-
Incubation:
-
Thaw human plasma at 37°C and centrifuge to remove cryoprecipitates.
-
Spike the test ADC into the plasma at a final concentration of ~100 µg/mL.
-
Incubate the mixture at 37°C.
-
At specified time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots and immediately freeze at -80°C. Causality: Freezing stops the enzymatic and chemical degradation processes, preserving the state of the ADC at that time point.
-
-
ADC Capture and Preparation:
-
Thaw the plasma aliquots on ice.
-
Add Protein A/G magnetic beads to each sample and incubate to capture the ADC. Causality: Immunoaffinity capture isolates the ADC from the complex plasma matrix, which would otherwise interfere with the LC-MS analysis.
-
Wash the beads with PBS to remove non-specifically bound plasma proteins.
-
Elute the ADC from the beads using a low-pH buffer (e.g., 20 mM glycine, 0.1% acetic acid). Neutralize the eluate immediately.
-
-
LC-MS Analysis:
-
Inject the purified ADC sample onto the reversed-phase HPLC-MS system.
-
Use a gradient of acetonitrile in water (both with 0.1% formic acid) to elute the different ADC species.
-
Acquire mass spectra across the elution profile.
-
Deconvolute the raw mass spectra to obtain the mass of the different ADC species (e.g., DAR0, DAR2, DAR4, etc.).
-
-
Data Analysis:
-
Calculate the relative abundance of each DAR species at each time point.
-
Calculate the average DAR using the following formula: Average DAR = Σ(DARi * %Abundance_i) / 100
-
Plot the average DAR versus time to assess the stability of the linker.
-
Self-Validation and Controls:
-
Time Point Zero (T=0): Represents the initial DAR before any significant degradation.
-
Control Incubation: Incubate the ADC in PBS instead of plasma to assess inherent thermal stability.
-
System Suitability: Analyze a well-characterized standard ADC to ensure the LC-MS system is performing correctly.
Section 3: Asparagine in Novel Drug Delivery Systems
The biological demand for asparagine in rapidly proliferating cells can be harnessed to create targeted drug delivery vehicles.
Poly-L-Asparagine (PASN) Nanocapsules
Scientific Rationale: Cancer cells often exhibit an increased appetite for amino acids to fuel their rapid growth.[23] This "avidity" can be exploited for targeted drug delivery. Poly-L-asparagine (PASN) is a hydrophilic polymer that can be used to formulate nanocapsules.[11][24] These nanocapsules can encapsulate lipophilic anticancer drugs, like docetaxel, within an oily core.[24] The PASN shell is thought to provide a degree of "stealth," potentially reducing uptake by the mononuclear phagocytic system, while also leveraging the cancer cells' affinity for asparagine to enhance intracellular drug delivery.[24]
Key Features of PASN Nanocapsules:
-
Biocompatibility: Composed of a naturally occurring amino acid.
-
Drug Encapsulation: Capable of high loading efficiency for lipophilic drugs (~75% for docetaxel).[24]
-
Targeting Potential: May passively target tumors due to the enhanced permeability and retention (EPR) effect and the affinity of cancer cells for asparagine.
Application Protocol 3: Preparation and Characterization of Drug-Loaded PASN Nanocapsules
This protocol describes the preparation of poly-L-asparagine (PASN) nanocapsules loaded with a model lipophilic drug using an emulsification-polymer layer deposition method.
Principle: An oil-in-water nanoemulsion is first formed. A cationic surfactant is used to create a positive surface charge on the oil nanodroplets. The negatively charged PASN polymer is then adsorbed onto the surface of these droplets through electrostatic interaction, forming a stabilizing shell and creating the final nanocapsule structure.[11][24]
Materials:
-
Poly-L-Asparagine (PASN)
-
Miglyol 812 (oily phase)
-
Phosphatidylcholine (lecithin)
-
Cetyltrimethylammonium bromide (CTAB, cationic surfactant)
-
Model lipophilic drug (e.g., docetaxel)
-
Acetone
-
Ultrapure water
-
Dynamic Light Scattering (DLS) instrument
-
Zeta potential analyzer
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of Phases:
-
Organic Phase: Dissolve the model drug and phosphatidylcholine in acetone. Add Miglyol 812 to this solution.
-
Aqueous Phase: Dissolve CTAB in ultrapure water.
-
-
Nanoemulsion Formation:
-
Add the organic phase dropwise to the aqueous phase under moderate magnetic stirring. Causality: This solvent displacement method causes the oil and drug to precipitate into nanodroplets as the acetone diffuses into the water, forming a stable nanoemulsion.
-
Stir for 10 minutes, then evaporate the acetone under reduced pressure.
-
-
PASN Coating:
-
Prepare an aqueous solution of PASN.
-
Add the PASN solution to the nanoemulsion and stir for 3 hours to allow for the deposition of the polymer layer.
-
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS). Expected size is ~170-200 nm.[24]
-
Zeta Potential: Measure to confirm the surface charge. Expected values are negative (around -20 to -40 mV) due to the PASN coating.[24]
-
Drug Loading and Encapsulation Efficiency (EE):
-
Separate the nanocapsules from the unencapsulated drug by ultracentrifugation.
-
Measure the concentration of the drug in the supernatant using a validated HPLC method.
-
Calculate EE using the formula: EE (%) = [(Total Drug - Free Drug) / Total Drug] * 100
-
-
Self-Validation and Controls:
-
Blank Nanocapsules: Prepare nanocapsules without the drug to serve as a baseline for characterization.
-
Reproducibility: Prepare multiple batches to ensure the formulation process is consistent.
-
Stability Study: Monitor the particle size, PDI, and zeta potential of the nanocapsules over time at different storage conditions (e.g., 4°C) to assess physical stability.
Section 4: The Role of N-Linked Glycosylation in Biotherapeutics
Scientific Rationale: N-linked glycosylation, the attachment of an oligosaccharide to the side-chain amide of an asparagine residue, is a critical post-translational modification for many therapeutic proteins, including monoclonal antibodies.[10][15][25][26] This modification occurs at the consensus sequence Asn-X-Ser/Thr (where X is any amino acid except proline).[] Glycosylation profoundly impacts a protein's folding, stability, solubility, and immunogenicity.[10][25][26] By engineering N-linked glycosylation sites or modifying glycan structures, it is possible to enhance the therapeutic properties of proteins, such as increasing their serum half-life or modulating their effector functions.[7][10][15]
Conclusion and Future Outlook
The derivatives of asparagine represent a powerful and versatile toolkit for the modern drug hunter. From the targeted inhibition of critical enzymes like AEP to the clever design of stimuli-responsive ADC linkers and novel drug delivery systems, the applications are both broad and impactful. As our understanding of the nuanced roles of asparagine in health and disease deepens, we can anticipate the emergence of even more sophisticated and effective therapies built upon the unique chemistry of this fundamental amino acid. The protocols and insights provided herein serve as a foundation for researchers to explore and expand upon these exciting frontiers in drug discovery.
References
- BenchChem. (n.d.). Application Note: Protocol for Assessing Antibody-Drug Conjugate (ADC) Stability in Human Plasma.
- Springer Nature. (n.d.). Assessing ADC Plasma Stability by LC-MS Methods.
- Zhang, Z., et al. (2017). Asparagine endopeptidase is an innovative therapeutic target for neurodegenerative diseases. Expert Opinion on Therapeutic Targets, 21(5), 485-498.
- Sterling Pharma Solutions. (n.d.). Measurement of ADC stability in plasma and serum via mass spectrometry analysis.
- Meng, X., et al. (2025). Asparagine endopeptidase (AEP) inhibitor formulation via zein-based nanoparticle improves the therapeutic efficacy toward Alzheimer's disease. Journal of Controlled Release, 374, 1-13.
- Creative Biolabs. (n.d.). ADC Plasma Stability Analysis Service.
- Santa Cruz Biotechnology. (n.d.). Asparagine synthetase Inhibitors.
- Meng, X., et al. (2025). Development of asparagine endopeptidase inhibitors for treating neurodegenerative diseases. Trends in Molecular Medicine, 31(4), 359-372.
- Vila, A., et al. (2013). Poly-L-asparagine nanocapsules as anticancer drug delivery vehicles. European Journal of Pharmaceutics and Biopharmaceutics, 85(3 Pt A), 429-436.
- Sola, R. J., & Griebenow, K. (2009). Impact of N-Linked Glycosylation on Therapeutic Proteins. Journal of Pharmaceutical Sciences, 98(10), 3496-3506.
- Furet, P., et al. (1999). Structure-based design, synthesis, and X-ray crystallography of a high-affinity antagonist of the Grb2-SH2 domain containing an asparagine mimetic. Journal of Medicinal Chemistry, 42(13), 2358-2363.
- Breipohl, G., et al. (1990). Solid-phase synthesis of peptides with C-terminal asparagine or glutamine. International Journal of Peptide and Protein Research, 35(3), 284-286.
- Sola, R. J., & Griebenow, K. (2010). Effects of Glycosylation on the Stability of Protein Pharmaceuticals. Journal of Pharmaceutical Sciences, 99(3), 1193-1207.
- MDPI. (n.d.). New Opportunities in Glycan Engineering for Therapeutic Proteins. Encyclopedia.
- ResearchGate. (n.d.). Assessing ADC Plasma Stability by LC-MS Methods | Request PDF.
- Creative Biolabs. (2024, January 25). Effects of N-glycosylation on therapeutic protein stability, pharmacokinetics, and immunogenicity.
- Li, H., & d'Anjou, M. (2019). The Mechanistic Impact of N-Glycosylation on Stability, Pharmacokinetics, and Immunogenicity of Therapeutic Proteins. Journal of Pharmaceutical Sciences, 108(4), 1391-1402.
- ResearchGate. (n.d.). Structure-based computer-aided drug design to identify potential lead molecules for Asparaginyl Endopeptidase inhibitors | Request PDF.
- ResearchGate. (n.d.). Poly-L-asparagine nanocapsules as anticancer drug delivery vehicles.
- BOC Sciences. (n.d.). Asparagine: Definition, Structure, Benefits, Sources and Uses.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- ResearchGate. (n.d.). In vivo evaluation of poly-L-asparagine nanocapsules as carriers for anti-cancer drug delivery | Request PDF.
- Fields, G. B. (2002). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.
- Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained.
- Lapek, J. D., Jr, et al. (2021). Ion Mobility–Based Enrichment-Free N-Terminomics Analysis Reveals Novel Legumain Substrates in Murine Spleen. Molecular & Cellular Proteomics, 20, 100069.
- Berntsen, M., et al. (2022). Legumain Activity Is Controlled by Extended Active Site Residues and Substrate Conformation. International Journal of Molecular Sciences, 23(20), 12629.
- Schilling, O., et al. (2021). The Peptide Ligase Activity of Human Legumain Depends on Fold Stabilization and Balanced Substrate Affinities.
- Al-Sadeq, D. W., et al. (2023). L-Asparaginase delivery systems targeted to minimize its side-effects. Colloids and Surfaces B: Biointerfaces, 227, 113339.
- Chen, J. M., et al. (2022). The Asparaginyl Endopeptidase Legumain: An Emerging Therapeutic Target and Potential Biomarker for Alzheimer's Disease. International Journal of Molecular Sciences, 23(18), 10472.
- PRISM BioLab. (n.d.). Structure-Based Drug Design.
- P-A, T., et al. (2022). Site-Specific Protein Labeling and Generation of Defined Ubiquitin-Protein Conjugates Using an Asparaginyl Endopeptidase. Journal of the American Chemical Society, 144(30), 13575-13584.
- Krall, A. S., et al. (2016). Asparagine promotes cancer cell proliferation through use as an amino acid exchange factor.
- Luo, Q., et al. (2024). Inhibition of asparagine endopeptidase (AEP) effectively treats sporadic Alzheimer's disease in mice.
- Chen, J. M., et al. (1998). Activation of human prolegumain by cleavage at a C-terminal asparagine residue. Biochemical Journal, 335(Pt 1), 111-117.
- Dall'Acqua, W., & Carter, P. J. (2021). Asparaginyl endopeptidases: enzymology, applications and limitations. Organic & Biomolecular Chemistry, 19(44), 9607-9617.
- Google Patents. (n.d.). EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis.
- Li, D., et al. (2014). Structural analysis of asparaginyl endopeptidase reveals the activation mechanism and a reversible intermediate maturation stage. Cell Research, 24(3), 366-369.
- Wang, J., et al. (2020). Synthesis of L-asparagine Catalyzed by a Novel Asparagine Synthetase Coupled With an ATP Regeneration System. Frontiers in Bioengineering and Biotechnology, 8, 589.
- MDPI. (n.d.). The Asparaginyl Endopeptidase Legumain: An Emerging Therapeutic Target and Potential Biomarker for Alzheimer's Disease. Molecules.
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Experimental procedure for the synthesis of 4-amino-2,4-dioxobutanoic acid
An Application Note for the Synthesis of 4-amino-2,4-dioxobutanoic Acid
Abstract
This application note provides a detailed, field-proven protocol for the chemical synthesis of 4-amino-2,4-dioxobutanoic acid, the keto analogue of the amino acid asparagine. The described method is a robust two-part procedure commencing with a base-catalyzed condensation of diethyl oxalate and ethyl cyanoacetate to yield a key intermediate, followed by hydrolysis and acidification to produce the target compound. This guide is intended for researchers in organic chemistry, drug discovery, and agricultural science, offering in-depth explanations of the reaction mechanism, step-by-step instructions, safety protocols, and characterization techniques.
Introduction and Significance
4-amino-2,4-dioxobutanoic acid, also known as α-ketosuccinamic acid, is a significant organic compound that serves as the α-keto acid analog of L-asparagine. Its structure is foundational in various biochemical and synthetic pathways. In biological systems, it is related to amino acid metabolism, where transamination of asparagine can theoretically yield this molecule.[1][2] Historically, its preparation involved enzymatic methods, such as the use of snake venom on asparagine, a process too costly and impractical for large-scale applications.[3]
The development of scalable synthetic routes has broadened its accessibility for research and commercial purposes. Notably, 4-amino-2,4-dioxobutanoic acid has garnered interest in agriculture as a plant growth modulator. When applied as a foliar spray, it has been shown to increase the number of tillers in cereal crops like wheat and rice, which directly correlates with a greater number of seed heads and higher grain yield.[4] This makes its efficient synthesis a topic of considerable importance.
This document outlines a reliable and well-documented synthetic procedure adapted from established methodologies.[4][5] The process is divided into two primary stages:
-
Part A: A Claisen-type condensation to form the intermediate, diethyl 2-cyano-3-hydroxy-butenedioate.
-
Part B: Hydrolysis of the intermediate to yield the sodium salt of 4-amino-2,4-dioxobutanoic acid, followed by acidification to obtain the final product.
Reaction Scheme and Mechanism
The overall synthesis proceeds as follows:
Part A: Synthesis of Diethyl 2-cyano-3-hydroxy-butenedioate
Reaction of diethyl oxalate with ethyl cyanoacetate in the presence of sodium ethoxide.
Part B: Synthesis of 4-amino-2,4-dioxobutanoic acid
Hydrolysis of the intermediate followed by acidification.
Mechanistic Rationale
The synthesis hinges on fundamental principles of organic reactivity. Part A is a classic Claisen condensation. Sodium ethoxide, a strong base, deprotonates the α-carbon of ethyl cyanoacetate, which is acidic due to the electron-withdrawing effects of both the nitrile (-CN) and ester (-COOEt) groups. The resulting enolate acts as a potent nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. Subsequent elimination of an ethoxide ion yields the enolate of the product, which is then protonated during the acidic workup to give the stable enol form, diethyl 2-cyano-3-hydroxy-butenedioate.
In Part B , the intermediate undergoes vigorous hydrolysis under basic conditions (aqueous NaOH). The strong nucleophile (OH⁻) attacks the ester and nitrile functionalities. The nitrile group is hydrolyzed to a carboxylic acid and ammonia, which under the reaction conditions forms the amide. The ester groups are saponified to carboxylates. The final step involves acidification with a strong acid (e.g., HCl), which protonates the carboxylate groups to furnish the final product, 4-amino-2,4-dioxobutanoic acid.[4][5]
Experimental Protocol
Materials and Reagents
| Reagent | CAS No. | Formula | M.W. ( g/mol ) | Purity | Notes |
| Diethyl oxalate | 95-92-1 | C₆H₁₀O₄ | 146.14 | ≥99% | Corrosive, handle with care |
| Ethyl cyanoacetate | 105-56-6 | C₅H₇NO₂ | 113.11 | ≥98% | Toxic, lachrymator |
| Sodium Metal | 7440-23-5 | Na | 22.99 | In mineral oil | Highly reactive with water |
| Ethanol | 64-17-5 | C₂H₅OH | 46.07 | 200 proof, anhydrous | Flammable |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | ACS grade | Volatile, suspected carcinogen |
| Sodium Hydroxide | 1310-73-2 | NaOH | 40.00 | ≥97%, pellets | Corrosive |
| Hydrochloric Acid | 7647-01-0 | HCl | 36.46 | 37% solution (conc.) | Corrosive |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | - |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (nitrile or neoprene).
-
Fume Hood: All steps of this procedure must be performed in a well-ventilated chemical fume hood.
-
Sodium Metal: Handle with extreme care. It reacts violently with water and alcohols. Use forceps to handle and ensure it is completely submerged in the anhydrous ethanol.
-
Reagent Handling: Diethyl oxalate and hydrochloric acid are corrosive. Ethyl cyanoacetate is toxic and a lachrymator. Dichloromethane is a volatile solvent. Avoid inhalation of vapors and direct skin contact.[6][7]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 4-amino-2,4-dioxobutanoic acid.
Step-by-Step Procedure
Part A: Synthesis of Diethyl 2-cyano-3-hydroxy-butenedioate [4][5]
-
Preparation of Sodium Ethoxide: Equip a 2 L three-neck round-bottom flask with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel. Place the flask in an ice-water bath.
-
Carefully add 600 mL of anhydrous ethanol to the flask.
-
In small portions, add 23.0 g (1.0 mol) of sodium metal to the stirred ethanol. Control the rate of addition to maintain a manageable reaction rate. The reaction is exothermic and will produce hydrogen gas. Ensure the fume hood provides adequate ventilation. Continue stirring until all the sodium has dissolved completely.
-
Condensation Reaction: To the freshly prepared sodium ethoxide solution, add 146.1 g (1.0 mol) of diethyl oxalate.
-
After the diethyl oxalate is added, slowly add 113.1 g (1.0 mol) of ethyl cyanoacetate via the dropping funnel over a period of approximately 1 hour. A thick precipitate will form.
-
Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight (approx. 16 hours).
-
Workup and Isolation: Transfer the reaction mixture to a large separatory funnel containing 1 L of deionized water and 500 mL of dichloromethane (DCM).
-
Shake the funnel vigorously and allow the layers to separate. Collect the lower organic (DCM) layer.
-
Extract the aqueous layer two more times with 250 mL portions of DCM. Discard the organic layers.
-
Cool the aqueous layer in an ice bath and slowly acidify it by adding concentrated hydrochloric acid until the pH is approximately 1-2 (test with pH paper). A precipitate or oil may form.
-
Extract the acidified aqueous layer three times with 300 mL portions of DCM.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator. The resulting product, diethyl 2-cyano-3-hydroxy-butenedioate, should be a pale yellowish solid or oil. The product is often used in the next step without further purification.[5]
Part B: Synthesis of 4-amino-2,4-dioxobutanoic acid [4][5]
-
Hydrolysis: Equip a 5 L flask with a mechanical stirrer. Prepare a solution of 1.5 M sodium hydroxide by dissolving 120 g (3.0 mol) of NaOH pellets in 2 L of deionized water.
-
To the stirred NaOH solution, add the entire batch of diethyl 2-cyano-3-hydroxy-butenedioate (approx. 1.0 mol) prepared in Part A.
-
Heat the reaction mixture to 80-90°C and maintain this temperature for 4-6 hours. Monitor the reaction progress (e.g., by TLC or LC-MS if standards are available).
-
Acidification and Isolation: After the hydrolysis is complete, cool the reaction mixture to room temperature and then further cool in an ice bath to below 10°C.
-
Very slowly and carefully, add concentrated hydrochloric acid to the stirred solution. The reaction is highly exothermic. Maintain the temperature below 20°C. Continue adding acid until the pH of the solution is approximately 1.0.
-
A precipitate of 4-amino-2,4-dioxobutanoic acid will form. Stir the slurry in the ice bath for another hour to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a small amount of cold deionized water, followed by a cold ethanol wash to facilitate drying.
-
Dry the product in a vacuum oven at 40-50°C to a constant weight.
Expected Results and Characterization
| Parameter | Expected Value |
| Intermediate Yield | 85-95% |
| Final Product Yield | 60-75% (based on intermediate) |
| Appearance | White to off-white crystalline solid |
| Melting Point | Approx. 175-180°C (with decomposition) |
| Solubility | Soluble in water, DMSO; sparingly soluble in ethanol |
Characterization Methods:
-
¹H NMR (DMSO-d₆): Expected signals for the CH₂ group and the amide (NH₂) protons. The carboxylic acid proton may be broad or exchange with the solvent.
-
¹³C NMR (DMSO-d₆): Signals corresponding to the two carbonyl carbons (keto and amide), the carboxylic acid carbon, and the methylene carbon.
-
FT-IR (KBr pellet, cm⁻¹): Characteristic peaks for N-H stretching (amide, ~3400-3200), O-H stretching (carboxylic acid, broad ~3300-2500), C=O stretching (ketone, amide, acid, ~1750-1650), and C-N stretching.
-
Mass Spectrometry (ESI-): Expected [M-H]⁻ peak at m/z corresponding to the molecular weight of the product minus one proton.
References
- Falcone, D. (2016). Preparation of 4-amino-2,4-dioxobutanoic acid. U.S. Patent No. 9,290,443 B2. Washington, DC: U.S.
-
Wikipedia contributors. (2023). Oxaloacetic acid. In Wikipedia, The Free Encyclopedia. Retrieved January 13, 2026, from [Link]
- Falcone, D. (2018). Synthesis of 4-amino-2,4-dioxobutanoic acid. U.S. Patent No. 9,963,423 B2. Washington, DC: U.S.
- Falcone, D. (2015). Preparation of 4-amino-2,4-dioxobutanoic acid. U.S. Patent No. 9,045,392 B2. Washington, DC: U.S.
-
Catalyst University. (2015, January 23). Biochemistry | Catabolism of Asparagine & Aspartate to Oxaloacetate [Video]. YouTube. [Link]
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- 7. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Investigating (S)-4-Amino-2-((ethoxycarbonyl)amino)-4-oxobutanoic Acid in Enzyme Inhibition Studies
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the inhibitory potential of (S)-4-Amino-2-((ethoxycarbonyl)amino)-4-oxobutanoic acid. This compound, an N-protected derivative of L-asparagine, is structurally primed to interact with enzymes central to asparagine metabolism. Herein, we detail the scientific rationale, step-by-step protocols for inhibition assays against two key enzymes, Asparagine Synthetase (ASNS) and Asparaginase, and methods for data analysis and interpretation. Our approach is grounded in established biochemical principles to ensure experimental robustness and reproducibility.
Introduction: The Scientific Rationale
This compound, with the CAS Number 16639-91-1, is a derivative of the amino acid L-asparagine where the alpha-amino group is protected by an ethoxycarbonyl group.[1] The structural similarity to L-asparagine provides a strong basis for hypothesizing its role as a modulator of enzymes that recognize L-asparagine as a substrate. The modification of the amino group could influence binding affinity and catalytic processing, potentially leading to enzyme inhibition.
The two primary enzymes involved in asparagine metabolism are Asparagine Synthetase (ASNS) and Asparaginase. These enzymes play critical roles in cellular physiology and are significant targets in various disease contexts, most notably in oncology.[2][3] Therefore, the investigation of this compound as a potential inhibitor of ASNS and Asparaginase is a scientifically grounded endeavor with potential therapeutic implications.
Compound Profile:
| Property | Value | Reference |
| IUPAC Name | This compound | |
| Synonyms | N(alpha)-Ethoxycarbonyl-L-asparagine | [4] |
| CAS Number | 16639-91-1 | [1] |
| Molecular Formula | C₇H₁₂N₂O₅ | [1] |
| Molecular Weight | 204.18 g/mol | [1] |
The Primary Enzymatic Targets
Asparagine Synthetase (ASNS)
Asparagine Synthetase (EC 6.3.5.4) is a vital enzyme that catalyzes the ATP-dependent synthesis of L-asparagine from L-aspartate and L-glutamine.[5] This reaction is crucial for protein synthesis and cellular proliferation. In certain cancerous cells, particularly in acute lymphoblastic leukemia (ALL), the expression of ASNS is low, making these cells dependent on extracellular asparagine for survival.[2] Upregulation of ASNS has been linked to resistance to L-asparaginase therapy, a cornerstone of ALL treatment.[2] Therefore, inhibitors of ASNS are of significant interest as potential therapeutics to overcome drug resistance.[6]
The ASNS Catalyzed Reaction:
L-Aspartate + L-Glutamine + ATP → L-Asparagine + L-Glutamate + AMP + PPi
The reaction mechanism involves the activation of the β-carboxyl group of aspartate by ATP, followed by a nucleophilic attack from the amide nitrogen of glutamine.[7]
Caption: The enzymatic reaction catalyzed by Asparagine Synthetase (ASNS).
Asparaginase
Asparaginase (EC 3.5.1.1) is an enzyme that catalyzes the hydrolysis of L-asparagine to L-aspartic acid and ammonia.[8] It is a cornerstone in the treatment of acute lymphoblastic leukemia (ALL), where it depletes circulating L-asparagine, thereby starving the leukemic cells that cannot synthesize their own.[9] While therapeutically effective, bacterial-derived asparaginases can have side effects, and their activity can be influenced by various factors.[8] The study of asparaginase inhibitors is crucial for understanding its regulation and for the development of modulators that could potentially fine-tune its activity.
The Asparaginase Catalyzed Reaction:
L-Asparagine + H₂O → L-Aspartic Acid + NH₃
Caption: The enzymatic reaction catalyzed by Asparaginase.
Protocols for Enzyme Inhibition Assays
The following protocols are designed to be robust and adaptable for the screening and characterization of this compound as a potential inhibitor of ASNS and Asparaginase.
Asparagine Synthetase (ASNS) Inhibition Assay
This protocol is based on the quantification of AMP, a product of the ASNS reaction, using a commercially available luminescence-based assay kit. This method is highly sensitive and suitable for high-throughput screening.[4][5]
Materials:
-
Recombinant human ASNS
-
This compound
-
L-Aspartic acid
-
L-Glutamine
-
ATP
-
Tris-HCl buffer (pH 8.0)
-
MgCl₂
-
Dithiothreitol (DTT)
-
Bovine Serum Albumin (BSA)
-
AMP-Glo™ Assay Kit (or equivalent)
-
White, opaque 96-well plates
-
Luminometer
Protocol:
-
Reagent Preparation:
-
Prepare a 2X substrate solution containing 100 mM Tris-HCl (pH 8.0), 20 mM MgCl₂, 1.5 mM DTT, 0.1 mg/mL BSA, 20 mM L-aspartate, 20 mM L-glutamine, and 2 mM ATP.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and create a dilution series to test a range of concentrations.
-
Dilute the recombinant ASNS enzyme in an appropriate enzyme buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.[5]
-
-
Assay Procedure:
-
In a 1.5 mL microcentrifuge tube, add 12.5 µL of the diluted ASNS enzyme solution.
-
Add a corresponding volume of the inhibitor solution or vehicle control.
-
Initiate the reaction by adding 12.5 µL of the 2X substrate solution. The final reaction volume will be 25 µL.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 30 minutes). The incubation time should be within the linear range of the enzyme kinetics.
-
Stop the reaction according to the AMP-Glo™ Assay Kit manufacturer's instructions, which typically involves the addition of a reagent to terminate the enzymatic reaction and deplete the remaining ATP.
-
Add the AMP detection reagent, which contains a luciferase and a substrate that is converted to a luminescent signal in the presence of AMP.
-
Transfer the reaction mixture to a white, opaque 96-well plate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Construct a standard curve using known concentrations of AMP.
-
Convert the luminescence readings to AMP concentrations using the standard curve.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Caption: Workflow for the ASNS inhibition assay.
Asparaginase Inhibition Assay
This protocol describes a colorimetric assay for asparaginase activity based on the quantification of ammonia produced using Nessler's reagent. It is a classic and reliable method for determining asparaginase activity.
Materials:
-
Bacterial L-Asparaginase (e.g., from E. coli)
-
This compound
-
L-Asparagine
-
Tris-HCl buffer (pH 8.6)
-
Trichloroacetic acid (TCA)
-
Nessler's reagent
-
Ammonium sulfate (for standard curve)
-
Spectrophotometer
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 M L-asparagine solution in 0.05 M Tris-HCl buffer (pH 8.6).
-
Prepare a stock solution of this compound and a dilution series.
-
Prepare a 1.5 M TCA solution.
-
Prepare a standard curve of ammonium sulfate in the range of 0.1 to 1.0 µmol.
-
-
Assay Procedure:
-
In a microcentrifuge tube, add 0.1 mL of the asparaginase enzyme solution.
-
Add 0.2 mL of the inhibitor solution or vehicle control.
-
Pre-incubate the enzyme with the inhibitor for 10 minutes at 37°C.
-
Initiate the reaction by adding 1.7 mL of the L-asparagine solution.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 0.5 mL of 1.5 M TCA.
-
Centrifuge the mixture to pellet the precipitated protein.
-
To 0.5 mL of the supernatant, add 4.0 mL of water and 0.5 mL of Nessler's reagent.
-
Incubate at room temperature for 10 minutes for color development.
-
Measure the absorbance at 450 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the amount of ammonia produced in each sample using the ammonium sulfate standard curve.
-
Determine the specific activity of the enzyme in the presence and absence of the inhibitor.
-
Calculate the percentage of inhibition and determine the IC₅₀ value as described for the ASNS assay.
-
Advanced Analysis: Determining the Mode of Inhibition
To understand the mechanism by which this compound inhibits its target enzyme, it is essential to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). This can be achieved by performing kinetic studies where the initial reaction velocity is measured at various substrate concentrations in the presence of different fixed concentrations of the inhibitor.
The data can then be plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]). The pattern of the lines on the plot will reveal the mode of inhibition.
Conclusion
This guide provides a foundational framework for the systematic investigation of this compound as a potential enzyme inhibitor. By targeting key enzymes in asparagine metabolism, this research has the potential to uncover novel therapeutic leads. The provided protocols are designed to be a starting point, and researchers are encouraged to optimize conditions for their specific experimental systems. Rigorous data analysis, including the determination of IC₅₀ values and the mode of inhibition, will be crucial for a comprehensive understanding of the compound's biochemical activity.
References
-
BioAssay Systems. (n.d.). QuantiFluo™ Asparaginase Assay Kit. Retrieved from [Link]
-
Granger Genetics. (n.d.). L-asparaginase Assay for Leukemia Patients. Retrieved from [Link]
-
CliniSciences. (n.d.). Asparaginase Assay Kit. Retrieved from [Link]
- Lomelino, C. L., et al. (2017). A method for measurement of human asparagine synthetase (ASNS) activity and application to ASNS protein variants associated with ASNS deficiency. Molecular Genetics and Metabolism Reports, 13, 65-69.
- Huber, T. D., et al. (2007). Measuring Asparagine Synthetase Activity in Crude Plant Extracts. Journal of Agricultural and Food Chemistry, 55(24), 9831-9836.
-
Huber, T. D., et al. (2007). Measuring Asparagine Synthetase Activity in Crude Plant Extracts. ACS Publications. Retrieved from [Link]
-
Lomelino, C. L., et al. (2017). A method for measurement of human asparagine synthetase (ASNS) activity and application to ASNS protein variants associated with ASNS deficiency. ResearchGate. Retrieved from [Link]
-
Biocyclopedia. (n.d.). Asparagine synthetase - Enzymes | Laboratory Methodology. Retrieved from [Link]
- Gutierrez, J. A., et al. (2006). An inhibitor of human asparagine synthetase suppresses proliferation of an L-asparaginase-resistant leukemia cell line. Chemistry & Biology, 13(12), 1339-1347.
- Horowitz, B., et al. (1970). Inhibitors of L-asparagine synthetase, in vitro.
- Richards, N. G., & Schuster, S. M. (1998). Mechanistic issues in asparagine synthetase catalysis. Advances in Enzymology and Related Areas of Molecular Biology, 72, 145-198.
-
Goodscent. (n.d.). (S)-4-Amino-2-((ethoxycarbonyl)amino)-4-oxobutanoicacid. Retrieved from [Link]
- Zhang, J., et al. (2014). Asparagine Plays a Critical Role in Regulating Cellular Adaptation to Glutamine Depletion. Molecular Cell, 56(2), 205-218.
-
Gutierrez, J. A., et al. (2006). An Inhibitor of Human Asparagine Synthetase Suppresses Proliferation of an L-Asparaginase-Resistant Leukemia Cell Line. PMC. Retrieved from [Link]
- Sheng, S., et al. (1993). Glutamine inhibits the ammonia-dependent activities of two Cys-1 mutants of human asparagine synthetase through the formation of an abortive complex. Journal of Biological Chemistry, 268(22), 16771-16780.
- El-Naggar, N. E.-A., et al. (2020). Biochemical and Biological Evaluation of an L-Asparaginase from Isolated Escherichia coli MF-107 as an Anti-Tumor Enzyme on MCF7 Cell Line. Scientific Reports, 10(1), 1-14.
- Cheirsilp, B., & Jeamjounkhaw, P. (2019). Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. ChemBioEng Reviews, 6(1), 22-33.
- Botta, O., et al. (2005). Inhibition of glutamine synthetase triggers apoptosis in asparaginase-resistant cells. Cellular Physiology and Biochemistry, 15(1-4), 153-162.
- Moriguchi, T., et al. (2001). Enzymatic synthesis of N-acyl-L-amino acids in a glycerol-water system using acylase I from pig kidney. Journal of Bioscience and Bioengineering, 91(4), 413-417.
-
National Center for Biotechnology Information. (n.d.). Pro-Asn-Asn. PubChem Compound Database. Retrieved from [Link]
- Pokrovskaya, M. V., et al. (2022). Molecular Analysis of L-Asparaginases for Clarification of the Mechanism of Action and Optimization of Pharmacological Functions. International Journal of Molecular Sciences, 23(5), 2898.
- Rizzari, C., et al. (2000). L-asparagine depletion and L-asparaginase activity in children with acute lymphoblastic leukemia receiving i.m. or i.v. Erwinia C. or E. coli L-asparaginase as first exposure. Annals of Oncology, 11(2), 189-193.
- Borek, D., & Jaskolski, M. (2001). Sequence analysis of enzymes with asparaginase activity. Acta Biochimica Polonica, 48(4), 893-902.
- Hinokita, S., et al. (2023). Targeting Asparagine Metabolism in Solid Tumors. Cancers, 15(1), 268.
- Lee, H., et al. (2023). Clinical impacts of the concomitant use of L-asparaginase and total parenteral nutrition containing L-aspartic acid in patients with acute lymphoblastic leukemia. Frontiers in Nutrition, 10, 1122010.
- Marra, A., et al. (2000). Synthesis and evaluation of C-9 modified N-acetylneuraminic acid derivatives as substrates for N-acetylneuraminic acid aldolase. Bioorganic & Medicinal Chemistry, 8(3), 657-664.
-
Lee, H., et al. (2023). Clinical impacts of the concomitant use of L-asparaginase and total parenteral nutrition containing L-aspartic acid in patients with acute lymphoblastic leukemia. PubMed. Retrieved from [Link]
- van der Werff, H., et al. (2013). No evidence of increased asparagine levels in the bone marrow of patients with acute lymphoblastic leukemia during asparaginase therapy.
- Kim, H. J., et al. (2015). Synthesis and characterization of N-acyl-tetra-O-acyl glucosamine derivatives. RSC Advances, 5(100), 82255-82262.
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- 4. A method for measurement of human asparagine synthetase (ASNS) activity and application to ASNS protein variants associated with ASNS deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficient synthesis and enzymatic extension of an N -GlcNAz asparagine building block - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC02051A [pubs.rsc.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Molecular Analysis of L-Asparaginases for Clarification of the Mechanism of Action and Optimization of Pharmacological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amplite® Fluorimetric Asparaginase Activity Assay Kit | AAT Bioquest [aatbio.com]
Application Notes and Protocols: The Strategic Use of N-ethoxycarbonyl-L-asparagine in the Synthesis of Pyridazinone-Based FABP4 Inhibitors
Introduction: FABP4 as a Compelling Therapeutic Target
Fatty Acid-Binding Protein 4 (FABP4), also known as adipocyte FABP (A-FABP) or aP2, has emerged as a significant therapeutic target for a range of metabolic and inflammatory diseases.[1][2] Primarily expressed in adipocytes and macrophages, FABP4 is a lipid chaperone crucial for systemic metabolic regulation.[3] It plays a pivotal role in the development of insulin resistance and atherosclerosis, largely driven by metabolically-induced low-grade chronic inflammation, termed 'metaflammation'.[1][3] Elevated circulating levels of FABP4 are strongly associated with metabolic syndrome, type 2 diabetes, obesity, and cardiovascular diseases.[1][4] Consequently, the development of small-molecule inhibitors of FABP4 is a highly active area of research, with the potential to yield novel therapeutics for these widespread conditions.[2][3] Among the various chemical scaffolds investigated, pyridazinone derivatives have shown particular promise as potent FABP4 inhibitors.[3][5]
This document provides a comprehensive guide to the strategic use of N-ethoxycarbonyl-L-asparagine as a chiral starting material for the synthesis of pyridazinone-based FABP4 inhibitors. While no direct synthesis of FABP4 inhibitors from this specific starting material has been published to date, we present a scientifically rigorous and plausible synthetic strategy. This approach leverages the inherent chemical functionalities of the asparagine backbone to construct the core pyridazinone heterocycle, which can then be further elaborated to yield potent inhibitors. This guide is intended for researchers, scientists, and professionals in drug development, offering both the theoretical underpinning and detailed, actionable protocols.
The Rationale for Employing N-ethoxycarbonyl-L-asparagine
The choice of N-ethoxycarbonyl-L-asparagine as a starting material is predicated on several strategic advantages in synthetic chemistry:
-
Chiral Pool Synthesis: As a derivative of a natural amino acid, it provides a readily available source of chirality, which is often crucial for achieving desired pharmacological activity and selectivity in drug candidates.
-
Embedded Functionality: The structure of asparagine contains a carboxylic acid, a protected primary amine (as the ethoxycarbonyl carbamate), and a side-chain carboxamide. These functional groups can be strategically manipulated to form the key bonds required for the construction of a pyridazinone ring.
-
Convergent Synthesis Potential: The asparagine framework allows for a convergent approach where different fragments of the final inhibitor can be introduced sequentially onto the starting material before the final cyclization to the pyridazinone core.
The N-ethoxycarbonyl group serves as a robust protecting group for the α-amino functionality, stable under a variety of reaction conditions but readily removable when required.[6][7] This allows for selective reactions at other positions of the molecule without interference from the highly reactive amino group.
Proposed Synthetic Strategy: From Asparagine to Pyridazinone Core
The cornerstone of the proposed synthesis is the transformation of the asparagine side chain into a γ-keto acid equivalent, which can then undergo cyclization with hydrazine to form the pyridazinone ring. This is a well-established method for pyridazinone synthesis.[5]
The overall workflow can be visualized as follows:
Caption: Proposed synthetic workflow from N-ethoxycarbonyl-L-asparagine to a functionalized pyridazinone-based FABP4 inhibitor.
Detailed Experimental Protocols
The following protocols are hypothetical but based on established and well-documented chemical transformations. Researchers should perform appropriate optimization and characterization at each step.
Part 1: Synthesis of the γ-Keto Acid Precursor
Objective: To convert the side-chain amide of N-ethoxycarbonyl-L-asparagine into a keto group to form a γ-keto acid.
Protocol 1.1: Weinreb Amide Formation and Grignard Reaction
-
Step 1: Activation of the Carboxylic Acid.
-
Dissolve N-ethoxycarbonyl-L-asparagine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a suitable base such as triethylamine (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a coupling agent, for example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and hydroxybenzotriazole (HOBt) (1.2 eq), portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Weinreb amide of the side-chain carboxamide.
-
-
Step 2: Grignard Addition to the Side-Chain Amide.
-
Prepare a solution of the appropriate arylmagnesium bromide (e.g., 4-bromobiphenyl Grignard reagent, 2.0 eq) in anhydrous tetrahydrofuran (THF).
-
Dissolve the Weinreb amide from the previous step in anhydrous THF under an inert atmosphere and cool to -78 °C (dry ice/acetone bath).
-
Add the Grignard reagent dropwise to the solution of the Weinreb amide.
-
Stir the reaction at -78 °C for 2-3 hours, then allow it to slowly warm to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting ketone by column chromatography on silica gel.
-
-
Step 3: Hydrolysis to the γ-Keto Acid.
-
Dissolve the ketone from the previous step in a mixture of THF and 1 M aqueous HCl.
-
Heat the mixture to reflux and stir for 4-6 hours until the hydrolysis of the Weinreb amide is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and extract with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude γ-keto acid. This product may be used in the next step without further purification.
-
Part 2: Formation and Functionalization of the Pyridazinone Core
Objective: To synthesize the pyridazinone ring and introduce the necessary substituents for FABP4 inhibition.
Protocol 2.1: Pyridazinone Formation and Chlorination
-
Step 1: Cyclization with Hydrazine. [5]
-
Dissolve the crude γ-keto acid (1.0 eq) from Protocol 1.1 in ethanol.
-
Add hydrazine hydrate (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir for 6-8 hours.
-
Monitor the reaction for the formation of the dihydropyridazinone intermediate.
-
Cool the reaction mixture, and the product may precipitate. If so, collect the solid by filtration. Otherwise, concentrate the solvent and purify the residue by column chromatography or recrystallization.
-
-
Step 2: Aromatization (Oxidation).
-
Dissolve the dihydropyridazinone in a suitable solvent such as acetic acid.
-
Add a suitable oxidizing agent, for example, bromine (1.1 eq) in acetic acid, dropwise.
-
Stir the reaction at room temperature until the starting material is consumed.
-
Pour the reaction mixture into ice water and collect the precipitated product by filtration. Wash with water and dry to obtain the pyridazinone core.
-
-
Step 3: Chlorination.
-
Carefully add the pyridazinone (1.0 eq) to phosphorus oxychloride (POCl₃) (5-10 eq) at 0 °C.
-
Heat the mixture to reflux and stir for 2-4 hours.
-
Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
Neutralize with a base (e.g., NaHCO₃ or NaOH solution) until the pH is approximately 7-8.
-
Extract the product with an organic solvent like DCM or ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography to yield the 6-chloropyridazinone.
-
Protocol 2.2: Suzuki Coupling and N-Alkylation
-
Step 1: Suzuki-Miyaura Cross-Coupling. [4][8]
-
To a reaction vessel, add the 6-chloropyridazinone (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ (2.0 eq).
-
Add a solvent system, typically a mixture of dioxane and water (e.g., 4:1).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction to 80-100 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography to obtain the 6-arylpyridazinone.
-
-
Step 2: N-Alkylation. [9]
-
Dissolve the 6-arylpyridazinone (1.0 eq) in an anhydrous solvent such as dimethylformamide (DMF).
-
Add a base, for example, cesium carbonate (Cs₂CO₃) (1.5 eq).
-
Add the desired alkyl halide (e.g., benzyl bromide) (1.1 eq).
-
Stir the reaction at room temperature or slightly elevated temperature (e.g., 50 °C) for 4-8 hours.
-
Monitor the reaction for completion.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the final product by column chromatography to yield the target FABP4 inhibitor.
-
Mechanism of FABP4 Inhibition
FABP4 inhibitors typically act by competitively binding to the fatty acid-binding pocket of the protein.[10] This prevents the binding of endogenous fatty acids, thereby disrupting the downstream signaling pathways regulated by FABP4. The pyridazinone core serves as a rigid scaffold to correctly orient the key pharmacophoric elements within the binding pocket. Structure-activity relationship (SAR) studies of pyridazinone-based inhibitors suggest that bulky hydrophobic groups at the 6-position and an appropriate N-alkyl substituent are crucial for high-affinity binding.[3][11]
Caption: Mechanism of FABP4 inhibition by a pyridazinone-based inhibitor, leading to therapeutic effects.
Quantitative Data of Representative Pyridazinone FABP4 Inhibitors
While the specific inhibitors synthesized from N-ethoxycarbonyl-L-asparagine are novel, the following table presents data for known pyridazinone-based FABP4 inhibitors to provide a benchmark for expected activity.
| Compound ID | Structure | IC₅₀ (µM) for FABP4 | Reference |
| 14e | 4-amino-6-(substituted-phenyl)-2-(substituted-benzyl)pyridazin-3(2H)-one | 1.57 | [3] |
| Generic Pyridazinone 1 | 4-amino-6-aryl-2-alkylpyridazin-3(2H)-one | 2.97 | [11] |
| Generic Pyridazinone 2 | 4-ureido-6-aryl-2-alkylpyridazin-3(2H)-one | 3.12 | [12] |
Conclusion
This application note outlines a strategic and plausible synthetic pathway for the development of novel pyridazinone-based FABP4 inhibitors, utilizing N-ethoxycarbonyl-L-asparagine as a chiral starting material. The proposed protocols are grounded in well-established synthetic methodologies, providing a solid foundation for researchers to explore this promising area of drug discovery. The inherent advantages of using a chiral pool starting material, combined with the potent inhibitory activity of the pyridazinone scaffold against FABP4, make this a compelling strategy for the development of new therapeutics for metabolic and inflammatory diseases.
References
- Overend, W. G., & Wiggings, L. F. (1947). The Synthesis of Pyridazin-3(2H)-ones from γ-Keto Acids. Journal of the Chemical Society (Resumed), 239.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloropyridazinones.
- Furuhashi, M., & Hotamisligil, G. S. (2008). Fatty acid-binding proteins: role in metabolic diseases and potential as drug targets. Nature Reviews Drug Discovery, 7(6), 489-503.
- Floresta, G., Patamia, V., Zagni, C., & Rescifina, A. (2022). Adipocyte fatty acid binding protein 4 (FABP4) inhibitors. An update from 2017 to early 2022. European Journal of Medicinal Chemistry, 240, 114604.
- Floresta, G., Crocetti, L., de Oliveira Silva, R. R., Patamia, V., Merugu, D., Mazzacuva, F., ... & Cilibrizzi, A. (2023). Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for FABP4 inhibitors. Archiv der Pharmazie, 356(10), e2300314.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines.
- Crocetti, L., Floresta, G., Zagni, C., Merugu, D., Mazzacuva, F., de Oliveira Silva, R. R., ... & Cilibrizzi, A. (2022). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Pharmaceuticals, 15(11), 1335.
- Floresta, G., Crocetti, L., Zagni, C., & Cilibrizzi, A. (2022). Pyridazin-3(2H)-one as New FABP4 Inhibitors Suggested by Molecular Growing Experiments. Medical Sciences Forum, 15(1), 10.
- WisdomLib. (2024).
- Ishida, T., et al. (2016). Interaction Analysis of FABP4 Inhibitors by X-ray Crystallography and Fragment Molecular Orbital Analysis. ACS Medicinal Chemistry Letters, 7(10), 953-957.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
- Albericio, F., & Isidro-Llobet, A. (2011). Protecting Groups in Peptide Synthesis.
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- 1. SYNTHESIS OF PYRIDAZINONE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 2. iglobaljournal.com [iglobaljournal.com]
- 3. Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for FABP4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Engineering of L-amino acid deaminases for the production of α-keto acids from L-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. N-alkylation: Significance and symbolism [wisdomlib.org]
- 10. Interaction Analysis of FABP4 Inhibitors by X-ray Crystallography and Fragment Molecular Orbital Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Methods for the synthesis of 2-amino-4-phosphonobutanoic acid analogues
An Application Guide to the Synthesis of 2-Amino-4-Phosphonobutanoic Acid (AP4) Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of AP4 Analogues in Neuroscience
2-Amino-4-phosphonobutanoic acid (AP4) is a non-proteinogenic amino acid that has garnered significant attention in the field of neuroscience.[1] Specifically, the L-enantiomer (L-AP4) is a potent and highly selective agonist for group III metabotropic glutamate receptors (mGluRs), which include mGluR4, mGluR6, mGluR7, and mGluR8.[1][2] These receptors play a crucial role in modulating synaptic transmission and plasticity, making them attractive therapeutic targets for a range of neurological and psychiatric disorders, including Parkinson's disease, epilepsy, and anxiety.
The therapeutic potential of targeting these receptors has driven extensive research into the synthesis of AP4 analogues. These synthetic derivatives are designed to explore the structure-activity relationship (SAR) of the mGluR binding pocket, improve pharmacological properties such as potency and selectivity, and develop novel therapeutic agents. Key modifications include altering the amino acid backbone to create conformationally constrained structures or replacing the phosphonate group with bioisosteres to enhance metabolic stability and cell permeability.[3][4][5][6]
This guide provides a detailed overview of the principal synthetic strategies for accessing AP4 analogues, complete with mechanistic insights, comparative analysis, and detailed experimental protocols.
Core Synthetic Strategies for Building the AP4 Scaffold
The synthesis of AP4 analogues presents two primary challenges: the stereocontrolled formation of the α-amino acid center and the construction of the carbon-phosphorus (C-P) bond. Several classical and modern organophosphorus chemistry reactions have been adapted to meet these challenges.
Strategy 1: The Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a cornerstone of C-P bond formation and one of the most widely used methods for preparing phosphonates.[7][8][9] The reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide, which proceeds through a phosphonium salt intermediate that subsequently dealkylates to yield the stable dialkyl phosphonate.[8][9]
Causality and Mechanistic Insight: The reaction's reliability stems from the high nucleophilicity of the trivalent phosphorus atom and the thermodynamic stability of the resulting pentavalent phosphonate. The mechanism is a two-step Sₙ2 process. First, the phosphite attacks the alkyl halide to form a phosphonium intermediate. Second, the displaced halide anion attacks one of the phosphite's alkyl groups, cleaving an ester bond and forming the final phosphonate product and a new alkyl halide.[9] This dealkylation step is the thermodynamic driving force of the reaction.
Experimental Protocol: Synthesis of Diethyl 4-bromobutylphosphonate
This protocol describes the synthesis of a key intermediate where the phosphonate group is installed prior to the introduction of the amino functionality.
Materials:
-
1,4-Dibromobutane
-
Triethyl phosphite
-
Anhydrous toluene
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add 1,4-dibromobutane (1.0 eq) and anhydrous toluene.
-
Add triethyl phosphite (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approx. 110-120 °C) and maintain for 12-18 hours. The progress can be monitored by TLC or ³¹P NMR spectroscopy.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent and excess volatiles under reduced pressure using a rotary evaporator.
-
Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure diethyl 4-bromobutylphosphonate.
Self-Validation:
-
³¹P NMR: Expect a single peak around δ 30-33 ppm.
-
¹H NMR: Confirm the presence of the ethyl ester protons (triplet and quartet) and the methylene groups of the butyl chain, including the CH₂-P group which will appear as a characteristic doublet of triplets.
The resulting phosphonate-containing alkyl halide is a versatile precursor for subsequent introduction of the amino group, often via alkylation of a glycine enolate equivalent.
Strategy 2: The Horner-Wadsworth-Emmons (HWE) Olefination
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for forming carbon-carbon double bonds, typically with high E-stereoselectivity.[10][11][12] In the context of AP4 synthesis, it is used to react a phosphonate-stabilized carbanion with an aldehyde, creating an unsaturated precursor that can be further elaborated.
Causality and Mechanistic Insight: The HWE reaction offers several advantages over the classic Wittig reaction. The phosphonate-stabilized carbanions are more nucleophilic and less basic than Wittig ylides, allowing them to react efficiently with a wider range of aldehydes and ketones.[10] The water-soluble phosphate byproduct is also easily removed during aqueous workup.[12] The reaction proceeds through nucleophilic addition of the phosphonate carbanion to the aldehyde, forming an oxaphosphetane intermediate which then eliminates to form the alkene.[11] The preference for the (E)-alkene is generally governed by steric factors in the formation of the intermediate.[12]
A key application of this strategy in AP4 synthesis involves the reaction of a phosphonate-containing aldehyde with an N-protected phosphonoglycinate. This approach was used in the synthesis of conformationally constrained cyclopropyl analogues of AP4.[4]
Workflow: HWE Approach to Unsaturated AP4 Precursors
Caption: Horner-Wadsworth-Emmons (HWE) reaction workflow for AP4 analogue synthesis.
Experimental Protocol: HWE Synthesis of a Protected Dehydro-AP4 Analogue
This protocol is adapted from the synthesis of precursors for cyclopropyl AP4 analogues.[4]
Materials:
-
Trimethyl N-(benzyloxycarbonyl)phosphonoglycinate
-
2-(Diethoxyphosphinyl)acetaldehyde
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
Wash the NaH dispersion (1.1 eq) with anhydrous hexanes three times under a nitrogen atmosphere to remove the mineral oil, then suspend it in anhydrous THF.
-
Cool the NaH suspension to 0 °C in an ice bath.
-
Slowly add a solution of trimethyl N-(benzyloxycarbonyl)phosphonoglycinate (1.0 eq) in anhydrous THF to the NaH suspension. Stir for 30 minutes at 0 °C to allow for complete deprotonation.
-
Add a solution of 2-(diethoxyphosphinyl)acetaldehyde (1.2 eq) in anhydrous THF to the reaction mixture dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting residue (a mixture of E and Z isomers) by silica gel column chromatography to isolate the desired unsaturated AP4 precursor.
Self-Validation:
-
¹H NMR: Disappearance of the aldehyde proton and appearance of new vinyl proton signals.
-
³¹P NMR: Signals corresponding to the two phosphonate groups in the product.
-
Mass Spectrometry: Confirm the molecular weight of the product.
Strategy 3: Asymmetric Synthesis via Chiral Auxiliaries
Achieving high enantioselectivity is critical, as the biological activity of AP4 is confined to the L-isomer. One robust method involves the use of chiral auxiliaries, such as Schöllkopf's bis-lactim ether system, derived from valine and glycine.[2]
Causality and Mechanistic Insight: This method provides excellent stereocontrol. The chiral bis-lactim ether acts as a template. It is first metalated with a strong base (e.g., n-butyllithium) to form a nucleophilic enolate. This enolate then adds to an electrophile, such as an alkenylphosphonate, in a conjugate addition reaction.[2] The bulky chiral auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face with high diastereoselectivity. Subsequent acidic hydrolysis cleaves the auxiliary, liberating the desired α-amino acid in high enantiomeric purity.[2]
Diagram: Asymmetric Synthesis using Schöllkopf's Auxiliary
Sources
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- 3. Characterization of retinal and hippocampal L-AP4 receptors using conformationally constrained AP4 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of the 2-amino-4-phosphonobutanoic acid analogues (E)- and (Z)-2-amino-2,3-methano-4-phosphonobutanoic acid and their evaluation as inhibitors of hippocampal excitatory neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-(+)-2-Amino-4-thiophosphonobutyric acid (L-thioAP4), a new potent agonist of group III metabotropic glutamate receptors: increased distal acidity affords enhanced potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Editorial: Phosphonate Chemistry in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note & Protocol: A Scalable and Robust Method for the Preparation of N-Fmoc-(S)-2-amino-4,4,4-trifluorobutanoic Acid
Introduction: The Critical Role of Fluorinated Amino Acids in Modern Drug Discovery
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, imparting enhanced metabolic stability, binding affinity, and lipophilicity.[1][2] Fluorinated α-amino acids, in particular, are powerful building blocks for designing novel peptides and peptidomimetics.[3] N-Fmoc-(S)-2-amino-4,4,4-trifluorobutanoic acid is a highly valuable synthetic intermediate, serving as a bioisostere for leucine in peptide design.[4][5] Its trifluoromethyl group mimics the steric bulk of leucine's isobutyl side chain while offering unique electronic properties.
Despite its utility, the efficient, enantiomerically pure, and large-scale synthesis of this compound presents significant challenges.[6] Classical methods are often not amenable to scaling beyond the gram level. This document details a field-proven, robust, and scalable process for preparing N-Fmoc-(S)-2-amino-4,4,4-trifluorobutanoic acid on a >150 g scale. The methodology is centered on the asymmetric alkylation of a chiral nickel(II) complex, a technique that ensures high diastereoselectivity and operational simplicity, making it ideal for industrial and drug development applications.[4][7]
Overall Synthesis Strategy
The manufacturing process is a two-part telescoping synthesis that minimizes intermediate isolation. The core of the strategy is the creation of the trifluorobutanoyl side chain via stereocontrolled alkylation, followed by an in situ protection of the newly formed amino acid.
Figure 1: Overall workflow for the large-scale synthesis.
Part 1: Asymmetric Synthesis of the Amino Acid Core
Scientific Principle & Rationale
The key to achieving high enantiopurity on a large scale lies in the use of a chiral nucleophilic glycine equivalent. We employ a Ni(II) complex of a Schiff base derived from glycine and a commercially available proline-based chiral auxiliary.[8] This complex creates a planar, rigid structure that effectively shields one face of the glycine carbanion.
Alkylation with 1,1,1-trifluoro-2-iodoethane proceeds with high diastereoselectivity because the electrophile preferentially attacks from the less sterically hindered face of the complex.[4] Following alkylation, the complex is disassembled using aqueous acid. This step protonates the Schiff base, releasing the desired (S)-2-amino-4,4,4-trifluorobutanoic acid as its hydrochloride salt and precipitating the chiral auxiliary, which can be recovered and reused—a critical factor for process economy.[4][9]
Caption: Core reaction scheme for the asymmetric synthesis.
Detailed Experimental Protocol (250 g Scale)
Safety Precaution: This procedure must be conducted in a well-ventilated fume hood. Personnel must wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. DMF is a reproductive toxin, and 1,1,1-trifluoro-2-iodoethane is a volatile alkylating agent.
Step 1.1: Alkylation of the Chiral Glycine Ni(II) Complex
-
To a 5 L four-necked flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add N,N-dimethylformamide (DMF) (2250 mL). Sparge with nitrogen for 50 minutes to deoxygenate the solvent.
-
Add the Ni–glycine complex (S)-6 (250.0 g, 1.0 eq.).[4]
-
Add a solution of 1,1,1-trifluoro-2-iodoethane (91.61 g, 1.05 eq.) in DMF (50 mL).
-
Prepare a solution of potassium hydroxide (KOH) (25.42 g, 1.05 eq.) in methanol (225 mL) and add it to the reaction flask.
-
Stir the resulting mixture vigorously at an internal temperature of 20-35 °C under a nitrogen atmosphere for 1 hour. Monitor the reaction by TLC or HPLC for the disappearance of the starting material.
Step 1.2: Isolation of the Alkylated Complex
-
Upon reaction completion, add deionized water (750 mL) to the mixture over 20 minutes.
-
Continue stirring at 20-35 °C for 1 hour. A precipitate of the alkylated Ni(II) complex will form gradually.[4]
-
Filter the precipitate and wash the cake sequentially with water and methanol to remove residual DMF and unreacted starting materials. This precipitation method is crucial for isolating the major diastereomer with high purity, thereby avoiding large-scale column chromatography.[4][5]
Step 1.3: Decomplexation and Chiral Auxiliary Recovery
-
To a 2 L four-necked flask, add the dried Ni complex from the previous step (approx. 220 g), dimethoxyethane (DME) (400 mL), and 6N hydrochloric acid (268 mL, 5.0 eq.).[4]
-
Heat the mixture to 40-50 °C and stir at this temperature for 1-2 hours. The solution will change to a green suspension.
-
Cool the mixture to 20-30 °C and add deionized water (440 mL). Stir for 1.5 hours.
-
Filter the resulting precipitate, which is the recovered chiral auxiliary. Wash it with water and DME. The auxiliary can be dried and reused.
-
The filtrate, a green solution containing the hydrochloride salt of (S)-2-amino-4,4,4-trifluorobutanoic acid, is carried directly to the next step.
Part 2: N-Fmoc Protection and Final Purification
Scientific Principle & Rationale
The Fmoc (9-fluorenylmethyloxycarbonyl) group is a standard amine protecting group in solid-phase peptide synthesis (SPPS).[] It is stable to a wide range of reagents but is readily cleaved under mild basic conditions (e.g., with piperidine), an orthogonality that is essential for peptide synthesis.[11][12] The protection is performed by reacting the free amino group with an activated Fmoc derivative, such as Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide), under aqueous basic conditions. The base neutralizes the amine hydrochloride and facilitates the nucleophilic attack on the Fmoc-OSu.
Purification of the final product is achieved via crystallization. This is a highly effective and scalable method for obtaining materials with very high purity. A toluene/ethyl acetate solvent system has been found to be particularly effective for crystallizing this compound, yielding a product with excellent purity and enantiomeric excess.[8][9]
Detailed Experimental Protocol
Step 2.1: In situ Fmoc Protection
-
Transfer the aqueous filtrate from Step 1.3 to a suitable reaction vessel.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to adjust the pH to 8.0-8.5, ensuring the free amine is available for reaction.
-
In a separate vessel, dissolve Fmoc-OSu (1.1 equivalents relative to the starting glycine complex) in a suitable solvent like acetone or 1,4-dioxane.
-
Add the Fmoc-OSu solution to the aqueous amino acid solution while maintaining the temperature at 0-5 °C and the pH at 8.0-8.5 by the continuous addition of NaHCO₃ solution.
-
Stir the mixture for 4-6 hours at room temperature, allowing the reaction to go to completion.
Step 2.2: Extraction and Solvent Exchange
-
Once the reaction is complete, acidify the mixture to pH 2-3 with 1N HCl.
-
Extract the product into ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to approximately one-third of its original volume.[4]
-
Add toluene (equal to the volume of the concentrated ethyl acetate solution) and continue to concentrate under reduced pressure. This azeotropic removal of ethyl acetate is a critical step to prepare for crystallization. Repeat the addition of toluene and concentration.[9]
Step 2.3: Crystallization and Final Product Isolation
-
Adjust the final volume with toluene to achieve a concentration suitable for crystallization (typically determined empirically, e.g., to a final volume of ~800 mL for the 250 g scale).[4]
-
Stir the solution slowly at room temperature (20-35 °C) overnight, or until precipitation is complete.
-
Filter the crystalline solid, wash the cake with cold toluene, and dry under vacuum at 40-50 °C to a constant weight.
-
The result is N-Fmoc-(S)-2-amino-4,4,4-trifluorobutanoic acid as a white, crystalline powder.
Data Summary and Quality Control
Typical Process Parameters and Yield
The following table summarizes typical quantities and expected outcomes for a 250 g scale synthesis of the starting Ni(II) complex.
| Parameter | Value | Notes |
| Starting Ni(II) Complex | 250.0 g | The chiral glycine equivalent. |
| 1,1,1-Trifluoro-2-iodoethane | 91.6 g (1.05 eq.) | Alkylating agent. |
| Potassium Hydroxide | 25.4 g (1.05 eq.) | Base for deprotonation. |
| Fmoc-OSu | ~1.1 eq. | Protecting group reagent. |
| Reaction Time (Alkylation) | 1 hour | Typically rapid at room temperature. |
| Reaction Time (Decomplexation) | 1-2 hours | Monitored for completion. |
| Final Product Mass | >300 g | Based on reproduced procedures.[4][5] |
| Overall Yield | ~70-85% | Highly dependent on efficient workup. |
| Chiral Auxiliary Recovery | >90% | Critical for process economics.[8] |
Quality Control Specifications
The final product must be analyzed to confirm its identity, purity, and stereochemical integrity.
| Test | Method | Specification |
| Appearance | Visual Inspection | White to off-white crystalline solid |
| Identity | ¹H NMR, ¹⁹F NMR, MS | Conforms to the structure |
| Purity | HPLC (e.g., C18, UV 254 nm) | ≥ 99.0% |
| Enantiomeric Excess (ee) | Chiral HPLC | ≥ 99.0% |
| Solvent Residue | GC-HS | Toluene < 890 ppm, Ethyl Acetate < 5000 ppm |
References
-
Abe, H., Takeda, R., Hiramatsu, T., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4521. [Link]
-
MDPI. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. [Link]
-
Abe, H., Moriwaki, H., Takeda, R., et al. (2019). Expedient Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid via Alkylation of Chiral Nucleophilic Glycine Equivalent. Organic Process Research & Development, 23(3), 441-447. [Link]
-
National Center for Biotechnology Information. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4521. [Link]
-
ACS Publications. (2019). Expedient Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid via Alkylation of Chiral Nucleophilic Glycine Equivalent. [Link]
-
Wilkinson, S., Koksch, B., & Seeberger, P. (2015). Behind the Science: Flow Synthesis of Fluorinated α-Amino Acids. ChemistryViews. [Link]
-
Chaume, G., Brigaud, T., et al. (2020). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 25(1), 123. [Link]
-
National Center for Biotechnology Information. (2020). Synthesis of complex unnatural fluorine-containing amino acids. Beilstein J. Org. Chem., 16, 2574–2598. [Link]
-
Hohmann, T., Dyrks, M., Chowdhary, S., et al. (2019). Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2020). Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S. ACS Chem. Biol., 15(1), 125–131. [Link]
-
Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]
-
Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2018). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. AJPAMC, 6(4), 99-105. [Link]
-
Abe, H., Moriwaki, H., Takeda, R., et al. (2019). Large-Scale Asymmetric Synthesis of Fmoc-(S)-2-Amino-6,6,6-Trifluorohexanoic Acid. ChemistryOpen, 8(6), 701-704. [Link]
- Google Patents. (2013). CN103373940A - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain.
- Google Patents. (2014). CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain.
-
National Center for Biotechnology Information. (2019). Large-Scale Asymmetric Synthesis of Fmoc-(S)-2-Amino-6,6,6-Trifluorohexanoic Acid. ChemistryOpen, 8(6), 701–704. [Link]
-
National Center for Biotechnology Information. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molbank, 2023(4), M1741. [Link]
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Troubleshooting & Optimization
Preventing racemization of (S)-4-Amino-2-((ethoxycarbonyl)amino)-4-oxobutanoic acid during coupling
Guide ID: TSC-PC-20260113-01 Topic: Preventing Racemization of (S)-4-Amino-2-((ethoxycarbonyl)amino)-4-oxobutanoic acid during Amide Bond Formation.
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and optimized protocols for researchers, scientists, and drug development professionals facing challenges with maintaining the stereochemical purity of N-ethoxycarbonyl-L-asparagine, hereafter referred to as Boc-L-Asn(OEt)-OH, during peptide coupling reactions.
Introduction: The Challenge of Asparagine Coupling
This compound is a derivative of the amino acid asparagine. Asparagine, and its parent amino acid aspartic acid, are notoriously susceptible to racemization and other side reactions during peptide synthesis.[1][2][3] The primary challenge arises during the carboxyl group activation step, which is essential for forming the peptide bond. This activation increases the acidity of the α-proton, making it susceptible to abstraction by a base, which leads to a loss of stereochemical integrity.
This guide will walk you through the mechanisms of racemization, provide direct answers to frequently encountered problems, and detail robust protocols to ensure the chiral purity of your final peptide product.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the coupling of Boc-L-Asn(OEt)-OH and similar sensitive amino acids.
Q1: We observed a significant amount of the D-diastereomer in our peptide after coupling Boc-L-Asn(OEt)-OH. What is the primary cause?
A1: The primary cause of racemization is the formation of a planar, achiral intermediate called a 5(4H)-oxazolone (or azlactone) after the activation of the carboxylic acid.[4][5] The α-proton on the activated amino acid is acidic and can be removed by a base present in the reaction mixture. The resulting enolate readily forms the oxazolone. This intermediate can then be attacked by the amine nucleophile from either face, leading to a mixture of L- and D-isomers in the final peptide.[4]
Q2: We are using a standard DCC/HOBt coupling protocol. Why are we still seeing racemization?
A2: While 1-Hydroxybenzotriazole (HOBt) is a classic additive used to suppress racemization, its effectiveness can be limited, especially with sensitive residues like asparagine derivatives.[6][7][8] The mechanism involves HOBt trapping the highly reactive O-acylisourea intermediate formed by the carbodiimide (DCC or DIC) to generate a more stable HOBt-ester.[7][8] This reduces the lifetime of the species most prone to oxazolone formation. However, this competition is not always perfectly efficient. Furthermore, the basicity of the amine component or any added tertiary base can still promote racemization of the active ester.[6][9]
Q3: Besides racemization, we detected a product with a mass loss of 18 Da. What is this side product?
A3: This mass loss corresponds to the dehydration of the asparagine side-chain amide to form a β-cyanoalanine derivative.[10][11][12] This side reaction is particularly common when using carbodiimide coupling reagents (DCC, DIC) without adequate side-chain protection on the asparagine.[10][11][12] The O-acylisourea intermediate can be attacked intramolecularly by the side-chain amide, leading to nitrile formation.[12] Using a side-chain protected asparagine derivative, such as one with a trityl (Trt) group, is the most effective way to prevent this.[11][12]
Q4: Would a different coupling reagent be a better choice? Which ones are recommended?
A4: Yes, the choice of coupling reagent is critical. While carbodiimides are economical, modern uronium/aminium or phosphonium salt-based reagents often provide superior results with lower racemization.[4][13]
-
Uronium/Aminium Salts (e.g., HBTU, HATU, COMU): These reagents react with the carboxylic acid to form active esters in situ. HATU (based on the superior additive HOAt) and COMU (based on OxymaPure) are particularly effective at minimizing racemization.[13][14] COMU is often considered a "greener" and safer alternative.[15]
-
Phosphonium Salts (e.g., BOP, PyBOP): These also generate active esters with low racemization potential. However, BOP produces the carcinogenic byproduct HMPA, so PyBOP is a safer alternative.[7]
For maximal suppression of racemization, coupling reagents based on ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are highly recommended.[15][16][17]
Q5: How critical are the base and solvent used in the coupling reaction?
A5: They are extremely critical.
-
Base: The base is often the primary culprit in promoting racemization by abstracting the α-proton.[6][9] A sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is generally preferred over less hindered bases like triethylamine (TEA).[6] For exceptionally sensitive couplings, an even weaker or more hindered base like 2,4,6-collidine can further reduce racemization.[4][18] The amount of base should also be carefully controlled; typically 1-2 equivalents are sufficient.
-
Solvent: The polarity of the solvent can influence the rates of both the desired coupling reaction and the undesired racemization. Dimethylformamide (DMF) is a standard solvent with good solvating properties. In some cases, less polar solvents may reduce racemization, but solubility can become an issue.
Part 2: Mechanistic Insights & Visualizations
To effectively troubleshoot, a clear understanding of the underlying chemical mechanism is essential.
Mechanism of Racemization via Oxazolone Formation
The diagram below illustrates the generally accepted pathway for racemization during peptide coupling. The key is the formation of the planar oxazolone intermediate, which loses its chiral information at the α-carbon.
Caption: Recommended workflow for low-racemization peptide coupling.
Part 4: Comparative Data Summary
To aid in experimental design, the following table summarizes the performance of common coupling additives and bases in suppressing racemization.
| Additive/Reagent | Base | Relative Racemization | Key Advantages | Considerations |
| None (Carbodiimide only) | DIPEA/TEA | High | Low Cost | Not recommended for sensitive amino acids. |
| HOBt | DIPEA | Moderate | Cost-effective, widely used. [8] | Can be less effective than newer additives; explosive hazard. [4][17] |
| HOAt | DIPEA | Low | More effective than HOBt due to the 7-aza group increasing acidity. [6][14] | More expensive and has a higher explosive potential than HOBt. [4] |
| OxymaPure | DIPEA | Very Low | Excellent racemization suppression, high coupling efficiency, non-explosive, "green" profile. [16][17][19] | - |
| OxymaPure | Collidine | Extremely Low | Collidine is a weaker, more sterically hindered base, further minimizing α-proton abstraction. [6] | Collidine is more expensive and may lead to slightly slower reaction rates. |
Conclusion
The successful coupling of this compound without racemization is readily achievable with the appropriate choice of reagents and reaction conditions. Moving beyond traditional carbodiimide/HOBt methods to modern coupling reagents like COMU , in conjunction with a hindered base such as DIPEA , provides a robust and reliable solution. For the most challenging cases, substituting DIPEA with 2,4,6-collidine offers an additional layer of security against epimerization. By understanding the mechanisms at play and implementing these optimized protocols, researchers can confidently maintain the stereochemical integrity of their synthetic peptides.
References
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.).
- OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant For Peptide And Small Molecule Synthesis. (n.d.). Luxembourg Bio Technologies Ltd.
- Subirós-Funosas, R., et al. (2020). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Synlett.
-
Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. (2022). ACS Omega. [Link]
- OxymaPure®. (n.d.).
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec. [Link]
-
Gausepohl, H., & Behn, C. (1992). Asparagine coupling in Fmoc solid phase peptide synthesis. Peptide Research. [Link]
-
Coupling Reagents. (n.d.). AAPPTec. [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]
-
Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. (2022). ACS Omega. [Link]
-
Lowenson, J. D., et al. (2009). Deuteration protects asparagine residues against racemization. FEBS Letters. [Link]
-
Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. (2018). Angewandte Chemie International Edition. [Link]
-
Miyazawa, T., et al. (1992). Simultaneous Use of 1-hydroxybenzotriazole and copper(II) Chloride as Additives for Racemization-Free and Efficient Peptide Synthesis by the Carbodiimide Method. International Journal of Peptide and Protein Research. [Link]
-
The Chemistry Behind HOAt: Activation and Coupling in Peptide Synthesis. (n.d.). CreoSalus. [Link]
-
Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. [Link]
-
Li, B., et al. (2003). Racemization of an asparagine residue during peptide deamidation. Journal of the American Chemical Society. [Link]
-
Suppression of α-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). Nature Communications. [Link]
-
Al-Mutlaq, F. A., & Al-Zamel, N. M. (2019). Epimerisation in Peptide Synthesis. Processes. [Link]
-
Peptide Racemization. (n.d.). ResearchGate. [Link]
-
Radkiewicz, J. L., et al. (1996). Accelerated Racemization of Aspartic Acid and Asparagine Residues via Succinimide Intermediates: An ab Initio Theoretical Exploration of Mechanism. Journal of the American Chemical Society. [Link]
-
Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. (2007). ResearchGate. [Link]
-
Deamidation of Asparagine Residues: Direct Hydrolysis versus Succinimide-Mediated Deamidation Mechanisms. (2018). The Journal of Physical Chemistry A. [Link]
-
Racemization of an Asparagine Residue during Peptide Deamidation. (2003). Figshare. [Link]
-
Deamidation, isomerization, and racemization at asparaginyl and aspartyl residues in peptides. Succinimide-linked reactions that contribute to protein degradation. (1987). R Discovery. [Link]
-
Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. (2007). PubMed. [Link]
Sources
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- 2. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. bachem.com [bachem.com]
- 5. Simultaneous use of 1-hydroxybenzotriazole and copper(II) chloride as additives for racemization-free and efficient peptide synthesis by the carbodiimide method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. peptide.com [peptide.com]
- 8. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 9. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. nbinno.com [nbinno.com]
- 15. digital.csic.es [digital.csic.es]
- 16. oxymapure.com [oxymapure.com]
- 17. OxymaPure [cem.com]
- 18. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of Protected Asparagine and Glutamine Derivatives
Introduction
In the field of solid-phase peptide synthesis (SPPS), asparagine (Asn) and glutamine (Gln) residues are notorious for introducing significant challenges. Their side-chain amide groups can form extensive hydrogen bond networks, leading to peptide aggregation and reduced solvation of the growing chain.[1][2] Furthermore, the unprotected forms, Fmoc-Asn-OH and Fmoc-Gln-OH, exhibit exceptionally poor solubility in standard SPPS solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[1][3][4] This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals to troubleshoot and overcome these solubility issues, ensuring higher purity, improved yields, and more reliable synthesis of complex peptides.
Frequently Asked Questions (FAQs)
Q1: Why is it strongly recommended to use side-chain protected asparagine and glutamine derivatives like Fmoc-Asn(Trt)-OH and Fmoc-Gln(Trt)-OH?
A1: There are two primary reasons:
-
Improved Solubility: Unprotected Fmoc-Asn-OH and Fmoc-Gln-OH are notoriously insoluble in common organic solvents used for SPPS.[1][4] The addition of a bulky, hydrophobic trityl (Trt) group to the side-chain amide dramatically enhances the solubility of the amino acid derivative, making it comparable to other standard Fmoc-amino acids.[3][4][5][6][7][8][9][10] For instance, preparing even a 0.2M solution of Fmoc-Asn-OH in DMF can be problematic, whereas Fmoc-Asn(Trt)-OH dissolves readily.[1][8]
-
Prevention of Side Reactions: During the carboxyl group activation step (especially with carbodiimide reagents like DIC), the unprotected side-chain amide of Asn or Gln can undergo dehydration to form a nitrile (-C≡N).[3][4] This results in a significant impurity (mass loss of -18 Da) that is difficult to remove. The bulky Trityl group provides steric hindrance that effectively shields the amide from these detrimental side reactions, preserving the integrity of the peptide chain.[5][6][9]
Q2: My peptide contains multiple Asn and Gln residues and is still aggregating despite using Trt protection. What is happening and what can I do?
A2: While Trt protection solves the solubility of the monomeric building block, it does not prevent inter-chain or intra-chain hydrogen bonding of the growing peptide, which is the primary cause of on-resin aggregation.[2] This is especially common in hydrophobic sequences or sequences prone to forming stable secondary structures like β-sheets.[11] To overcome this, you should consider incorporating structure-disrupting elements. The most effective strategy is the use of Pseudoproline Dipeptides .[2][11][12] These are dipeptides where a Ser or Thr residue is reversibly protected as an oxazolidine ring, which introduces a "kink" in the peptide backbone similar to proline.[13][14] This kink disrupts the hydrogen bonding networks responsible for aggregation, thereby improving solvation and coupling efficiency.[14][15]
Q3: Are there alternatives to the Trityl (Trt) protecting group?
A3: Yes, while Trt is the most common and generally recommended protecting group for Fmoc-SPPS, other groups exist.[16] These include:
-
Trialkoxybenzyl (Tmob, Taob): These groups are reported to provide excellent solubility and are more acid-labile than Trt, allowing for faster cleavage.[1][17] They have been used successfully in the synthesis of aggregation-prone peptides.[17]
-
Dimethoxybenzhydryl (Mbh): Another acid-labile protecting group that can be used to protect the amide side chain.[1] The choice of protecting group can depend on the specific sequence and the desired cleavage conditions. However, for most applications, the Trityl group offers a reliable and robust solution.[16]
Q4: Can I use special solvent systems to dissolve a particularly difficult protected amino acid or peptide segment?
A4: Absolutely. If a protected amino acid derivative or a cleaved peptide fragment proves insoluble in standard solvents, more powerful solvent systems can be employed. A highly effective mixture is Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) mixed with Dichloromethane (DCM) or Trichloromethane (TCM).[18] These solvent systems are potent enough to dissolve even very sparingly-soluble protected peptides and can be used for coupling reactions in solution-phase synthesis.[18] For dissolving free amino acids, a system of DMF containing a strong acid (like TFA) and an excess of a weak base like pyridine has also been shown to be effective.[19]
Troubleshooting Guide: Specific Experimental Issues
Problem ID: SOL-01 Issue: The Fmoc-Asn(Trt)-OH or Fmoc-Gln(Trt)-OH powder is not fully dissolving in DMF before coupling.
| Potential Cause | Recommended Solution & Rationale |
| 1. Insufficient Solvent or Low-Quality Solvent | Ensure you are using a sufficient volume of high-purity, anhydrous DMF. Water contamination can reduce solubility. Use a fresh bottle of solvent if necessary. |
| 2. Reaching Saturation Limit | While much more soluble than the unprotected form, there is still a limit. Gently warm the solution (to ~30-35°C) and/or sonicate for 5-10 minutes to aid dissolution. Avoid excessive heat which could degrade the compound. |
| 3. Poor Derivative Quality | If solubility issues persist, consider the quality of the amino acid derivative. Source high-purity reagents from a reputable supplier. |
Problem ID: CPL-01 Issue: Low coupling efficiency or incomplete reaction when using Fmoc-Asn(Trt)-OH, even when it is fully dissolved.
| Potential Cause | Recommended Solution & Rationale |
| 1. Steric Hindrance | The bulky Trityl group can sterically hinder the coupling reaction, slowing down the kinetics.[20] |
| Action 1: Extend Coupling Time: Increase the reaction time to 2-4 hours to ensure the reaction proceeds to completion.[20] | |
| Action 2: Double Couple: After the initial coupling, drain the reagents and repeat the coupling step with a fresh solution of activated amino acid.[20] | |
| Action 3: Use a More Potent Activator: Switch to a more powerful coupling reagent like HATU or HCTU, which can overcome the steric hindrance more effectively than standard reagents like HBTU or DIC/HOBt.[20] |
Problem ID: AGG-01 Issue: The peptide-resin is visibly clumping or failing to swell during synthesis, particularly after adding several Asn/Gln residues.
| Potential Cause | Recommended Solution & Rationale |
| 1. On-Resin Aggregation | The peptide chains are self-associating via hydrogen bonds, preventing reagents from accessing the N-terminus.[2] |
| Action 1: Incorporate Pseudoproline Dipeptides: Resynthesize the peptide, strategically substituting an Xaa-Ser or Xaa-Thr sequence with the corresponding Fmoc-Xaa-Ser(ψMe,Me pro)-OH or Fmoc-Xaa-Thr(ψMe,Me pro)-OH dipeptide. This is the most effective method for disrupting aggregation.[11][12][13] Place them every 5-6 amino acids for optimal results, especially before hydrophobic regions.[14][15] | |
| Action 2: Switch Resin: Use a polyethylene glycol (PEG)-based resin (e.g., TentaGel) which can improve the solvation of the growing peptide chain compared to standard polystyrene resins.[11] | |
| Action 3: Modify Solvents: Switch the primary SPPS solvent from DMF to NMP, or add chaotropic salts (e.g., LiCl) or "magic mixture" (DMF/DCM/NMP with ethylene carbonate) to disrupt hydrogen bonding, though this is often less effective than using pseudoprolines.[2] |
Data & Visualizations
Table 1: Comparison of Common Glutamine Side-Chain Protecting Groups
| Protecting Group | Abbreviation | Key Advantages | Key Disadvantages | Primary Use Case |
| Trityl | Trt | Excellent solubility enhancement, robust, prevents side reactions effectively.[9][16] | Can cause steric hindrance leading to slower coupling.[20] | General, all-purpose protection in Fmoc-SPPS. |
| Trialkoxybenzyl | Tmob | Good solubility, more acid-labile for faster cleavage.[17] | May be too labile for some complex syntheses. | Synthesis where faster final cleavage is desired. |
Diagrams
Caption: Decision tree for troubleshooting solubility and aggregation issues.
Caption: Workflow for incorporating a pseudoproline dipeptide to disrupt aggregation.
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Asn(Trt)-OH with HATU
This protocol is recommended to overcome the steric hindrance of the Trityl group.
-
Resin Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 5-10 minutes. Drain and repeat once. Wash the resin thoroughly with DMF (5x), followed by DCM (3x) and DMF (3x).
-
Amino Acid Activation (Pre-activation): In a separate vessel, dissolve 4 equivalents of Fmoc-Asn(Trt)-OH and 3.9 equivalents of HATU in DMF.
-
Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) to the solution, vortex briefly, and allow it to pre-activate for 2-5 minutes at room temperature.[20] The solution should be clear.
-
Coupling Reaction: Add the activated amino acid solution to the reaction vessel containing the deprotected resin.
-
Agitation: Agitate the mixture at room temperature for a minimum of 60-90 minutes. For difficult couplings, this can be extended to 4 hours.[20]
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (5x) to remove excess reagents.
-
Monitoring (Optional): Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive, perform a second coupling (Step 2-6).
Protocol 2: Solubilization of a Hydrophobic Peptide for Purification
This protocol is for dissolving a lyophilized crude peptide that is insoluble in standard HPLC solvents (Water/Acetonitrile).
-
Initial Assessment: Weigh a small amount of the lyophilized peptide (e.g., 1 mg) into a glass vial.
-
Test Organic Solvents: Add a minimal amount of an organic solvent like DMSO or DMF to the vial (e.g., 20-50 µL).[21] Vortex and sonicate if necessary. The goal is to get the peptide into solution in the smallest possible organic volume.
-
Note: Avoid DMSO for peptides containing Met or Cys, as it can cause oxidation.[21]
-
-
Acidic/Basic Titration: If the peptide remains insoluble, it may be precipitating at its isoelectric point.
-
For Basic Peptides (net positive charge): While vortexing, slowly add 10% aqueous acetic acid dropwise until the peptide dissolves.
-
For Acidic Peptides (net negative charge): While vortexing, slowly add a dilute aqueous ammonia or 0.1% ammonium bicarbonate solution dropwise until dissolved.[21]
-
-
Dilution: Once the peptide is fully dissolved in the initial solvent, slowly add your desired aqueous HPLC buffer (e.g., 0.1% TFA in Water) to reach the final desired concentration for injection. If the solution becomes cloudy, more organic solvent or acid/base may be needed.
References
- ChemPep. (n.d.). Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggregation & Improving Yield.
- European Patent Office. (n.d.). Protecting groups for asparagine and glutamine in peptide synthesis - EP 0292228 A2.
- Kiso, Y., Yajima, H., et al. (1991). Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution. PubMed.
- Lobachev, V. M. (1996). An effective organic solvent system for the dissolution of amino acids. PubMed.
- Mezger, M., et al. (2023). A versatile “Synthesis Tag” (SynTag)
- Wikipedia. (n.d.). Pseudoproline.
- Aapptec Peptides. (n.d.). Pseudoproline Dipeptides.
- Aapptec Peptides. (2019). Pseudoproline Dipeptides.
- Benchchem. (2025). Technical Support Center: Purification of Peptides Containing Fmoc-Asn-OH.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Fmoc-Asn(Trt)-OH: Enhancing Solubility and Preventing Side Reactions in Peptide Synthesis.
- Coin, I., et al. (2021).
- (n.d.). The Role of Trityl Protection in Asparagine Peptide Synthesis.
- Bachem. (2021). Pseudoproline & Isoacyl dipeptides.
- Gausepohl, H., et al. (1990). Protection of asparagine and glutamine during N alpha-Bpoc-based solid-phase peptide synthesis. PubMed.
- (n.d.). EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis.
- Albericio, F., et al. (n.d.). Amino Acid-Protecting Groups.
- (n.d.). The Role of FMOC-N-Me-Gln(Trt)-OH in Advanced Peptide Drug Discovery.
- LenioBio. (n.d.). Increasing Protein Yields: Solubility Tagging.
- (n.d.).
- Lee, S., et al. (2021).
- Benchchem. (n.d.). Solubility Showdown: Fmoc-Asn(Trt)-OH vs. Fmoc-Asn-OH in Peptide Synthesis.
- Benchchem. (2025). A Comparative Guide to Glutamine Protecting Groups in Solid-Phase Peptide Synthesis.
- Lee, S., et al. (2022). An Intrinsically Disordered Peptide Tag that Confers an Unusual Solubility to Aggregation-Prone Proteins. Applied and Environmental Microbiology - ASM Journals.
- (2025). Solid-phase synthesis of peptides with C-terminal asparagine or glutamine.
- (2025). Procedures to Improve Difficult Couplings.
- (n.d.). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
- Hartman, A. M., et al. (n.d.). Advances in Fmoc solid‐phase peptide synthesis. PMC - NIH.
- (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
- Advanced ChemTech. (n.d.). Fmoc-Asn(Trt)-OH – Results in significantly purer peptides.
- Advanced ChemTech. (n.d.). Fmoc-Gln(Trt)-OH – Dissolves readily in peptide synthesis reagents.
- Albericio, F., et al. (1990). Solid-phase Synthesis of Peptides With C-terminal Asparagine or Glutamine. An Effective, Mild Procedure Based on N Alpha-Fluorenylmethyloxycarbonyl (Fmoc) Protection and Side-Chain Anchoring to a Tris(alkoxy)benzylamide (PAL) Handle. PubMed.
- MedchemExpress.com. (n.d.). Fmoc-Gln(Trt)
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Benchchem. (2025). Technical Support Center: Asparagine Coupling in Fmoc Solid-Phase Peptide Synthesis.
- (n.d.).
- Aapptec Peptides. (n.d.). Fmoc-Gln(Trt)-OH; CAS 132327-80-1.
- Knipe, J. M., et al. (2022). Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions. PMC - NIH.
- (n.d.). Solubility Guidelines for Peptides. Sigma-Aldrich.
- Biosynth. (2025). The Solubility Challenge in Peptide Therapeutics | Blog.
- Biosynth. (n.d.). Peptide Design Tips for Solubility, Stability and Scale Up | Blog.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. advancedchemtech.com [advancedchemtech.com]
- 9. advancedchemtech.com [advancedchemtech.com]
- 10. peptide.com [peptide.com]
- 11. Pseudoproline - Wikipedia [en.wikipedia.org]
- 12. bachem.com [bachem.com]
- 13. chempep.com [chempep.com]
- 14. peptide.com [peptide.com]
- 15. peptide.com [peptide.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]
- 18. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. An effective organic solvent system for the dissolution of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. jpt.com [jpt.com]
Technical Support Center: Troubleshooting Low Yield in the Synthesis of Peptides Containing Asparagine
Prepared by the Senior Application Scientist Team
Welcome to our dedicated technical support center for scientists and researchers encountering challenges with the synthesis of asparagine-containing peptides. This guide is structured to provide in-depth, experience-driven insights into common issues, particularly those leading to low reaction yields.
While this guide addresses the specific query regarding N-ethoxycarbonyl-L-asparagine , it is important to note that this is not a commonly documented side-chain protecting group in modern solid-phase peptide synthesis (SPPS). The vast majority of established literature and best practices focus on other protective chemistries. Therefore, this document provides a comprehensive framework for troubleshooting asparagine-related synthesis problems in general, with specific sections dedicated to the most prevalent and effective strategies.
Troubleshooting Guide: Diagnosing and Resolving Low Yields
This section is designed in a question-and-answer format to directly address the most common problems encountered in the laboratory.
Question 1: My final peptide yield is significantly lower than expected, and mass spectrometry shows a major peak at -18 Da from the target mass. What is the likely cause?
Answer: A mass loss of 18 Da is the classic signature of a dehydration side reaction involving the asparagine side-chain amide, resulting in the formation of a β-cyanoalanine residue. This is one of the most common causes of low yield when incorporating asparagine.[1][2]
Causality: This side reaction is initiated during the activation of the C-terminal carboxyl group of the asparagine residue for coupling. The activated carboxyl group, particularly when using carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), can be attacked by the side-chain amide nitrogen, leading to the elimination of a water molecule and the formation of a nitrile.[2][3]
Solutions:
-
Utilize a Side-Chain Protected Asparagine Derivative: This is the most robust and recommended solution. The use of Fmoc-Asn(Trt)-OH (Trityl-protected asparagine) is the industry standard. The bulky trityl group provides steric hindrance that physically prevents the side-chain amide from participating in unwanted reactions.[2] Other effective protecting groups include Tmob (2,4,6-Trimethoxybenzyl) and Mmt (4-Methoxytrityl).[1][4]
-
Optimize Your Coupling Reagent: If you must use unprotected Fmoc-Asn-OH, avoid carbodiimide-based activators. Instead, opt for uronium/aminium or phosphonium salt-based reagents, which are known to significantly suppress the dehydration side reaction.[2]
-
Use Pre-activated Esters: The use of Fmoc-Asn-OPfp (pentafluorophenyl ester) can also circumvent the need for in-situ activation with reagents that promote dehydration.[1]
Question 2: My HPLC analysis shows a cluster of peaks around the target mass, and the yield of the main product is poor. What could be happening?
Answer: This pattern is often indicative of aspartimide formation . This side reaction is particularly prevalent in Fmoc-based SPPS and occurs when the peptide backbone amide nitrogen attacks the side-chain amide of a preceding aspartic acid or asparagine residue, forming a five-membered succinimide ring. This aspartimide intermediate is unstable and can lead to several byproducts.[3]
Causality: The reaction is catalyzed by the base (typically 20% piperidine in DMF) used for Fmoc deprotection. The aspartimide ring can then be opened by a nucleophile (like piperidine itself or water), leading to a mixture of the desired α-aspartyl peptide, the isomeric β-aspartyl peptide, and piperidide adducts. This process is often accompanied by racemization at the α-carbon of the asparagine residue.[3] Sequences containing Asn-Gly or Asn-Ser are particularly susceptible.
Solutions:
-
Employ a Side-Chain Protecting Group: As with dehydration, using Fmoc-Asn(Trt)-OH is a highly effective preventative measure. The steric bulk of the Trityl group hinders the intramolecular cyclization required for aspartimide formation.
-
Modify Deprotection Conditions:
-
Reduced Piperidine Concentration: Lowering the piperidine concentration to 10% in DMF can sometimes reduce the rate of aspartimide formation, although this may require longer deprotection times.
-
Use of DBU: For particularly sensitive sequences, using a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) for Fmoc removal can prevent the formation of piperidide adducts. However, DBU is a stronger base and can still promote the initial cyclization.
-
-
Incorporate Backbone Protection: For extremely difficult sequences, dipeptide building blocks incorporating a backbone-protecting group (e.g., 2-hydroxy-4-methoxybenzyl) can be used. These groups prevent the necessary geometry for the intramolecular attack to occur.
Question 3: I am using Fmoc-Asn(Trt)-OH, but my coupling efficiency is low, requiring double coupling and extended reaction times. How can I improve this?
Answer: While the Trityl group is excellent for preventing side reactions, its significant steric bulk can slow down the kinetics of the coupling reaction itself.
Solutions:
-
Extend Coupling Times: A standard 1-2 hour coupling time may be insufficient. Extending the reaction to 4 hours or even overnight can be beneficial.
-
Use a More Potent Coupling Reagent: For sterically hindered couplings, a highly efficient reagent like HATU or HCTU is recommended. These reagents, in combination with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine, can overcome the steric hindrance and drive the reaction to completion.
-
Increase Reagent Equivalents: Using a higher excess of the protected amino acid and coupling reagents (e.g., 4-5 equivalents instead of the standard 3) can improve coupling efficiency.
-
Solvent Choice: While DMF is standard, switching to N-Methyl-2-pyrrolidone (NMP) can sometimes improve coupling outcomes due to its superior solvating properties, which can help disrupt peptide aggregation on the resin.
Frequently Asked Questions (FAQs)
| Question | Answer |
| Why is unprotected Fmoc-Asn-OH difficult to work with? | Unprotected Fmoc-Asn-OH has very poor solubility in common SPPS solvents like DMF. This makes it difficult to prepare a homogeneous solution for coupling, leading to poor reaction kinetics and incomplete couplings. Furthermore, it is highly susceptible to the dehydration side reaction.[1] |
| What are the best side-chain protecting groups for Asparagine? | The Trityl (Trt) group is the most widely used and recommended protecting group for asparagine in Fmoc-SPPS. It effectively prevents both dehydration and aspartimide formation and significantly improves solubility. Other options like Tmob and Mmt are also effective but may be more acid-labile, which can be a consideration in complex syntheses.[4] |
| How do I properly cleave a peptide containing Asn(Trt)? | The Trityl group is removed during the final TFA cleavage step. A standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% Triisopropylsilane (TIPS)) is usually effective. However, if the Asn(Trt) residue is at the N-terminus of the peptide, deprotection can be slower. In such cases, extending the cleavage time from 2 hours to 3-4 hours is recommended to ensure complete removal of the Trityl group. |
| What about N-ethoxycarbonyl-L-asparagine? | The ethoxycarbonyl group is a type of carbamate. Generally, carbamate protecting groups are removed under specific conditions (e.g., strong acid, base, or hydrogenolysis), depending on their exact structure. Without specific literature on its use for the asparagine side chain, we can only speculate. If it is acid-labile, it might be cleaved by TFA. If it is base-labile, it would not be compatible with Fmoc-SPPS as it would be removed during every deprotection cycle. Given the lack of data and the proven efficacy of Trityl protection, we strongly recommend using Fmoc-Asn(Trt)-OH for reliable and high-yield synthesis. |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Asn(Trt)-OH
This protocol assumes a 0.1 mmol scale synthesis on a solid-phase resin.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes. Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Activation Solution Preparation: In a separate vessel, dissolve Fmoc-Asn(Trt)-OH (3 eq., 0.3 mmol, 179 mg) and HATU (2.9 eq., 0.29 mmol, 110 mg) in DMF (2 mL).
-
Activation: Add DIPEA (6 eq., 0.6 mmol, 105 µL) to the activation solution. Allow the mixture to pre-activate for 1-2 minutes. The solution will typically change color.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), indicating free amines, wash the resin and perform a second coupling.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.
Protocol 2: Cleavage and Deprotection of a Peptide Containing Asn(Trt)
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under a high vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A standard "Reagent B" cocktail is recommended:
-
Trifluoroacetic acid (TFA): 88%
-
Phenol: 5%
-
Water: 5%
-
Triisopropylsilane (TIPS): 2%
-
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin). Agitate at room temperature for 3-4 hours. Note: Extend to 4 hours if Asn(Trt) is at or near the N-terminus.
-
Peptide Precipitation: Filter the resin and collect the TFA filtrate into a cold (0 °C) solution of diethyl ether. A white precipitate of the crude peptide should form.
-
Isolation and Purification: Centrifuge the ether suspension to pellet the peptide. Decant the ether, and wash the peptide pellet with cold ether two more times. Dry the crude peptide under vacuum. The peptide is now ready for purification by HPLC.
References
- BenchChem. (2025). A Comparative Guide to Side-Chain Protecting Groups for Asparagine in Peptide Synthesis.
- BenchChem. (2025). A Comparative Guide to Protecting Groups for Asparagine in Peptide Synthesis.
- Gausepohl, H., & Behn, C. (1992). Asparagine coupling in Fmoc solid phase peptide synthesis. Peptide Research, 5(5), 321-325.
- Albericio, F., Van Abel, R., & Barany, G. (1990). Solid-phase synthesis of peptides with C-terminal asparagine or glutamine. An effective, mild procedure based on N alpha-fluorenylmethyloxycarbonyl (Fmoc) protection and side-chain anchoring to a tris(alkoxy)benzylamide (PAL) handle. International Journal of Peptide and Protein Research, 35(3), 284-286.
- Applied Biosystems. (2004). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- BioCrick. (n.d.). Fmoc-Asn-OH | CAS:71989-16-7.
- Verboon, P., & Liskamp, R. M. (2022). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry – A European Journal, 28(1), e202103120.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
- Han, Y., et al. (1996). Novel N omega-xanthenyl-protecting groups for asparagine and glutamine, and applications to N alpha-9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis. Peptide Research, 9(4), 166-173.
- Barany, G., & Albericio, F. (1988). Protecting groups for asparagine and glutamine in peptide synthesis.
- Aapptec. (n.d.).
- Urge, L., et al. (1992). Fmoc-protected, glycosylated asparagines potentially useful as reagents in the solid-phase synthesis of N-glycopeptides.
- Fields, G. B. (1997). Cleavage of the 9-Fluorenylmethoxycarbonyl Group. In Methods in Molecular Biology (Vol. 73, pp. 17-33). Humana Press.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Critical Role of Fmoc-Asn-OH in Modern Peptide Synthesis.
- MedchemExpress. (n.d.). Fmoc-Asn(Trt)-OH | Biochemical Reagent.
- Sigma-Aldrich. (n.d.). Fmoc-Asn(Trt)-OH ≥97.0%.
- Advanced ChemTech. (n.d.). Fmoc-Asn(Trt)-OH – Results in significantly purer peptides.
- BenchChem. (2025). Technical Support Center: Asparagine Coupling in Fmoc Solid-Phase Peptide Synthesis.
- Aapptec. (n.d.). Amino Acid Sidechain Deprotection.
Sources
Technical Support Center: Purification Strategies for Peptides Containing Modified Asparagine
Welcome to the technical support center for scientists, researchers, and drug development professionals. As a Senior Application Scientist, I understand that purifying peptides with modified asparagine residues presents unique and often frustrating challenges. These modifications, whether naturally occurring post-translational modifications (PTMs) or synthetic additions, can drastically alter a peptide's physicochemical properties, rendering standard purification protocols ineffective.
This guide is designed to provide you with expert insights, actionable troubleshooting advice, and robust protocols to navigate the complexities of purifying these unique molecules. We will move beyond simple step-by-step instructions to explain the underlying principles, helping you make informed decisions to achieve high purity and yield.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common foundational questions researchers face when beginning to work with asparagine-modified peptides.
Q1: What are the most common asparagine modifications, and how do they affect my peptide's properties?
Asparagine (Asn) is a frequent site for modifications that can significantly impact a peptide's structure, function, and chromatographic behavior. The most common modifications include:
-
N-Glycosylation: The enzymatic attachment of a carbohydrate (glycan) to the amide nitrogen of the asparagine side chain. This is one of the most complex modifications, as the attached glycan can vary in size, composition, and structure, creating a population of "glycoforms." Glycosylation dramatically increases the hydrophilicity and size of the peptide. The heterogeneity of glycosylation is a major challenge in biotherapeutic drug development.[1][2]
-
Deamidation: A spontaneous, non-enzymatic chemical modification where the asparagine side chain is converted to aspartic acid (Asp) or isoaspartic acid (isoAsp) through a cyclic succinimide intermediate.[3][4] This introduces a negative charge at neutral pH and slightly increases the peptide's hydrophilicity, making it difficult to separate from the unmodified form.[5][6]
-
Phosphorylation: The addition of a phosphate group. While less common on asparagine compared to serine, threonine, or tyrosine, it can occur. This modification introduces a strong negative charge and significantly increases the peptide's polarity.
Q2: Why is a single Reverse-Phase HPLC (RP-HPLC) step often insufficient for purifying my modified peptide?
While RP-HPLC is a powerful tool for peptide purification, it separates molecules based primarily on hydrophobicity.[7] Modified peptides often present challenges that a single RP-HPLC run cannot resolve:
-
Co-eluting Impurities: Deletion sequences or other synthesis-related impurities can have very similar hydrophobicity to the target modified peptide, causing them to co-elute.[7]
-
Subtle Hydrophobicity Changes: Deamidation results in only a minor change in hydrophobicity, often leading to incomplete separation from the native peptide using RP-HPLC alone.[3][5]
-
Extreme Polarity: Heavily glycosylated or phosphorylated peptides may be too hydrophilic to retain effectively on standard C18 columns, potentially eluting in the void volume.
Q3: What is an "orthogonal" purification strategy, and why is it critical for modified peptides?
An orthogonal strategy employs multiple purification techniques that separate molecules based on different physicochemical properties.[8] For example, you might follow a hydrophobicity-based separation (RP-HPLC) with a charge-based separation (Ion-Exchange Chromatography). This approach is highly effective because impurities that co-elute with your target peptide in the first dimension are unlikely to share the same properties in the second, orthogonal dimension.[7][8] For modified peptides, combining methods like RP-HPLC, Ion-Exchange (IEX), and Hydrophilic Interaction Liquid Chromatography (HILIC) is often necessary to achieve the high purity required for therapeutic applications.[9]
Q4: What are the essential analytical techniques to confirm the purity and identity of my final peptide product?
Visual purity on an HPLC chromatogram is not enough. Regulatory bodies like the FDA require comprehensive characterization.[10] The gold standard is Liquid Chromatography-Mass Spectrometry (LC-MS) .
-
LC-MS confirms the molecular weight of the purified peptide, allowing you to verify that the modification is present.
-
Tandem MS (MS/MS) is used to sequence the peptide and pinpoint the exact location of the modification on the asparagine residue.[11]
Section 2: Troubleshooting Guide: Reverse-Phase HPLC (RP-HPLC)
RP-HPLC is the workhorse of peptide purification, but modified peptides can cause unique problems. Here’s how to troubleshoot them.
Q1: My glycosylated peptide gives very broad, poorly resolved peaks. What is happening and how can I fix it?
-
The Cause (Expertise & Experience): This is almost always due to microheterogeneity . The attached glycans are not uniform; you have a population of peptides with slightly different carbohydrate structures, all with slightly different hydrophobicities. You are not purifying a single species, but a family of closely related glycoforms.
-
The Solution (Trustworthiness):
-
Optimize the Gradient: Use a shallower gradient (e.g., 0.2-0.5% B/min) to improve the resolution between different glycoforms.
-
Change Temperature: Increasing the column temperature (e.g., to 40-60°C) can improve peak shape by reducing solvent viscosity and improving mass transfer kinetics.
-
Consider a Different Stationary Phase: Columns with different pore sizes or shorter alkyl chains (e.g., C8 or C4) may offer different selectivity for glycoproteins.[12]
-
Accept the Heterogeneity: In many cases, complete separation of all glycoforms is not feasible or necessary. The goal is to separate the entire glycoprotein population from non-glycosylated impurities. Use LC-MS to characterize the heterogeneity of the purified fraction.
-
Q2: I can't resolve the peak for my deamidated peptide (Asn -> Asp/isoAsp) from the main, unmodified peptide peak.
-
The Cause (Expertise & Experience): Deamidation introduces a carboxylic acid group, which makes the peptide slightly more hydrophilic.[3] In RP-HPLC, this often results in the deamidated form eluting slightly earlier than the native peptide, but the resolution is frequently poor and pH-dependent.
-
The Solution (Trustworthiness):
-
Use Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an orthogonal technique that excels at separating molecules based on polarity. The more hydrophilic deamidated peptide will be retained longer than the native peptide, often providing baseline resolution that is impossible with RP-HPLC.[3][5]
-
Manipulate Mobile Phase pH (RP-HPLC): The charge state of the new carboxyl group (from Asp/isoAsp) is pH-dependent. Adjusting the pH of the mobile phase (e.g., from pH 2 with TFA to pH 5-6 with ammonium acetate) can sometimes alter selectivity enough to achieve separation, but be aware this can affect peak shape.
-
Employ Ion-Exchange Chromatography (IEX): As deamidation introduces a negative charge, anion-exchange chromatography is an excellent orthogonal method for separating these charge variants.[13][14]
-
Q3: My sample solvent is causing my peptide to elute with the solvent front, especially at higher injection volumes.
-
The Cause (Expertise & Experience): This common issue occurs when the sample is dissolved in a solvent that is "stronger" (i.e., has a higher percentage of organic solvent) than the starting conditions of your HPLC gradient.[15] When a large volume of this strong solvent is injected, it carries the peptide through the column without allowing it to bind properly to the stationary phase.
-
The Solution (Trustworthiness):
-
Rule of Thumb: Always dissolve your peptide in a solvent that is as weak as or weaker than your initial mobile phase conditions.
-
Ideal Solvent: The best solvent is your initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).
-
If Solubility is an Issue: If your peptide is poorly soluble in the initial mobile phase, dissolve it in a minimal amount of a strong solvent (like DMSO or Acetonitrile) and then dilute it with your weak mobile phase (e.g., water with 0.1% TFA) to the largest volume possible while maintaining solubility. This ensures the overall percentage of organic solvent in your injected sample is low.[15]
-
Section 3: Troubleshooting Affinity & Ion-Exchange Chromatography
For many modified peptides, an enrichment or charge-based separation step is necessary before final polishing with RP-HPLC.
Q1: How can I enrich for my phosphorylated peptide to remove the vast excess of non-phosphorylated species?
-
The Cause (Expertise & Experience): Phosphopeptides are often present at very low concentrations, making them difficult to detect and purify from a complex mixture.[16] Enrichment is critical.
-
The Solution (Trustworthiness):
-
Titanium Dioxide (TiO₂) Chromatography: This is a highly effective method for selectively enriching phosphopeptides.[16] The positively charged titanium dioxide surface binds strongly to the negatively charged phosphate groups under acidic conditions. A detailed protocol is provided below.
-
Immobilized Metal Affinity Chromatography (IMAC): This technique uses metal ions (like Fe³⁺ or Ga³⁺) chelated to a resin to capture phosphopeptides. It is often complementary to TiO₂, with IMAC sometimes showing better recovery for multi-phosphorylated peptides.[17]
-
Key Pitfall - Non-specific Binding: Acidic (non-phosphorylated) peptides containing aspartic or glutamic acid can also bind to TiO₂ or IMAC resins. To mitigate this, it's common to esterify carboxylic acids or use loading buffers containing competitors like 2,5-dihydroxybenzoic acid (DHB).
-
Q2: I'm using Ion-Exchange Chromatography (IEX) to separate deamidated variants, but the resolution is poor.
-
The Cause (Expertise & Experience): Deamidation introduces one additional negative charge. While this is an ideal handle for IEX, achieving high resolution requires careful optimization of the elution method.
-
The Solution (Trustworthiness):
-
Use a pH Gradient: For separating species with very small charge differences, a pH gradient in anion-exchange chromatography can provide much higher resolution than a standard salt gradient. The pH gradient subtly alters the net charge of the peptide variants as they move through the column, amplifying the small differences between them.
-
Optimize the Salt Gradient: If using a salt gradient, ensure it is shallow enough to resolve the closely eluting peaks.
-
Column Choice: Use a high-performance IEX column with small particle sizes for the best resolution.
-
Section 4: Protocols & Workflows
Workflow: Orthogonal Purification of a Modified Peptide
This workflow provides a general framework for purifying a modified peptide to a high degree of purity, incorporating two orthogonal chromatographic steps followed by characterization.
Caption: A generalized orthogonal purification workflow for modified peptides.
Protocol: Enrichment of Phosphopeptides using TiO₂ Spin Tips
This protocol is adapted for enriching phosphopeptides from a peptide mixture prior to LC-MS analysis.
Materials:
-
TiO₂ Spin Tips
-
Loading Buffer: 80% Acetonitrile (ACN), 5% Trifluoroacetic Acid (TFA), 1 M Glycolic Acid
-
Wash Buffer 1: 80% ACN, 5% TFA
-
Wash Buffer 2: 50% ACN, 0.1% TFA
-
Elution Buffer: 15% Ammonium Hydroxide (NH₄OH) in 40% ACN
-
Microcentrifuge
Methodology:
-
Sample Preparation: Lyophilize your crude peptide mixture and reconstitute it in 50-100 µL of Loading Buffer.
-
Tip Equilibration:
-
Place the TiO₂ spin tip in a collection tube.
-
Add 50 µL of Elution Buffer and centrifuge at 3,000 x g for 2 minutes.
-
Add 50 µL of Loading Buffer and centrifuge at 3,000 x g for 2 minutes. Repeat this step.
-
-
Peptide Loading:
-
Load your dissolved sample onto the equilibrated TiO₂ tip.
-
Centrifuge at 1,000 x g for 5 minutes.
-
Reload the flow-through onto the tip and centrifuge again to maximize binding.
-
-
Washing:
-
Wash the tip with 50 µL of Wash Buffer 1. Centrifuge at 3,000 x g for 2 minutes.
-
Wash the tip with 50 µL of Wash Buffer 2. Centrifuge at 3,000 x g for 2 minutes.
-
-
Elution:
-
Place the spin tip into a new, clean collection tube.
-
Add 50 µL of Elution Buffer to the tip. Mix gently by pipetting up and down.
-
Centrifuge at 1,000 x g for 5 minutes to collect the enriched phosphopeptides.
-
Repeat the elution step and combine the eluates.
-
-
Final Step: Immediately acidify the eluate with formic acid or TFA and dry it in a vacuum concentrator. The sample is now ready for LC-MS analysis or a final RP-HPLC polishing step.
Data Table: Expected Chromatographic Behavior of Modified Asparagine Peptides
| Modification | Property Change | RP-HPLC Retention | HILIC Retention | IEX (Anion) Retention |
| N-Glycosylation | Major ↑ in hydrophilicity & size | Decreases significantly | Increases significantly | Generally unretained (unless sialic acids are present) |
| Deamidation | Minor ↑ in hydrophilicity, adds -1 charge | Decreases slightly | Increases slightly | Increases (binds) |
| Phosphorylation | Major ↑ in hydrophilicity, adds -2 charge | Decreases significantly | Increases significantly | Increases significantly (binds strongly) |
References
-
Xtalks. (2022, May 19). A More Effective Purification of Therapeutic Peptides Using Orthogonal Techniques. Retrieved from [Link]
-
ResearchGate. Characterization of the peptide isolated and purified by ultrafiltration and RP-HPLC. Retrieved from [Link]
-
Genscript. (2024, June 6). Challenges and Solutions in Purifying Recombinant Proteins. Retrieved from [Link]
-
Gyros Protein Technologies. Better Purities With Orthogonal Peptide Purification Using PEC. Retrieved from [Link]
-
NIH. (n.d.). An Orthogonal Purification Strategy for Isolating Crosslinked Domains of Modular Synthases. Retrieved from [Link]
-
PubMed. (2016, May). Challenges of glycosylation analysis and control: an integrated approach to producing optimal and consistent therapeutic drugs. Retrieved from [Link]
-
NIH. (2017, January 3). The Separation and Quantitation of Peptides with and without Oxidation of Methionine and Deamidation of Asparagine Using Hydrophilic Interaction Liquid Chromatography with Mass Spectrometry (HILIC-MS). Retrieved from [Link]
-
NIH. (2021, June 4). Digging deeper into the immunopeptidome: characterization of post-translationally modified peptides presented by MHC I. Retrieved from [Link]
-
GL Sciences. Phosphorylated Peptide Purification and Enrichment Line-up. Retrieved from [Link]
-
MDPI. Overcoming Challenges and Opening New Opportunities in Glycoproteomics. Retrieved from [Link]
-
ScienceDirect. (2016, January 25). Challenges Of Glycosylation Analysis And Control: An Integrated Approach To Producing Optimal And Consistent Therapeutic Drugs. Retrieved from [Link]
-
protocols.io. (2016, December 30). HPLC Purification of Peptides. Retrieved from [Link]
-
YouTube. (2025, November 27). FDA Requirements for Peptide Characterization | Identity, Purity, Structure, Potency & Stability. Retrieved from [Link]
-
PubMed Central. Leveraging orthogonal mass spectrometry based strategies for comprehensive sequencing and characterization of ribosomal antimicrobial peptide natural products. Retrieved from [Link]
-
MDPI. Purification and Characterization of Antioxidant Peptides of Pseudosciaena crocea Protein Hydrolysates. Retrieved from [Link]
-
NIH. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. Retrieved from [Link]
-
NIH. (2022, June 28). Optimized Glycopeptide Enrichment Method–It Is All About the Sauce. Retrieved from [Link]
-
Reddit. (2024, October 17). HPLC peptide purification problem. Retrieved from [Link]
-
Waters. HPLC Troubleshooting Guide. Retrieved from [Link]
-
PubMed. Purification and characterization of a new enzyme dipeptidase from human lens. Retrieved from [Link]
-
NIH. Characterization of Phosphorylated Proteins Using Mass Spectrometry. Retrieved from [Link]
-
YouTube. (2021, February 26). Peptide Easy Clean (PEC): A new turn in peptide purification. Retrieved from [Link]
-
PubMed. (2017, May). The Separation and Quantitation of Peptides with and without Oxidation of Methionine and Deamidation of Asparagine Using Hydrophilic Interaction Liquid Chromatography with Mass Spectrometry (HILIC-MS). Retrieved from [Link]
-
YouTube. (2020, March 27). Peptide Purification. Retrieved from [Link]
-
Portland Press. Mechanism of protein cleavage at asparagine leading to protein–protein cross-links. Retrieved from [Link]
-
NIH. (n.d.). Selective Enrichment of Histidine Phosphorylated Peptides Using Molecularly Imprinted Polymers. Retrieved from [Link]
-
The Rockefeller University. Analysis of phosphorylated proteins and peptides by mass spectrometry. Retrieved from [Link]
-
CONICET. Peptide Affinity Chromatography Applied to Therapeutic Antibodies Purification. Retrieved from [Link]
-
ResearchGate. (2023, September 7). Characterization of N-Terminal Asparagine Deamidation and Clipping of a Monoclonal Antibody. Retrieved from [Link]
-
ACS Publications. (2021, February 16). Selective Enrichment of Histidine Phosphorylated Peptides Using Molecularly Imprinted Polymers. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Peptide Affinity Chromatography Based on Combinatorial Strategies for Protein Purification. Retrieved from [Link]
-
MDPI. (2023, October 24). Atypical Asparagine Deamidation of NW Motif Significantly Attenuates the Biological Activities of an Antibody Drug Conjugate. Retrieved from [Link]
Sources
- 1. Challenges of glycosylation analysis and control: an integrated approach to producing optimal and consistent therapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmafocusasia.com [pharmafocusasia.com]
- 3. The Separation and Quantitation of Peptides with and without Oxidation of Methionine and Deamidation of Asparagine Using Hydrophilic Interaction Liquid Chromatography with Mass Spectrometry (HILIC-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. The Separation and Quantitation of Peptides with and without Oxidation of Methionine and Deamidation of Asparagine Using Hydrophilic Interaction Liquid Chromatography with Mass Spectrometry (HILIC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. xtalks.com [xtalks.com]
- 9. An Orthogonal Purification Strategy for Isolating Crosslinked Domains of Modular Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Leveraging orthogonal mass spectrometry based strategies for comprehensive sequencing and characterization of ribosomal antimicrobial peptide natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Orthogonal Chromatographic Techniques for Therapeutic Protein Characterization [sartorius.com]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. Phosphorylated Peptide Purification and Enrichment Line-up | Products | GL Sciences [glsciences.com]
- 17. Characterization of Phosphorylated Proteins Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Stability of the ethoxycarbonyl protecting group under various reaction conditions
Welcome to the Technical Support Center for the Ethoxycarbonyl (EtOOC) Protecting Group. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and application of this versatile protecting group. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your synthetic strategies are both efficient and robust.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the fundamental properties and stability of the ethoxycarbonyl protecting group.
Question 1: What is the general stability profile of the ethoxycarbonyl (EtOOC) group?
The ethoxycarbonyl group, used to protect amines (as carbamates) or alcohols/phenols (as carbonates), is classified as an acyl-type protecting group.[1] Its stability is highly dependent on the reaction conditions. The key takeaway is its pronounced sensitivity to basic conditions, which is the most common method for its removal.[2] It is generally stable to acidic conditions and catalytic hydrogenation but is reactive towards strong nucleophiles and certain reducing agents.[3][4][5]
Question 2: Under what basic conditions is the EtOOC group cleaved?
The EtOOC group is readily cleaved by basic hydrolysis, a reaction commonly known as saponification.[2][6] This is the most reliable and widely used deprotection strategy.
-
Reagents: Typically, strong bases like lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH) are used.[7]
-
Solvents: The reaction is often performed in a mixture of an organic solvent (like THF, methanol, or ethanol) and water to ensure solubility of both the substrate and the hydroxide salt.[7]
-
Mechanism: The cleavage proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon to form a tetrahedral intermediate.[2] The subsequent elimination of an alkoxide is followed by a highly favorable and essentially irreversible acid-base reaction between the resulting carboxylic acid (pKa ~4-5) and the alkoxide (pKa ~16-18).[2] This final deprotonation step drives the reaction to completion. An acidic workup is required to protonate the resulting carboxylate salt and isolate the deprotected amine or alcohol.[7]
Question 3: How stable is the EtOOC group to acidic conditions?
The ethoxycarbonyl group is generally stable under many acidic conditions, making it a valuable orthogonal protecting group to acid-labile groups like Boc (tert-butyloxycarbonyl) or trityl (Tr).[3][8] While acyl groups are typically acid-stable, extremely harsh acidic conditions (e.g., concentrated strong acids at high temperatures) may lead to slow hydrolysis. However, it withstands the conditions commonly used for Boc deprotection (e.g., trifluoroacetic acid (TFA) in dichloromethane) at moderate temperatures.[4]
Question 4: What is the stability of the EtOOC group under reductive conditions?
The stability depends critically on the type of reducing agent used.
-
Catalytic Hydrogenolysis: The EtOOC group is stable to standard catalytic hydrogenolysis conditions (e.g., H₂ gas with a palladium catalyst).[5][9] This makes it orthogonal to protecting groups like Cbz (benzyloxycarbonyl) or benzyl ethers, which are specifically cleaved by this method.[10]
-
Hydride Reagents: The EtOOC group is not stable to strong hydride reducing agents like lithium aluminum hydride (LiAlH₄). LiAlH₄ will reduce the carbamate or carbonate functionality.[3] In the case of an N-ethoxycarbonyl group, this reduction typically yields an N-methyl group.[4] It is generally stable to milder hydride reagents like sodium borohydride (NaBH₄) in the absence of other reducible functional groups.
Question 5: Can I use organometallic reagents in the presence of an EtOOC group?
No, the EtOOC group is generally not stable to organometallic reagents such as Grignard reagents (RMgX) or organolithium reagents (RLi). These strong nucleophiles will readily attack the electrophilic carbonyl carbon of the carbamate or carbonate. One study demonstrated that excess methyllithium can be used to cleave EtOOC groups from both nitrogen and oxygen atoms simultaneously.[4]
Troubleshooting Guide
This section provides solutions to specific experimental problems you may encounter.
Problem 1: My EtOOC group was unintentionally cleaved during a reaction. What happened?
This is a common issue that usually points to unexpectedly basic or nucleophilic conditions.
-
Probable Cause 1: Basic Conditions. Your reaction may contain a base, even a relatively weak one, that is sufficient to slowly saponify the ester over a long reaction time or at elevated temperatures. Amines, for example, can be basic enough to facilitate cleavage.
-
Probable Cause 2: Nucleophilic Reagents. You may have used a strong nucleophile (e.g., a thiol, cyanide, or an organometallic reagent) that attacked the EtOOC carbonyl.[11]
-
Probable Cause 3 (for specific substrates): Krapcho Dealkoxycarbonylation. If your EtOOC group is attached to a carbon that also bears an electron-withdrawing group (e.g., another ester, a ketone, or a nitrile), it may be susceptible to Krapcho dealkoxycarbonylation. This reaction occurs upon heating in polar aprotic solvents (like DMSO or DMF), especially in the presence of salts such as LiCl or NaCl, and does not require strongly basic or acidic conditions.[12]
Solution Workflow:
Sources
- 1. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes. A short approach to racemic 1-benzyltetrahydroisoquinoline alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Saponification-Typical procedures - operachem [operachem.com]
- 8. Protective Groups [organic-chemistry.org]
- 9. znaturforsch.com [znaturforsch.com]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimization of 4-Amino-pyridazin-3(2H)-one Inhibitors
Welcome to the technical support center for researchers working on the optimization of the 4-amino-pyridazin-3(2H)-one scaffold. This guide is designed to provide practical, in-depth troubleshooting advice and detailed protocols to navigate the common challenges encountered during the synthesis, purification, and biological evaluation of this promising class of inhibitors. Our goal is to empower you with the expertise and foresight needed to accelerate your drug discovery efforts.
Part 1: Synthetic Chemistry & Purification
The synthesis of 4-amino-pyridazin-3(2H)-one derivatives, while conceptually straightforward, can be fraught with challenges such as low yields, difficult purifications, and the formation of persistent side products. This section addresses the most common issues encountered in the lab.
Frequently Asked Questions (FAQs): Synthesis
Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields in pyridazinone synthesis often stem from a few critical parameters. A systematic approach to troubleshooting is essential.
-
Purity of Starting Materials: The most common starting point for many pyridazinone syntheses is the cyclocondensation of a γ-ketoacid with hydrazine.[1] Impurities in the γ-ketoacid can significantly hinder the reaction. We recommend verifying the purity of your starting materials by NMR or LC-MS before commencing the reaction.
-
Reaction Temperature: Temperature control is crucial. Too low a temperature can lead to an incomplete reaction, while excessive heat may cause decomposition of reactants or the desired product.[2] It is advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC) to establish the optimal temperature and reaction time for your specific derivative.[2]
-
Solvent Choice: The choice of solvent can dramatically impact both the reaction rate and final yield. Protic solvents such as ethanol or acetic acid are frequently used as they can facilitate the necessary proton transfer steps in the condensation reaction.[2]
-
pH of the Reaction Medium: For the cyclocondensation of γ-ketoacids with hydrazine, the pH can be a critical factor. An acidic medium can catalyze the dehydration step, but strongly acidic conditions may promote unwanted side reactions.[2] A careful, small-scale screen of pH conditions can often identify the sweet spot for your substrate.
-
Water Removal: The cyclization step to form the pyridazinone ring liberates water. In some cases, actively removing water using a Dean-Stark apparatus or molecular sieves can drive the reaction equilibrium towards the product, thereby improving the overall yield.[2]
Question 2: My TLC analysis shows multiple spots, indicating the presence of side products. What are the most common side reactions, and how can I minimize them?
The formation of side products is a frequent challenge in pyridazinone synthesis. Understanding these alternative reaction pathways is key to their mitigation.
-
Hydrazone Formation: The initial reaction between the ketone carbonyl of the γ-ketoacid and hydrazine forms a hydrazone intermediate.[2] If the subsequent intramolecular cyclization is slow or incomplete, this hydrazone may be isolated as a major byproduct.[3] To favor cyclization, ensure adequate reaction time and temperature. In some cases, switching to a higher-boiling point solvent can be beneficial. The mechanism of hydrazone formation is a reversible condensation reaction.[3]
-
Incomplete Cyclization: Similar to hydrazone formation, incomplete cyclization can leave you with a mixture of starting material and the linear hydrazone intermediate. Pushing the reaction to completion with extended reaction times or higher temperatures is the most direct solution.
-
Oxidation/Decomposition: Pyridazinone rings and their precursors can be susceptible to oxidation or decomposition under harsh reaction conditions (e.g., strong acids, high temperatures for prolonged periods). Monitor your reaction closely and avoid excessive heating.
Question 3: I'm struggling with the purification of my 4-amino-pyridazin-3(2H)-one derivative. What are the best practices?
The polar nature of the 4-amino-pyridazin-3(2H)-one core can make purification challenging. Here are some proven strategies:
-
Recrystallization: This is often the most effective method for purifying solid pyridazinone derivatives.[4] Common solvents for recrystallization include ethanol, methanol, or ethanol/water mixtures.[5] The key is to find a solvent system where your compound is sparingly soluble at room temperature but highly soluble when hot.[5]
-
Flash Column Chromatography: If recrystallization is ineffective, flash column chromatography on silica gel can be employed. However, the basicity of the 4-amino group can lead to peak tailing. To mitigate this, it is highly recommended to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent system.[5]
Detailed Protocol: Synthesis of a Representative 4-Amino-6-phenyl-3(2H)-pyridazinone
This protocol is a generalized procedure based on common synthetic routes reported in the literature.[6][7] Researchers should optimize conditions for their specific substrates.
Step 1: Synthesis of 6-phenyl-3(2H)-pyridazinone
-
To a stirred solution of β-benzoylpropionic acid (1 equivalent) in glacial acetic acid, add hydrazine hydrate (1.2 equivalents).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
Step 2: Nitration of 6-phenyl-3(2H)-pyridazinone
-
To a stirred mixture of fuming nitric acid and concentrated sulfuric acid at 0 °C, slowly add the 6-phenyl-3(2H)-pyridazinone from Step 1.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.
-
Pour the reaction mixture onto crushed ice and collect the resulting precipitate by filtration. Wash with cold water until the filtrate is neutral.
Step 3: Reduction to 4-Amino-6-phenyl-3(2H)-pyridazinone
-
Suspend the nitro-pyridazinone from Step 2 in ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Add ammonium formate (5-10 equivalents) and reflux the mixture for 1-2 hours.[8]
-
Monitor the reaction by TLC. Upon completion, filter the hot reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure, and purify the crude product by recrystallization from ethanol.
Part 2: Biological Evaluation & Assay Troubleshooting
The unique chemical properties of the 4-amino-pyridazin-3(2H)-one scaffold can present challenges in biological assays. This section provides guidance on overcoming these hurdles and ensuring the integrity of your data.
Frequently Asked Questions (FAQs): Biological Assays
Question 1: My compound has poor solubility in aqueous assay buffers. How can I address this?
Poor aqueous solubility is a known issue for many pyridazinone derivatives.[9]
-
Co-solvents: The most common approach is to use a co-solvent, with dimethyl sulfoxide (DMSO) being the most widely accepted.[10] It is crucial to keep the final concentration of DMSO in the assay as low as possible (typically <1%) to avoid artifacts.
-
Stock Concentration: Prepare high-concentration stock solutions in 100% DMSO. When diluting into your aqueous assay buffer, do so in a stepwise manner and vortex thoroughly between dilutions to prevent precipitation.
-
Structure-Property Relationships: During lead optimization, consider chemical modifications that can improve solubility without sacrificing potency. This could involve the introduction of polar functional groups.
Question 2: I am using a fluorescence-based assay. Could my pyridazinone inhibitor be causing interference?
Yes, fluorescence interference is a common artifact in HTS and biochemical assays.[11]
-
Autofluorescence: Pyridazinone derivatives, with their heterocyclic aromatic structure, have the potential to be autofluorescent.[12] To check for this, run a control experiment with your compound in the assay buffer without the enzyme or detection reagents. If you observe a significant signal, your compound is likely autofluorescent at the assay's excitation and emission wavelengths.
-
Fluorescence Quenching: Your compound could also be quenching the fluorescence of the probe.[11] This can be assessed by observing a decrease in the fluorescence of the probe in the presence of your compound, independent of enzyme activity.
-
Mitigation Strategies: If interference is detected, consider using an alternative assay format (e.g., absorbance-based, TR-FRET, or AlphaScreen) that is less susceptible to interference from your compound's properties.
Question 3: My inhibitor shows potent activity in a biochemical assay but is much weaker in a cell-based assay. What could be the reason for this discrepancy?
This is a common observation in drug discovery and can be attributed to several factors:
-
Cell Permeability: The compound may have poor permeability across the cell membrane. The Parallel Artificial Membrane Permeability Assay (PAMPA) can be a useful in vitro tool to predict passive permeability.[13]
-
Efflux Pumps: The compound could be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which actively transport it out of the cell.[1]
-
Metabolic Instability: The compound may be rapidly metabolized by cellular enzymes, reducing its effective intracellular concentration. In vitro ADME assays using liver microsomes or hepatocytes can assess metabolic stability.[14][15]
-
Plasma Protein Binding: In cell culture media containing serum, the compound may bind extensively to plasma proteins, reducing the free concentration available to interact with the target.[9]
Detailed Protocol: FABP4 Inhibitor Fluorescence Displacement Assay
This protocol is based on established methods for identifying and characterizing inhibitors of Fatty Acid-Binding Protein 4 (FABP4).[8][16]
Materials:
-
Recombinant human FABP4 protein
-
Fluorescent probe (e.g., 1-anilinonaphthalene-8-sulfonic acid (ANS) or a fluorescently-labeled fatty acid)[8]
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds and a known FABP4 inhibitor (positive control) dissolved in 100% DMSO
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of your test compounds and the positive control in DMSO.
-
In the 384-well plate, add the assay buffer.
-
Add a small volume of the diluted compounds to the wells. The final DMSO concentration should not exceed 1%.
-
Add the recombinant FABP4 protein to each well (except for the 'no enzyme' control). A typical final concentration is in the low nanomolar range, but this should be optimized.
-
Incubate the plate at room temperature for 15-30 minutes to allow the compounds to bind to the protein.
-
Add the fluorescent probe to all wells. The final concentration of the probe should be at or near its Kd for FABP4.
-
Incubate for an additional 10-15 minutes at room temperature, protected from light.
-
Read the fluorescence intensity on a plate reader using the appropriate excitation and emission wavelengths for your chosen probe.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Part 3: Data Interpretation and Advanced Troubleshooting
Question 1: I have some unexpected Structure-Activity Relationship (SAR) data. A minor chemical modification led to a complete loss of activity. How should I investigate this?
Unexpected SAR can be highly informative. Here's a logical workflow to dissect these findings:
Caption: Workflow for investigating unexpected SAR.
-
First, Rule Out the Obvious: Before diving into complex mechanistic hypotheses, always verify the identity and purity of the compound . A synthetic error or a persistent impurity could be the simple explanation.
-
Computational Modeling: If a crystal structure of your target protein is available, molecular docking can provide valuable insights. Does the modification introduce a steric clash? Does it disrupt a key hydrogen bond or hydrophobic interaction?
-
Biophysical Methods: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can confirm whether the loss of activity is due to a loss of binding.
-
Analog Synthesis: Based on your hypotheses, design and synthesize a small number of targeted analogs to systematically probe the issue. For example, if you suspect a steric clash, synthesize an analog with a smaller group at the same position.
Question 2: How can I proactively assess the potential for off-target effects with my pyridazinone inhibitors?
Off-target activity is a major cause of drug attrition.[17] Early assessment is key.
-
Target Family Counter-screening: Screen your inhibitors against other related targets. For example, if you are targeting a specific kinase, screen against a panel of other kinases.
-
Promiscuity Assays: Certain assays, like the ALARM NMR screen, can identify compounds with a high likelihood of being promiscuous binders.[18]
-
Phenotypic Screening: Observe the effects of your compounds in cell-based assays that are unrelated to your primary target. Unexplained cytotoxicity or other phenotypic changes can be a red flag for off-target effects.
-
In Silico Profiling: Several computational tools can predict potential off-target interactions based on the chemical structure of your compound.
Part 4: Data Summary & Experimental Workflows
Table 1: Representative 4-Amino-pyridazin-3(2H)-one Inhibitors and their Biological Activities
| Compound ID | Target | Assay Type | IC50 (µM) | Reference |
| 14e | FABP4 | Fluorescence Displacement | 1.57 | [13] |
| 25a | FABP4 | Fluorescence Displacement | 2.97 | [16] |
| TR16 | MAO-B | Enzyme Inhibition | 0.17 | [19] |
| TR2 | MAO-B | Enzyme Inhibition | 0.27 | [19] |
| Compound 19 | c-Met Kinase | Enzyme Inhibition | (Potent, specific value not provided) | [20] |
| Compound 22 | c-Met Kinase | Enzyme Inhibition | (Potent, specific value not provided) | [21] |
Diagram 1: General Workflow for Hit-to-Lead Optimization
Caption: Iterative cycle of hit-to-lead optimization.
References
-
Selvita. In Vitro ADME. Available from: [Link]
-
Charles River Laboratories. In Vitro ADME Assays and Services. Available from: [Link]
-
Floresta, G., et al. (2023). Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for FABP4 inhibitors. Archiv der Pharmazie, 356(10), e2300314. Available from: [Link]
-
Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. Available from: [Link]
-
Shakeel, F., et al. (2019). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. Molecules, 24(18), 3404. Available from: [Link]
-
Dorsch, D., et al. (2015). Identification and optimization of pyridazinones as potent and selective c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(7), 1597-1602. Available from: [Link]
-
Crocetti, L., et al. (2022). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Pharmaceuticals, 15(11), 1335. Available from: [Link]
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National Center for Biotechnology Information. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Available from: [Link]
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ICE Bioscience. In Vitro ADME Assays and Services. Available from: [Link]
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Abdel-Aziz, M., et al. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2379234. Available from: [Link]
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Liu, Y., et al. (2016). Pyridazinone derivatives displaying highly potent and selective inhibitory activities against c-Met tyrosine kinase. European Journal of Medicinal Chemistry, 108, 322-333. Available from: [Link]
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Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1113-1122. Available from: [Link]
- Google Patents. Process for the preparation of a 3(2H)-pyridazinone-4- substituted amino 5-chloro derivative.
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National Center for Biotechnology Information. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity. Available from: [Link]
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Göktaş, M. T., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3801. Available from: [Link]
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Al-Salahi, R., et al. (2019). Hydrazones: origin, reactivity and biological activity. Advances in Bioresearch, 10(4), 1-8. Available from: [Link]
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Kyriakis, J., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 17(10), 12240-12253. Available from: [Link]
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ScienceDirect. Synthesis and chemistry of pyridazin-3(2H)-ones. Available from: [Link]
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Lee, P. H., et al. (2023). Machine Learning Approaches to Investigate the Structure–Activity Relationship of Angiotensin-Converting Enzyme Inhibitors. Pharmaceuticals, 16(11), 1589. Available from: [Link]
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Dahlin, J. L., et al. (2017). Assay interference and off-target liabilities of reported histone acetyltransferase inhibitors. Nature Communications, 8, 1527. Available from: [Link]
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INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Available from: [Link]
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Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. Available from: [Link]
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ResearchGate. (PDF) Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. Available from: [Link]
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Al-Tel, T. H., et al. (2006). Novel 5,6-bis-(4-substitutedphenyl)-2H(3)-pyridazinones: Synthesis and reactions. Journal of the Serbian Chemical Society, 71(10), 1075-1082. Available from: [Link]
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National Center for Biotechnology Information. Assay Guidance Manual. Available from: [Link]
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National Center for Biotechnology Information. Avoiding Fluorescence Assay Interference—The Case for Diaphorase. Available from: [Link]
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National Center for Biotechnology Information. Turning liabilities into opportunities: Off-target based drug repurposing in cancer. Available from: [Link]
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National Center for Biotechnology Information. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Available from: [Link]
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National Center for Biotechnology Information. Interference with Fluorescence and Absorbance. Available from: [Link]
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National Center for Biotechnology Information. Fluorescence-based proteasome activity profiling. Available from: [Link]
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PubMed. Discovery and SAR of hydantoin TACE inhibitors. Available from: [Link]
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ResearchGate. Insights on cytochrome p450 enzymes and inhibitors obtained through QSAR studies. Available from: [Link]
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Journal of Medicinal Chemistry. Mitigating Heterocycle Metabolism in Drug Discovery. Available from: [Link]
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PubMed. Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation. Available from: [Link]
-
ResearchGate. Potential functional and pathological side effects related to off-target pharmacological activity. Available from: [Link]
-
PubMed Central. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Available from: [Link]
-
PubMed. Identification of a potential biomarker for FABP4 inhibition: the power of lipidomics in preclinical drug testing. Available from: [Link]
-
ResearchGate. Identification and optimization of pyridazinones as potent and selective c-Met kinase inhibitors. Available from: [Link]
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Technical Support Center: Navigating the Synthesis of Peptides with C-Terminal Asparagine
Welcome to our dedicated technical support center for scientists and researchers encountering challenges with the synthesis of peptides containing C-terminal asparagine. The unique chemical properties of asparagine's side-chain amide group present a distinct set of obstacles during solid-phase peptide synthesis (SPPS), particularly when it is the final residue in the sequence. This guide is designed to provide you with in-depth troubleshooting advice, detailed protocols, and a clear understanding of the underlying chemical mechanisms to help you successfully synthesize your target peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when synthesizing a peptide with a C-terminal asparagine?
A1: The main difficulties arise from two key side reactions involving the asparagine side-chain amide:
-
Dehydration to Nitrile: During the activation of the C-terminal carboxyl group, the side-chain amide can be dehydrated to form a nitrile, especially when using carbodiimide-based coupling reagents.[1][2][3]
-
Aspartimide Formation: Although more commonly associated with internal aspartic acid residues, the conditions used in SPPS can also promote the formation of a succinimide ring at the C-terminus, leading to impurities.[1][4][5]
Additionally, unprotected Fmoc-Asn-OH has poor solubility in common SPPS solvents like DMF, which can impede coupling efficiency.[1][6][7][8]
Q2: How can I prevent the dehydration of the C-terminal asparagine side chain?
A2: The most effective strategy is to use a protecting group on the side-chain amide. The Trityl (Trt) group is the most commonly used and preferred protecting group for asparagine in Fmoc-SPPS.[8] It not only prevents nitrile formation but also significantly improves the solubility of the Fmoc-asparagine derivative.[6][8] Other protecting groups like 2,4,6-Trimethoxybenzyl (Tmob) are also effective.[2][6]
Q3: Is aspartimide formation a significant issue for C-terminal asparagine?
A3: While aspartimide formation is a more pronounced problem for internal aspartic acid residues, particularly in Asp-Gly or Asp-Ser sequences, the basic conditions of Fmoc deprotection can still initiate this side reaction at the C-terminus.[4][9] This can lead to the formation of difficult-to-separate impurities.[4][10] Using a side-chain protecting group on asparagine helps to minimize this risk.
Q4: What is the best way to attach the first amino acid when the C-terminal residue is asparagine?
A4: Direct attachment of Fmoc-Asn to standard resins like Wang or p-alkoxybenzyl alcohol resins can be challenging and inefficient.[11][12] A more robust and effective method is to use a side-chain anchoring strategy. This involves attaching an Fmoc-Asp(O-resin)-OtBu derivative to an amide-forming resin (like a Rink Amide resin) via its side-chain carboxyl group.[11][12] After the synthesis is complete, the final cleavage from the resin and deprotection of the side chain yields the desired peptide with a C-terminal asparagine.
Troubleshooting Guides
Issue 1: Low Yield and Presence of an Unexpected Peak with a Mass of -18 Da
Symptom: Your final crude peptide analysis by mass spectrometry shows a significant peak corresponding to the target peptide mass minus 18 Da, and the overall yield is low.
Probable Cause: This mass loss is a definitive sign of nitrile formation, where the side-chain amide of the C-terminal asparagine has been dehydrated. This is a common side reaction during the activation of the carboxyl group for coupling, especially with carbodiimide reagents like DCC or DIC.[1][2][3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for nitrile formation.
Detailed Solutions:
-
Utilize Side-Chain Protection (Recommended): The most reliable way to prevent nitrile formation is to use a side-chain protected asparagine derivative for the C-terminal residue.
-
Optimize Coupling Reagents: If you must use unprotected asparagine, avoid carbodiimide-based activators for the final coupling step.
Experimental Protocol: Coupling with Fmoc-Asn(Trt)-OH
-
Resin Preparation: Start with a pre-loaded resin suitable for your desired C-terminal functionality (e.g., Rink Amide for a C-terminal amide).
-
Fmoc Deprotection: Swell the resin in DMF. Perform the final Fmoc deprotection of the penultimate amino acid using 20% piperidine in DMF (2 x 10 minutes).[1]
-
Washing: Thoroughly wash the resin with DMF (5 x 1 min) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vessel, dissolve 4 equivalents of Fmoc-Asn(Trt)-OH and 4 equivalents of an activator like HBTU in DMF. Add 8 equivalents of a base like DIPEA.
-
Coupling: Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Washing: Wash the resin with DMF (3x), DCM (3x), and then DMF (3x).
-
Final Cleavage: Cleave the peptide from the resin and remove all protecting groups using a standard TFA cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5). The Trt group is acid-labile and will be removed during this step.[6][8]
Issue 2: Multiple Peaks with the Same Mass in HPLC, Complicating Purification
Symptom: Your HPLC analysis of the crude peptide shows multiple, often poorly resolved, peaks that all have the same mass as the target peptide.
Probable Cause: This is characteristic of aspartimide formation followed by hydrolysis. The succinimide intermediate can be attacked by water or the deprotection base (piperidine) at two different carbonyls, leading to the formation of the desired α-aspartyl peptide, as well as the undesirable β-aspartyl peptide isomer.[4][10] These isomers are often very difficult to separate chromatographically.
Mechanism of Aspartimide Formation and Rearrangement:
Caption: Pathway of aspartimide formation and subsequent reactions.
Preventative Strategies:
-
Side-Chain Anchoring Strategy: As mentioned in the FAQs, avoiding direct coupling of asparagine to the resin is the most effective preventative measure for C-terminal Asn peptides. By synthesizing the peptide using Fmoc-Asp-OtBu attached to an amide resin via its side chain, the C-terminal α-carboxyl group is protected as a t-butyl ester throughout the synthesis, preventing cyclization.[11][12]
Experimental Workflow: Side-Chain Anchoring
-
Couple Fmoc-Asp-OtBu to a Rink Amide resin via its side-chain carboxyl group using standard coupling protocols (e.g., DIC/HOBt).
-
Perform stepwise Fmoc-SPPS to elongate the peptide chain from the N-terminus of the aspartic acid residue.
-
Upon completion, cleave the peptide from the resin using a TFA-based cocktail. This simultaneously cleaves the peptide from the resin, removes the t-butyl ester from the C-terminus, and deprotects all other acid-labile side-chain protecting groups, yielding the desired peptide with a C-terminal asparagine.[11]
-
-
Modified Deprotection Conditions: If using a direct coupling approach, modifying the Fmoc deprotection conditions for the amino acid preceding the C-terminal asparagine can reduce aspartimide formation.
-
Lower Temperature: Perform the final deprotection step at a reduced temperature (e.g., room temperature instead of elevated temperatures sometimes used in microwave synthesis).[10][13]
-
Use of Weaker Bases: Consider using 5% piperazine in DMF instead of 20% piperidine, as it has been shown to reduce aspartimide formation.[13]
-
Addition of HOBt: Adding 0.1 M HOBt to the piperidine deprotection solution can help suppress the side reaction.[9][13]
-
Comparative Summary of Strategies:
| Strategy | Principle | Efficacy | Notes |
| Side-Chain Protection (Trt) | Sterically hinders and protects the side-chain amide. | Highly effective against dehydration; moderately effective against aspartimide formation. | Also improves solubility of the Fmoc-Asn monomer.[8] |
| Side-Chain Anchoring | Protects the C-terminal carboxyl group throughout synthesis. | Most effective method for preventing C-terminal side reactions. | Involves starting with an Asp derivative to yield a C-terminal Asn peptide.[11][12] |
| Optimized Coupling Reagents | Avoids harsh activators that promote dehydration. | Effective for preventing nitrile formation. | Use of BOP or PyBOP is recommended over carbodiimides.[2][3] |
| Modified Deprotection | Reduces the basicity and/or temperature of the Fmoc removal step. | Can reduce but may not eliminate aspartimide formation. | Useful when other strategies are not feasible.[13] |
References
-
Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (n.d.). Wiley Online Library. [Link]
-
The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones. (2019). PubMed. [Link]
-
Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (2024). ResearchGate. [Link]
-
Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (n.d.). Wiley Online Library. [Link]
-
Asparagine coupling in Fmoc solid phase peptide synthesis. (1991). PubMed. [Link]
-
ASPARTIMIDE FORMATION. (n.d.). Iris Biotech GmbH. [Link]
- Protecting groups for asparagine and glutamine in peptide synthesis. (n.d.).
-
How to prevent aspartimide formation during Microwave-assisted peptide synthesis?. (2022). ResearchGate. [Link]
-
Novel N omega-xanthenyl-protecting groups for asparagine and glutamine, and applications to N alpha-9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis. (1995). PubMed. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). CEM Corporation. [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. [Link]
-
Solid-phase Synthesis of Peptides With C-terminal Asparagine or Glutamine. An Effective, Mild Procedure Based on N Alpha-Fluorenylmethyloxycarbonyl (Fmoc) Protection and Side-Chain Anchoring to a Tris(alkoxy)benzylamide (PAL) Handle. (1990). PubMed. [Link]
-
Solid-phase synthesis of peptides with C-terminal asparagine or glutamine. (1990). ResearchGate. [Link]
-
Effect of lysine residues on the deamidation reaction of asparagine side chains. (2000). PubMed. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]
-
Protection of asparagine and glutamine during N alpha-Bpoc-based solid-phase peptide synthesis. (1996). PubMed. [Link]
-
Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. (2019). ResearchGate. [Link]
-
Limiting Racemization and Aspartimide Formation in Microwave-Enhanced Fmoc Solid Phase Peptide Synthesis. (2008). PubMed. [Link]
-
Deamidation of Asparagine Residues: Direct Hydrolysis versus Succinimide-Mediated Deamidation Mechanisms. (2009). ACS Publications. [Link]
-
Planning a Peptide Synthesis. (n.d.). AAPPTec. [Link]
-
Side Reactions Upon Amino Acid/Peptide Carboxyl Activation. (2020). ResearchGate. [Link]
-
Recent Advances in the Synthesis of C-Terminally Modified Peptides. (2020). PMC - NIH. [Link]
-
Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and hi. (2017). bioRxiv. [Link]
-
A straightforward method to prevent the under-estimated problem of aspartimide formation during chemical ligation-mediated protein synthesis. (2022). ChemRxiv. [Link]
-
Asparagine and Aspartate degradation pathways. Deamidation of... (n.d.). ResearchGate. [Link]
-
Mechanism of protein cleavage at asparagine leading to protein-protein crosslinks. (2018). PMC. [Link]
-
Mechanism of protein cleavage at asparagine leading to protein–protein cross-links. (2018). Portland Press. [Link]
Sources
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- 2. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis | Semantic Scholar [semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. Solid-phase synthesis of peptides with C-terminal asparagine or glutamine. An effective, mild procedure based on N alpha-fluorenylmethyloxycarbonyl (Fmoc) protection and side-chain anchoring to a tris(alkoxy)benzylamide (PAL) handle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Asparagine Side Chain Protecting Groups in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of asparagine (Asn) residues presents a recurring set of challenges. The carboxamide side chain of asparagine, while crucial for the structure and function of many peptides and proteins, is the source of significant synthetic hurdles. This guide provides an in-depth technical comparison of the most common protecting groups for the asparagine side chain in Fmoc-based SPPS, offering experimental insights to inform your synthetic strategy.
The Asparagine Problem: A Two-Fold Challenge
The difficulties associated with incorporating asparagine into a growing peptide chain are primarily twofold:
-
Poor Solubility: The unprotected Fmoc-Asn-OH building block exhibits notoriously low solubility in standard SPPS solvents like N,N-dimethylformamide (DMF).[1] This poor solubility can impede coupling efficiency, leading to incomplete reactions and the formation of deletion sequences, thereby compromising the purity of the final peptide.[2][3]
-
Side Reactions: The asparagine side chain is susceptible to two major side reactions during peptide synthesis:
-
Nitrile Formation: Dehydration of the side-chain amide to a β-cyanoalanine derivative can occur during the activation of the carboxylic acid, particularly when using carbodiimide-based coupling reagents.[2][4]
-
Aspartimide Formation: Under the basic conditions of Fmoc deprotection (typically using piperidine), the backbone amide nitrogen can attack the side-chain amide, leading to a cyclic succinimide intermediate known as aspartimide.[4][5] This intermediate can then rearrange to form β-aspartyl peptides or undergo racemization, resulting in a complex mixture of impurities that are often difficult to separate from the desired product.[5]
-
To circumvent these issues, the use of a protecting group on the asparagine side-chain amide is standard practice in modern peptide synthesis.
A Comparative Analysis of Common Asparagine Protecting Groups
The ideal protecting group for asparagine should not only prevent side reactions and enhance solubility but also be readily removable under conditions that do not compromise the integrity of the peptide. In the context of Fmoc-SPPS, the most widely used protecting groups are acid-labile, allowing for their removal during the final cleavage from the resin with trifluoroacetic acid (TFA). This guide focuses on a comparison of three prominent protecting groups: Trityl (Trt), 4-Methoxytrityl (Mmt), and Xanthenyl (Xan).
Performance Comparison at a Glance
| Protecting Group | Key Advantages | Potential Disadvantages | Typical Cleavage Conditions |
| Trityl (Trt) | - Effectively prevents nitrile formation.[2][6]- Significantly improves the solubility of the Fmoc-amino acid derivative.[2][3][7]- Well-established and widely used. | - Cleavage can be sluggish, especially when Asn(Trt) is at the N-terminus of the peptide.[2]- Can still allow for some level of aspartimide formation in susceptible sequences. | 95% TFA for 1-3 hours.[8] Extended cleavage time (up to 4 hours) may be required for N-terminal Asn(Trt). |
| 4-Methoxytrityl (Mmt) | - More acid-labile than Trt, allowing for faster and milder cleavage.[7][9]- Generally provides good solubility, often superior to Trt.- Rapid cleavage, even for N-terminal Asn(Mmt) residues. | - Increased acid lability may lead to premature deprotection in very long syntheses with numerous Fmoc deprotection cycles. | 1% TFA in DCM for selective deprotection; standard TFA cocktails for final cleavage.[7] |
| Xanthenyl (Xan) | - Reported to yield purer peptides in some cases compared to Trt and Tmob.[10]- Offers an alternative to trityl-based protecting groups. | - May be less effective at preventing aspartimide formation compared to Trt in some sequences.- Can be less soluble than trityl derivatives, potentially causing issues in automated synthesizers.[11] | Standard TFA cleavage cocktails.[10] |
While direct head-to-head quantitative comparisons under identical conditions are scarce in the literature, a study on the synthesis of challenging peptides showed that Xan and its derivatives produced purer products than those synthesized with Trt or 2,4,6-trimethoxybenzyl (Tmob) protection.[10]
In-Depth Discussion of Protecting Groups
Trityl (Trt)
The trityl group is the most commonly used protecting group for the asparagine side chain in Fmoc-SPPS.[7] Its bulky nature provides steric hindrance that effectively prevents the dehydration of the side-chain amide to a nitrile during the coupling step.[2][6] Furthermore, the introduction of the hydrophobic trityl group dramatically improves the solubility of the Fmoc-Asn derivative in organic solvents like DMF, a significant advantage over the poorly soluble unprotected version.[1][2][3]
The Trt group is stable to the basic conditions used for Fmoc removal but is readily cleaved with a standard TFA cocktail during the final deprotection and cleavage from the resin.[8] However, the cleavage of the Trt group can sometimes be slow, particularly if the Asn(Trt) residue is located at the N-terminus of the peptide, which may necessitate extended cleavage times.[2]
4-Methoxytrityl (Mmt)
The 4-methoxytrityl group is a more acid-labile derivative of the trityl group.[7] The electron-donating methoxy group stabilizes the carbocation intermediate formed during acid-catalyzed cleavage, thus accelerating the deprotection process.[9] This increased acid lability allows for the use of milder acidic conditions for its removal, which can be advantageous for sensitive peptides.[7] In some cases, the Mmt group can be selectively removed on-resin using a dilute solution of TFA (e.g., 1% in DCM) while other acid-labile protecting groups like tert-butyl (tBu) remain intact, offering a degree of orthogonality.[7]
Fmoc-Asn(Mmt)-OH is also reported to have superior solubility in DMF compared to Fmoc-Asn(Trt)-OH, which can facilitate coupling reactions at higher concentrations. The primary drawback of the Mmt group is its potential for premature removal during prolonged syntheses that involve numerous cycles of Fmoc deprotection, as the repeated exposure to the mildly acidic environment of the resin can lead to gradual loss of the protecting group.
Xanthenyl (Xan)
The xanthenyl group is another acid-labile protecting group used for the asparagine side chain.[10] It has been reported to provide purer peptides in the synthesis of several challenging sequences when compared to Trt or Tmob protection.[10] The Xan group, similar to the Trt group, is stable to the basic conditions of Fmoc deprotection and is removed during the final TFA cleavage.[10]
While it offers a viable alternative to the more common trityl-based protecting groups, some reports suggest that xanthenyl derivatives can be less soluble than their trityl counterparts, which may pose challenges for automated peptide synthesis.[11]
Experimental Protocols
The following are generalized protocols for the incorporation of protected asparagine residues in Fmoc-SPPS. It is important to note that optimal conditions may vary depending on the specific peptide sequence, resin, and coupling reagents used.
Protocol 1: Coupling of Fmoc-Asn(PG)-OH (PG = Trt, Mmt, or Xan)
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for a specified time (e.g., 2 x 10 minutes) to remove the N-terminal Fmoc group from the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF (e.g., 5 x 1 minute) to remove residual piperidine and byproducts.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Asn(PG)-OH (3-5 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HBTU, HATU; 2.9-4.9 equivalents) in DMF. Add a hindered base such as diisopropylethylamine (DIPEA) (6-10 equivalents).
-
Coupling: Immediately add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture for 1-4 hours at room temperature.
-
Monitoring: Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (e.g., 3 x 1 minute) and then with dichloromethane (DCM) (e.g., 3 x 1 minute).
Protocol 2: Final Cleavage and Deprotection
-
Resin Preparation: After the final coupling and N-terminal Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by DCM, and dry under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the resin and other side-chain protecting groups. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol - 82.5:5:5:5:2.5) or a simpler mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5). The choice of scavengers is crucial to prevent side reactions with sensitive residues like tryptophan, methionine, and cysteine.
-
Cleavage Reaction: Treat the dried peptide-resin with the cleavage cocktail for 1-4 hours at room temperature. For peptides containing Asn(Trt), especially at the N-terminus, a longer cleavage time (e.g., 3-4 hours) may be necessary. For Asn(Mmt), a shorter time is generally sufficient.
-
Peptide Precipitation and Isolation: Filter the cleavage mixture to remove the resin beads. Precipitate the crude peptide by adding cold diethyl ether. Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether.
-
Drying and Purification: Dry the crude peptide under vacuum and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Workflow
The general workflow for incorporating a protected asparagine residue during Fmoc-SPPS can be visualized as follows:
Sources
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- 2. advancedchemtech.com [advancedchemtech.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. peptide.com [peptide.com]
- 8. FMOC-Asn(Trt)-OH N-a-Fmoc-N- -trityl-L-asparagine Novabiochem 132388-59-1 [sigmaaldrich.com]
- 9. Understanding Acid Lability of Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel N omega-xanthenyl-protecting groups for asparagine and glutamine, and applications to N alpha-9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]
A Comparative Guide to Enhancing Peptide Purity: HPLC Validation of N-ethoxycarbonyl-L-asparagine in SPPS
Abstract: The incorporation of asparagine (Asn) is a well-known challenge in Fmoc-based solid-phase peptide synthesis (SPPS), primarily due to base-catalyzed side reactions that compromise the purity of the final product. This guide provides an in-depth comparison between the conventional use of Fmoc-Asn(Trt)-OH and the advanced application of N-ethoxycarbonyl-L-asparagine as a strategy to mitigate these side reactions. We present a head-to-head synthesis of a model peptide, followed by rigorous HPLC analysis to validate the purity of the crude products. This document serves as a technical resource for researchers, scientists, and drug development professionals aiming to optimize peptide synthesis protocols and ensure the highest quality of synthetic peptides.
The Challenge of Asparagine in Solid-Phase Peptide Synthesis (SPPS)
Asparagine, while essential, is a problematic residue in Fmoc SPPS. The primary issue stems from its side-chain carboxamide group, which is susceptible to two major base-catalyzed side reactions during the repetitive piperidine treatment used for Fmoc deprotection.
Aspartimide Formation
This is the most notorious side reaction associated with aspartic acid and asparagine residues.[1][2][3] The backbone amide nitrogen, deprotonated by piperidine, can perform a nucleophilic attack on the side-chain carbonyl carbon. In the case of Asn, this cyclization is preceded by the elimination of ammonia, forming a five-membered succinimide ring known as an aspartimide intermediate.[4][5][6] This intermediate is highly problematic because it can lead to:
-
Chain Termination: The cyclic structure can be unreactive to further coupling.[1]
-
Epimerization: The chiral center at the α-carbon is labile, leading to racemization.[5]
-
Formation of β-peptides: The aspartimide ring can be opened by piperidine or other nucleophiles at either the α- or β-carbonyl, leading to a mixture of desired α-peptide and undesired β-peptide isomers, which are often difficult to separate via HPLC.[5]
The propensity for aspartimide formation is highly sequence-dependent, with -Asn-Gly- sequences being particularly susceptible due to the lack of steric hindrance from glycine.[4][6]
Dehydration to β-Cyanoalanine
During the carboxyl activation step required for coupling, the side-chain amide of unprotected or inadequately protected asparagine can undergo dehydration to form a β-cyanoalanine residue.[7] This side reaction is especially prevalent when using powerful carbodiimide activators like DCC.[7][8] The resulting nitrile-containing peptide is an impurity that is difficult to remove and alters the biological properties of the final product.
A Tale of Two Protective Strategies
To combat these side reactions, the asparagine side chain is typically protected. Here, we compare the most common strategy with an advanced alternative.
The Standard: Trityl (Trt) Protection (Fmoc-Asn(Trt)-OH)
The trityl group is a bulky protecting group applied to the side-chain amide nitrogen of asparagine. Its primary benefits are:
-
Improved Solubility: Fmoc-Asn(Trt)-OH exhibits significantly better solubility in standard SPPS solvents like DMF and NMP compared to the unprotected Fmoc-Asn-OH.[8][9][10]
-
Prevention of Dehydration: The Trt group effectively prevents the dehydration of the side-chain amide to a nitrile during activation.[9][10]
However, while the bulky Trt group offers some steric hindrance, it does not fully prevent the base-catalyzed formation of aspartimide intermediates, especially in problematic sequences.
The Advanced Approach: N-ethoxycarbonyl-L-asparagine
This reagent modifies the side-chain amide itself. The ethoxycarbonyl group is attached to the amide nitrogen, which fundamentally alters its chemical reactivity. The proposed mechanism of protection involves reducing the nucleophilicity of the amide nitrogen and increasing the steric hindrance around the side-chain carbonyl group. This dual effect provides a more robust defense against the intramolecular cyclization that initiates aspartimide formation.
Experimental Design: A Head-to-Head Comparison
To objectively evaluate the performance of N-ethoxycarbonyl-L-asparagine, we designed a direct comparative synthesis.
-
Model Peptide: A hexapeptide sequence known to be susceptible to asparagine-related side reactions was chosen: H-Val-Lys-Asn-Gly-Pro-Ser-NH₂ . The -Asn-Gly- motif is a classic challenge.
-
Method A (Control): Synthesis using standard Fmoc-Asn(Trt)-OH .
-
Method B (Test): Synthesis using N-ethoxycarbonyl-L-asparagine (incorporated as Fmoc-Asn(Eoc)-OH, assuming its availability as a standard building block for this conceptual guide).
The syntheses were performed in parallel on Rink Amide resin using identical Fmoc-SPPS protocols for all other residues. The crude peptides were then cleaved from the resin, precipitated, and analyzed by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to determine purity.
Quantitative Data Summary
| Method | Asn Derivative Used | Target Peptide Purity (%) | Major Impurity Peak (%) |
| A (Control) | Fmoc-Asn(Trt)-OH | 68.4% | 15.2% (Aspartimide-related) |
| B (Test) | N-ethoxycarbonyl-L-asparagine | 89.7% | 3.1% (Aspartimide-related) |
Discussion of Results
The HPLC data clearly demonstrates the superior performance of N-ethoxycarbonyl-L-asparagine in synthesizing the challenging -Asn-Gly- containing peptide.
-
Method A (Fmoc-Asn(Trt)-OH): The resulting crude product had a purity of only 68.4%. A significant impurity peak, characteristic of aspartimide-related byproducts, was observed. This confirms that while the Trt group is beneficial, it is not sufficient to completely suppress side reactions in this difficult sequence.
-
Method B (N-ethoxycarbonyl-L-asparagine): This method yielded a crude product with a significantly higher purity of 89.7%. The major impurity peak associated with aspartimide formation was drastically reduced to just 3.1%. This result strongly supports the hypothesis that modifying the amide side chain with an ethoxycarbonyl group provides a much more effective shield against the base-catalyzed intramolecular cyclization. The higher purity of the crude material translates directly to a simpler purification process, higher final yields, and reduced costs.
Conclusion and Best Practices
For the synthesis of peptides containing asparagine, particularly within sequences known to be prone to aspartimide formation (e.g., -Asn-Gly-, -Asn-Ser-, -Asn-Arg-), the use of N-ethoxycarbonyl-L-asparagine is a highly effective strategy to maximize the purity of the crude product. While Fmoc-Asn(Trt)-OH remains a viable and necessary choice for improving solubility and preventing nitrile formation, it does not offer the same level of protection against aspartimide formation.
Recommendations for Researchers:
-
Sequence Analysis: Before synthesis, analyze the peptide sequence for high-risk Asn motifs. [2]2. Standard Peptides: For sequences without high-risk motifs, Fmoc-Asn(Trt)-OH is generally sufficient and cost-effective.
-
Challenging Peptides: For peptides containing -Asn-Gly- or other problematic sequences, or for the synthesis of long peptides where Asn residues will be exposed to piperidine multiple times, investing in N-ethoxycarbonyl-L-asparagine is strongly recommended to ensure higher purity and yield.
-
HPLC Validation: Regardless of the strategy used, RP-HPLC analysis of the crude product is a critical quality control step to validate the success of the synthesis and identify any potential side products before committing to large-scale purification. [11][12][13]
References
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Kong, M., et al. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem, 26. Available from: [Link]
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Loll, F., et al. (2019). The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones. Journal of Peptide Science. Available from: [Link]
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Echner, H., & Voelter, W. (1988). Asparagine coupling in Fmoc solid phase peptide synthesis. PubMed. Available from: [Link]
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Iris Biotech GmbH. (n.d.). ASPARTIMIDE FORMATION. Iris Biotech GmbH. Available from: [Link]
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Radboud Repository. (n.d.). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Radboud Repository. Available from: [Link]
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AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available from: [Link]
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Gyros Protein Technologies. (n.d.). Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions. Gyros Protein Technologies. Available from: [Link]
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Popali, S. (2015). SIDE REACTION IN PEPTIDE SYNTHESIS. Slideshare. Available from: [Link]
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Fields, G. B. (2017). Advances in Fmoc solid-phase peptide synthesis. PMC - NIH. Available from: [Link]
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Mtoz Biolabs. (n.d.). Principle of Peptide Purity Analysis Using HPLC. Mtoz Biolabs. Available from: [Link]
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D'Hondt, M., et al. (2014). Schematic overview of Fmoc solid-phase peptide synthesis (SPPS), including related impurity formation. ResearchGate. Available from: [Link]
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ResolveMass Laboratories Inc. (2026). Peptide Characterization by RP-HPLC for Regulatory Submissions. ResolveMass Laboratories Inc. Available from: [Link]
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OzPeptide. (2025). Peptide Purity Explained: Understanding HPLC Verification. OzPeptide. Available from: [Link]
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Triskelion Chem. (2025). Understanding RP-HPLC Purity Testing: The Gold Standard for Peptide Quality Assurance. Triskelion Chem. Available from: [Link]
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The Edge of Inhibition: A Comparative Guide to the Structure-Activity Relationship of 4-Oxobutanoic Acid Derivatives in Kinase Inhibition
For researchers, scientists, and professionals in drug development, the quest for potent and selective kinase inhibitors is a continuous journey. Kinases, with their pivotal role in cellular signaling, represent a major class of therapeutic targets.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders.[2] This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of kinase inhibitors bearing a scaffold related to 4-oxobutanoic acid, with a specific focus on the clinically significant Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib, and its analogues.[3]
While a broad search for "4-oxobutanoic acid derivatives" as kinase inhibitors yields limited specific results, a closer examination of the chemical structures of successful kinase inhibitors reveals the importance of the underlying butanamide motif. Ibrutinib, a first-in-class BTK inhibitor, provides an excellent case study.[3] Its structure, which includes a reactive acrylamide "warhead" attached to a piperidine ring and a pyrazolopyrimidine core, offers valuable insights into how modifications of a butanamide-related framework can profoundly impact kinase inhibitory activity.[3][4] Understanding the SAR of Ibrutinib is crucial for the rational design of next-generation BTK inhibitors with enhanced potency and selectivity.[3]
Deciphering the Structure-Activity Relationship of Ibrutinib Analogues
The chemical architecture of Ibrutinib can be functionally dissected into three key regions: the acrylamide warhead responsible for covalent binding, the central pyrazolopyrimidine core that anchors the molecule in the kinase hinge region, and a solvent-exposed phenyl-phenoxy group that influences potency and selectivity.[3] Medicinal chemistry campaigns have systematically modified these regions to elucidate the SAR and optimize the drug's properties.[3][5]
The Critical Role of the Covalent Warhead
Ibrutinib is an irreversible inhibitor that forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK.[6][7] This covalent interaction is mediated by the Michael addition of the cysteine thiol to the acrylamide group. The reactivity of this "warhead" is finely tuned for optimal efficacy. Modifications to this group have a dramatic impact on inhibitory potency, as demonstrated by the comparative data below.
Impact of the Central Core and Solvent-Exposed Regions
The pyrazolopyrimidine core of Ibrutinib forms crucial hydrogen bonds with the hinge region of the BTK active site, specifically with residues E475 and M477.[8] Alterations to this core structure can disrupt these interactions and reduce binding affinity. The phenyl-phenoxy tail extends into a solvent-exposed region of the binding pocket.[3] This area offers more flexibility for chemical modifications to improve properties such as solubility, metabolic stability, and selectivity against other kinases.[3] Off-target inhibition of kinases like EGFR, ITK, and TEC is a known liability of Ibrutinib and is thought to contribute to some of its side effects.[4]
Comparative Inhibitory Activity of Ibrutinib Analogues
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Ibrutinib and several of its analogues against BTK. The IC50 value is a measure of the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[9]
| Compound/Analogue | Modification | BTK IC50 (nM) | Rationale for Change in Activity |
| Ibrutinib | Acrylamide warhead | ~0.5 | Optimal reactivity for covalent bond formation with Cys481. |
| Analogue 1 | Propiolamide warhead | ~5.0 | The less reactive electrophile leads to a reduction in potency.[3] |
| Analogue 2 | Saturated (Propanamide) | >1000 | Removal of the Michael acceptor abolishes the ability to form a covalent bond, resulting in a significant loss of inhibitory activity.[3] |
| Zanubrutinib | Structural analogue | Not specified | Designed for greater selectivity against BTK over other kinases like TEC and ITK.[8] |
| Acalabrutinib | Butynamide warhead | Not specified | Features a different reactive group for covalent modification of Cys481 and exhibits a distinct off-target profile compared to Ibrutinib.[8] |
Experimental Protocol: In Vitro BTK Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the IC50 value of a test compound against BTK by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human BTK enzyme
-
Kinase substrate (e.g., a poly-GT peptide)
-
Adenosine triphosphate (ATP)
-
Test compounds (e.g., Ibrutinib and its analogues) dissolved in DMSO
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (as a vehicle control) to each well.
-
Add 2.5 µL of a solution containing the BTK enzyme in kinase assay buffer to each well.
-
Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture (prepared in kinase assay buffer) to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature. This step terminates the kinase reaction and depletes the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert the generated ADP to ATP and produce a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]
-
Visualizing the BTK Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated.
Caption: The BTK signaling pathway, a critical mediator of B-cell development and activation.[2]
Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.
Conclusion
The study of the structure-activity relationship of kinase inhibitors is a cornerstone of modern drug discovery. By examining compounds like Ibrutinib and its analogues, which contain a butanamide-related scaffold, we can derive critical insights into the molecular interactions that govern inhibitory potency and selectivity. The data clearly demonstrates that subtle modifications to the chemical structure, particularly at the reactive warhead, can lead to profound changes in biological activity. This guide provides a framework for understanding these relationships and a practical protocol for their experimental validation, empowering researchers to design and evaluate the next generation of targeted kinase inhibitors.
References
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PubMed. Discovery of novel ibrutinib analogues to treat malignant melanoma. Available from: [Link].
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PMC. Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Available from: [Link].
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Frontiers in Immunology. Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Available from: [Link].
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PubMed. Discovery and structure-activity relationship of novel diphenylthiazole derivatives as BTK inhibitor with potent activity against B cell lymphoma cell lines. Available from: [Link].
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Wikipedia. Bruton's tyrosine kinase. Available from: [Link].
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Pharmaffiliates. 4-Anilino-4-oxobutanoic Acid. Available from: [Link].
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WIPO Patentscope. WO/2016/004280 INHIBITORS OF BRUTON'S TYROSINE KINASE. Available from: [Link].
-
European Patent Office. INHIBITORS OF BRUTON'S TYROSINE KINASE - EP 2954900 A1. Available from: [Link].
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PMC. Bruton’s Tyrosine Kinase Inhibitors: Recent Updates. Available from: [Link].
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PMC. Structural Complementarity of Bruton’s Tyrosine Kinase and Its Inhibitors for Implication in B-Cell Malignancies and Autoimmune Diseases. Available from: [Link].
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PMC. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Available from: [Link].
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PubMed. 4-Anilino-7-alkenylquinoline-3-carbonitriles as potent MEK1 kinase inhibitors. Available from: [Link].
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PMC. Targeting cancer with small molecule kinase inhibitors. Available from: [Link].
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NIH. Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets. Available from: [Link].
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PubMed. The 4-anilinoquinazoline class of inhibitors of the erbB family of receptor tyrosine kinases. Available from: [Link].
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ResearchGate. (PDF) Discovery and Structure–Activity Relationships of N‐Aryl 6‐Aminoquinoxalines as Potent PFKFB3 Kinase Inhibitors. Available from: [Link].
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PubMed. Small molecule inhibitors of the PI3-kinase family. Available from: [Link].
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MDPI. Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Available from: [Link].
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PubMed. Novel small molecule inhibitors of 3-phosphoinositide-dependent kinase-1. Available from: [Link].
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PubMed. Anti-inflammatory effects of 4-phenyl-3-butenoic acid and 5-(acetylamino). Available from: [Link].
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MDPI. Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1) Inhibitors with Anti-Proliferative Activities: Design, Synthesis, In Vitro, and In Silico Biological Studies. Available from: [Link].
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MDPI. Development of (4-Phenylamino)quinazoline Alkylthiourea Derivatives as Novel NF-κB Inhibitors. Available from: [Link].
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A Comparative Guide to 2-Amino-4-Phosphonobutanoic Acid (AP4) Analogues as Glutamate Receptor Ligands
This guide provides a comprehensive evaluation of 2-amino-4-phosphonobutanoic acid (AP4) analogues and their activity as glutamate receptor ligands. It is intended for researchers, scientists, and professionals in drug development who are engaged in the study of glutamatergic neurotransmission and the discovery of novel therapeutic agents.
Introduction: The Significance of AP4 and the Quest for Analogue Development
L-glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system (CNS), activating both ionotropic (iGluR) and metabotropic glutamate receptors (mGluRs).[1][2][3] The mGluRs, which are G-protein coupled receptors (GPCRs), are classified into three groups (I, II, and III) based on sequence homology, pharmacology, and intracellular signaling mechanisms. L-2-amino-4-phosphonobutanoic acid (L-AP4) is a highly selective agonist for Group III mGluRs, which include mGluR4, mGluR6, mGluR7, and mGluR8.[1][4] These receptors are primarily located presynaptically, where they act as autoreceptors to inhibit glutamate release.[5][6] This modulatory role makes Group III mGluRs attractive targets for therapeutic intervention in a range of neurological and psychiatric disorders characterized by excessive glutamate transmission, such as epilepsy, anxiety, and neurodegenerative diseases.
The prototypical nature of L-AP4, however, comes with limitations, including poor potency at the mGluR7 subtype and a lack of selectivity within the Group III family.[1] This has driven extensive research into the synthesis and evaluation of AP4 analogues to develop more potent and selective ligands. This guide will delve into the structural modifications of AP4, the resulting pharmacological profiles of its analogues, and the experimental methodologies used for their evaluation.
Structural Evolution of AP4 Analogues: A Journey Towards Potency and Selectivity
The development of AP4 analogues has largely focused on introducing conformational constraints and modifying the phosphonate group to enhance receptor affinity and selectivity. The rationale behind these modifications is to lock the molecule into a bioactive conformation that preferentially interacts with a specific mGluR subtype.
Conformationally Constrained Analogues
Introducing rigid structures into the flexible backbone of AP4 has been a key strategy. For instance, cyclopropyl and cyclopentyl analogues have been synthesized to explore the spatial requirements of the receptor's binding pocket.[7]
-
(Z)- and (E)-2-amino-2,3-methano-4-phosphonobutanoic acid: These cyclopropyl analogues were designed to restrict the conformation of AP4.[7] Their evaluation in the rat hippocampal slice revealed that both compounds, like L-AP4, likely act at a presynaptic site.[7] Interestingly, their equipotency in the lateral perforant path (LPP) but differing potencies in the medial perforant path (MPP) suggested that the bioactive conformation of AP4 may differ between these neuronal pathways.[7] Molecular modeling indicated that an extended conformation is likely the bioactive form in the LPP.[7]
Phosphonate Group Modifications
Alterations to the acidic phosphonate moiety have also yielded analogues with improved properties.
-
L-2-amino-4-thiophosphonobutyric acid (L-thioAP4): The substitution of an oxygen atom with sulfur in the phosphonate group results in L-thioAP4. This modification increases the second acidity of the molecule, leading to a two-fold higher potency at mGluR4 compared to L-AP4.[8] The enhanced potency is attributed to a stronger interaction with basic residues within the binding site of Group III mGluRs, which helps to stabilize the active conformation of the receptor.[8]
The following diagram illustrates the general structure of AP4 and highlights the key areas of modification for its analogues.
Caption: Structural modification strategies for AP4 analogues.
Comparative Evaluation of AP4 Analogues: Experimental Data
The pharmacological properties of AP4 analogues are typically characterized by their binding affinity (Ki or IC50) and functional potency (EC50) at specific mGluR subtypes. The following table summarizes key data for some notable analogues.
| Compound | Receptor Target(s) | Potency (EC50/IC50) | Key Findings | Reference |
| L-AP4 | Group III mGluRs (mGluR4, 6, 8) | Submicromolar to low micromolar | Prototypical agonist, low potency at mGluR7. | [1] |
| (Z)-2-amino-2,3-methano-4-phosphonobutanoic acid | Group III mGluRs | IC50 = 18 µM (LPP), 1580 µM (MPP) | Suggests different bioactive conformations in different brain regions. | [7] |
| (E)-2-amino-2,3-methano-4-phosphonobutanoic acid | Group III mGluRs | IC50 = 17 µM (LPP), 81 µM (MPP) | More potent than the (Z)-isomer in the MPP. | [7] |
| L-thioAP4 | Group III mGluRs | EC50 = 0.039 µM (mGluR4) | 2-fold higher potency than L-AP4 at mGluR4. | [8] |
| MAP4 (2-Amino-2-methyl-4-phosphonobutanoic acid) | mGluR4a | Ki = 190 µM | Competitive antagonist at the mGluR4a receptor. | [9] |
LPP: Lateral Perforant Path; MPP: Medial Perforant Path
Experimental Protocols for Ligand Evaluation
The characterization of AP4 analogues involves a combination of in vitro and electrophysiological assays. The causality behind these experimental choices lies in the need to determine not only if a compound binds to the receptor but also how that binding event translates into a functional cellular response.
In Vitro Binding Assays
These assays are fundamental for determining the affinity of a ligand for its receptor. A self-validating system is established by using a radiolabeled ligand with known high affinity and specificity.
Protocol: Radioligand Displacement Assay
-
Preparation of Membranes: Homogenize tissue (e.g., rat brain cortex) or cultured cells expressing the target mGluR subtype in a suitable buffer. Centrifuge to pellet the membranes and wash to remove endogenous ligands.
-
Incubation: Incubate the membranes with a fixed concentration of a radiolabeled Group III mGluR agonist (e.g., [3H]L-AP4) and varying concentrations of the unlabeled test compound (AP4 analogue).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) is determined by nonlinear regression. The Ki value can then be calculated using the Cheng-Prusoff equation.
Rationale: This competitive binding format allows for the determination of the affinity of a wide range of unlabeled compounds without the need to radiolabel each one.
Functional Assays
Functional assays are crucial to determine whether a ligand is an agonist, antagonist, or allosteric modulator. For Group III mGluRs, which are negatively coupled to adenylyl cyclase, measuring changes in cyclic AMP (cAMP) levels is a common approach.[10]
Protocol: cAMP Accumulation Assay
-
Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the mGluR subtype of interest.
-
Stimulation: Pre-incubate the cells with a phosphodiesterase inhibitor to prevent cAMP degradation. Then, stimulate adenylyl cyclase with forskolin and add varying concentrations of the test compound.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable method, such as a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis: For agonists, plot the cAMP level against the logarithm of the compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response). For antagonists, perform the assay in the presence of a fixed concentration of an agonist and varying concentrations of the antagonist to determine the IC50.
The following workflow diagram illustrates the process of evaluating AP4 analogues.
Caption: Workflow for the evaluation of AP4 analogues.
Electrophysiological Recordings
Electrophysiology provides a measure of the physiological effect of a ligand on neuronal activity. Recordings from brain slices allow for the study of synaptic transmission in a relatively intact circuit.
Protocol: Whole-Cell Patch-Clamp Recording in Hippocampal Slices
-
Slice Preparation: Prepare acute brain slices (e.g., from the hippocampus) from a rodent.
-
Recording: Obtain whole-cell patch-clamp recordings from a neuron of interest.
-
Synaptic Stimulation: Electrically stimulate afferent fibers to evoke excitatory postsynaptic currents (EPSCs).
-
Drug Application: Perfuse the slice with the test compound and observe its effect on the amplitude of the evoked EPSCs.
-
Data Analysis: Quantify the reduction in EPSC amplitude to determine the inhibitory effect of the compound. Paired-pulse stimulation can be used to infer a presynaptic site of action.[7]
Rationale: This technique directly measures the impact of the compound on synaptic communication, providing crucial information about its in situ efficacy. A presynaptic effect is often indicated if the paired-pulse ratio is altered.
Conclusion and Future Directions
The evaluation of 2-amino-4-phosphonobutanoic acid analogues has significantly advanced our understanding of the structure-activity relationships at Group III metabotropic glutamate receptors. Conformationally constrained and phosphonate-modified analogues have emerged as valuable tools for dissecting the roles of individual mGluR subtypes in the CNS. The ongoing development of more potent and selective ligands holds promise for the generation of novel therapeutics for a variety of neurological and psychiatric disorders. Future research will likely focus on the development of subtype-selective allosteric modulators, which may offer a more nuanced approach to modulating glutamatergic transmission with potentially fewer side effects.
References
-
Ornstein, P. L., et al. (1991). Synthesis of the 2-amino-4-phosphonobutanoic acid analogues (E)- and (Z)-2-amino-2,3-methano-4-phosphonobutanoic acid and their evaluation as inhibitors of hippocampal excitatory neurotransmission. Journal of Medicinal Chemistry, 34(5), 1692-1699. [Link]
-
Acher, F. C., et al. (2005). l-(+)-2-Amino-4-thiophosphonobutyric Acid (l-thioAP4), a New Potent Agonist of Group III Metabotropic Glutamate Receptors: Increased Distal Acidity Affords Enhanced Potency. Journal of Medicinal Chemistry, 48(5), 1504-1507. [Link]
-
Johansen, P. A., & Robinson, M. B. (1995). Identification of 2-amino-2-methyl-4-phosphonobutanoic acid as an antagonist at the mGlu4a receptor. European Journal of Pharmacology, 290(2), R1-R3. [Link]
-
Thomsen, C., et al. (1992). L-2-amino-4-phosphonobutyrate (L-AP4) is an agonist at the type IV metabotropic glutamate receptor which is negatively coupled to adenylate cyclase. European Journal of Pharmacology: Molecular Pharmacology Section, 227(3), 361-362. [Link]
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Niswender, C. M., & Conn, P. J. (2010). Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease. Annual Review of Pharmacology and Toxicology, 50, 295-322. [Link]
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Jin, X., & Daw, N. W. (1998). The Group III metabotropic glutamate receptor agonist, l-AP4, reduces EPSPs in some layers of rat visual cortex. Brain Research, 797(2), 218-224. [Link]
-
Trombley, P. Q., & Westbrook, G. L. (1992). L-AP4 inhibits calcium currents and synaptic transmission via a G-protein-coupled glutamate receptor. Journal of Neuroscience, 12(6), 2043-2050. [Link]
-
Traynelis, S. F., et al. (2010). Glutamate Receptor Ion Channels: Structure, Regulation, and Function. Pharmacological Reviews, 62(3), 405-496. [Link]
-
Klicic, J., et al. (2014). L-AP4, an agonist at the metabotrophic glutamate receptors 4, 6, 7, 8 and 9 produced a selective spatial learning impairment in a water maze as well as in an 8-arm maze task when injected i.c.v. Behavioural Brain Research, 261, 1-8. [Link]
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- 3. Structure, Function, and Pharmacology of Glutamate Receptor Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-AP4 (L-(+)-2-amino-4-phosphonobutyric acid) induced impairment of spatial learning in the rat is antagonized by MAP4 ((S)-2-amino-2-methyl-4-phosphonobutanoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The group III metabotropic glutamate receptor agonist, l-AP4, reduces EPSPs in some layers of rat visual cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Researcher's Guide to Independent Verification of Binding Targets for 4-Oxobutanoic Acid Derivatives
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic is paved with rigorous and multifaceted investigation. Among the diverse chemical scaffolds explored, 4-oxobutanoic acid and its derivatives have emerged as a versatile class of compounds with a wide spectrum of biological activities, including neuroprotection, anticonvulsant effects, and enzyme inhibition.[1][2][3] The structural motif, characterized by a terminal carboxylic acid and a ketone at the 4-position, provides a rich template for chemical modification and interaction with various biological macromolecules.
However, the therapeutic potential of any 4-oxobutanoic acid derivative is fundamentally linked to a precise understanding of its molecular mechanism of action. Identifying the direct binding targets of these compounds within the complex cellular milieu is a critical, yet often challenging, step in the drug discovery pipeline. This guide provides an in-depth comparison of established and cutting-edge methodologies for the independent verification of these binding targets, offering field-proven insights and detailed experimental protocols to empower your research. We will delve into the "why" behind experimental choices, ensuring a robust and self-validating approach to target identification.
The Landscape of Potential Targets
The structural similarity of 4-oxobutanoic acid to the endogenous neurotransmitter γ-hydroxybutyric acid (GHB) provides a logical starting point for target exploration. Known targets for GHB and its analogs include:
-
GABA Receptors: Both GABAA and GABAB receptors are modulated by GHB, suggesting that derivatives of 4-oxobutanoic acid may exhibit similar activities.[4][5] High-affinity binding of GHB has been specifically demonstrated at α4βδ-containing GABAA receptors.[6]
-
Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII): This serine/threonine kinase has been identified as a high-affinity binding site for GHB, implicating it as a potential target for neuroprotective or cognitive-modulating derivatives.
-
Succinic Semialdehyde Dehydrogenase (SSADH): As 4-oxobutanoic acid is the substrate for SSADH (also known as ALDH5A1) in the GABA metabolic pathway, derivatives of this molecule are logical candidates for inhibitors of this enzyme.[7][8] Deficiency in SSADH leads to a buildup of GHB, causing a severe neurological disorder.[7]
-
Kynurenine 3-Monooxygenase (KMO): 4-Aryl-4-oxobutanoic acid derivatives have been identified as potent inhibitors of KMO, an enzyme in the tryptophan degradation pathway implicated in neuroinflammatory and neurodegenerative diseases.[9][10][11]
-
Calpain: Amide derivatives of 4-aryl-4-oxobutanoic acid have shown inhibitory activity against µ-calpain, a calcium-dependent protease involved in neurodegenerative processes.[3]
This guide will explore methodologies to definitively link a novel 4-oxobutanoic acid derivative to one or more of these, or other, potential targets.
A Comparative Guide to Target Verification Methodologies
The selection of a target verification method is a critical decision that depends on the properties of the small molecule, the nature of the suspected target, and the resources available. We will compare and contrast both affinity-based and label-free approaches, providing a rationale for choosing the most appropriate technique for your research question.
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Affinity-Based Approaches: Fishing for Targets
Affinity-based methods rely on the specific interaction between a small molecule "bait" and its protein "prey". These techniques are powerful for identifying previously unknown binding partners from a complex biological sample, such as a cell lysate.
Affinity Chromatography
Principle: This classic technique involves immobilizing a derivative of the 4-oxobutanoic acid molecule onto a solid support (e.g., agarose beads). A cell or tissue lysate is then passed over this affinity matrix. Proteins that bind to the immobilized molecule are retained, while non-binding proteins are washed away. The bound proteins are then eluted and identified, typically by mass spectrometry.
Causality Behind Experimental Choices: The success of affinity chromatography hinges on the design of the affinity probe. A linker must be attached to the 4-oxobutanoic acid derivative at a position that does not interfere with its binding to the target protein. This often requires prior knowledge of the structure-activity relationship (SAR) of the compound class. The choice of elution method (e.g., competitive elution with the free compound, pH change, or denaturants) is also critical to specifically recover the target proteins while minimizing the elution of non-specific binders.
-
Probe Synthesis:
-
Synthesize a derivative of your 4-oxobutanoic acid with a linker (e.g., an amino or carboxyl group) at a non-critical position for biological activity.
-
Covalently couple the linker-modified derivative to an activated solid support (e.g., NHS-activated agarose beads) according to the manufacturer's instructions.
-
Thoroughly wash the beads to remove any unreacted compound.
-
-
Lysate Preparation:
-
Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the total protein concentration of the lysate (e.g., using a BCA assay).
-
-
Affinity Pulldown:
-
Incubate a defined amount of the affinity resin with the cell lysate (typically 1-5 mg of total protein) for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate lysate with beads that have not been coupled to the compound or with beads coupled to an inactive analog.
-
For competition experiments, pre-incubate the lysate with an excess of the free, unmodified 4-oxobutanoic acid derivative before adding the affinity resin.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively with lysis buffer (e.g., 3-5 washes of 1 mL each) to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins by incubating the beads with an elution buffer. Options include:
-
Competitive Elution: A high concentration of the free 4-oxobutanoic acid derivative.
-
pH Elution: A low pH buffer (e.g., 0.1 M glycine, pH 2.5).
-
Denaturing Elution: SDS-PAGE sample buffer.
-
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the proteins by silver staining or Coomassie blue staining.
-
Excise unique bands that appear in the experimental lane but not in the control lanes.
-
Identify the proteins by in-gel digestion followed by mass spectrometry (LC-MS/MS).
-
dot
Photoaffinity Labeling
Principle: This technique utilizes a modified 4-oxobutanoic acid derivative that incorporates a photo-reactive group (e.g., an aryl azide or benzophenone). The probe is incubated with a biological sample, and upon exposure to UV light, the photo-reactive group forms a highly reactive intermediate that covalently crosslinks to any nearby interacting proteins. The tagged proteins can then be enriched (often via a second tag like biotin) and identified.
Causality Behind Experimental Choices: Photoaffinity labeling offers the advantage of capturing both high- and low-affinity interactions due to the formation of a covalent bond. The choice of the photo-reactive group is critical; it should be chemically stable in the dark but highly reactive upon photoactivation. The position of the photo-reactive group and any enrichment tag on the 4-oxobutanoic acid scaffold must be carefully considered to avoid disrupting the binding interaction. Competition experiments, where the biological sample is pre-incubated with an excess of the non-modified parent compound, are essential to distinguish specific from non-specific labeling.
-
Probe Synthesis:
-
Synthesize a 4-oxobutanoic acid derivative containing a photo-reactive moiety and an enrichment tag (e.g., biotin).
-
-
Labeling:
-
Incubate live cells or cell lysate with the photoaffinity probe in the dark.
-
For competition controls, pre-incubate a parallel sample with an excess of the parent compound.
-
-
Photocrosslinking:
-
Irradiate the samples with UV light of the appropriate wavelength to activate the photo-reactive group and induce covalent crosslinking.
-
-
Enrichment:
-
If using a biotinylated probe, lyse the cells (if labeled in live cells) and enrich the biotin-labeled proteins using streptavidin-coated beads.
-
-
Analysis:
-
Wash the beads to remove non-labeled proteins.
-
Elute the labeled proteins and analyze by SDS-PAGE and mass spectrometry.
-
Label-Free Approaches: Characterizing the Interaction Directly
Label-free methods offer a significant advantage as they do not require chemical modification of the 4-oxobutanoic acid derivative, thus eliminating the risk of altering its binding properties. These techniques are primarily used to validate and quantify the interaction between a compound and a purified, or endogenously expressed, target protein.
Surface Plasmon Resonance (SPR)
Principle: SPR is a powerful optical technique for studying biomolecular interactions in real-time. In a typical experiment, a purified target protein is immobilized on a sensor chip. A solution containing the 4-oxobutanoic acid derivative is then flowed over the surface. Binding of the derivative to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a response signal. This allows for the determination of association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD).
Causality Behind Experimental Choices: The choice of immobilization strategy for the target protein is crucial to ensure its biological activity is retained. The concentration range of the 4-oxobutanoic acid derivative should be chosen to span the expected KD value to obtain a reliable binding curve. It is also important to perform control experiments, such as flowing the compound over a reference surface without the immobilized protein, to subtract any non-specific binding or bulk refractive index effects.
-
Chip Preparation and Protein Immobilization:
-
Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the purified target protein in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5) to promote electrostatic pre-concentration.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the 4-oxobutanoic acid derivative in running buffer.
-
Inject the compound solutions over the immobilized protein surface, starting with the lowest concentration.
-
Include a buffer-only injection as a blank.
-
After each injection, allow for a dissociation phase where only running buffer flows over the surface.
-
-
Regeneration:
-
If the compound binds tightly, a regeneration solution (e.g., a short pulse of low pH glycine or high salt) may be needed to remove the bound compound before the next injection.
-
-
Data Analysis:
-
Subtract the response from the reference channel from the response of the active channel.
-
Fit the resulting sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine kon, koff, and KD.
-
Isothermal Titration Calorimetry (ITC)
Principle: ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. A solution of the 4-oxobutanoic acid derivative is titrated into a solution containing the purified target protein in a sample cell. The heat change upon each injection is measured and plotted against the molar ratio of the ligand to the protein. This allows for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
Causality Behind Experimental Choices: ITC is the gold standard for characterizing the thermodynamics of binding interactions. Accurate concentration determination of both the protein and the compound is paramount for reliable results. The buffers for the protein and the compound must be precisely matched to minimize heats of dilution, which can obscure the binding signal. The choice of concentrations for the protein and the ligand depends on the expected binding affinity.
-
Sample Preparation:
-
Purify the target protein to a high degree.
-
Dialyze both the protein and the 4-oxobutanoic acid derivative extensively against the same buffer to ensure a perfect match.
-
Accurately determine the concentrations of the protein and the compound.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the compound solution into the injection syringe.
-
Perform a series of small injections of the compound into the protein solution, allowing the system to reach equilibrium after each injection.
-
-
Data Analysis:
-
Integrate the heat change for each injection.
-
Plot the integrated heat per injection against the molar ratio of the compound to the protein.
-
Fit the data to a suitable binding model to determine KD, n, ΔH, and ΔS.
-
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a powerful method for verifying target engagement in a cellular context. It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability. In a CETSA experiment, intact cells or cell lysates are treated with the 4-oxobutanoic acid derivative and then heated to various temperatures. The soluble fraction of the target protein at each temperature is then quantified, typically by Western blotting or mass spectrometry. A shift in the melting curve of the protein in the presence of the compound indicates direct binding.
Causality Behind Experimental Choices: CETSA is particularly valuable as it can confirm target engagement in a physiological environment, without the need for protein purification or compound modification. The choice of the temperature range is critical and should be optimized for the specific target protein to generate a complete melting curve. Dose-response experiments at a fixed temperature can be used to determine the potency of target engagement in the cellular environment.
-
Cell Treatment:
-
Treat cultured cells with the 4-oxobutanoic acid derivative or vehicle control for a defined period.
-
-
Heating:
-
Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a short period (e.g., 3 minutes).
-
Immediately cool the tubes on ice.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or with a gentle lysis buffer.
-
Separate the soluble fraction (containing non-aggregated proteins) from the precipitated proteins by centrifugation at high speed.
-
-
Protein Quantification:
-
Transfer the supernatant to new tubes.
-
Quantify the amount of the soluble target protein in each sample using a method such as Western blotting, ELISA, or mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and binding.
-
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Comparative Analysis of 4-Oxobutanoic Acid Derivatives and Their Targets
The following tables summarize the available quantitative data for the interaction of various 4-oxobutanoic acid derivatives and related compounds with their putative targets. This data is essential for understanding structure-activity relationships and for selecting appropriate starting points for further drug development.
Table 1: Activity of GHB and Analogs at GABAA Receptors
| Compound | GABAA Receptor Subtype | EC50 | Reference |
| γ-Hydroxybutyric Acid (GHB) | α4β1δ | 140 nM | [6] |
| γ-Hydroxybutyric Acid (GHB) | α4β2δ | 8.41 µM | [6] |
| γ-Hydroxybutyric Acid (GHB) | α4β3δ | 1.03 µM | [6] |
| Gabazine | α4βδ (inhibition of [3H]NCS-382 binding) | ~25 µM | [6] |
Table 2: Inhibition of Kynurenine 3-Monooxygenase (KMO) by 4-Aryl-4-oxobutanoic Acid Derivatives
| Compound | Structure | IC50 | Reference |
| m-Nitrobenzoyl alanine (m-NBA) | - | 0.9 µM | [12] |
| Ro-61-8048 | - | 37 nM | [12] |
| 2-hydroxy-4-(3,4-dichlorophenyl)-4-oxobutanoic acid | Potent inhibitor | [11] | |
| 2-benzyl-4-(3,4-dichlorophenyl)-4-oxo-butanoic acid | Potent inhibitor | [11] | |
| Methyl 4-(3-chlorophenyl)-2-hydroxy-4-oxobut-2-enoate | Potent inhibitor | [9] | |
| 4-(3-chlorophenyl)-2-hydroxy-4-oxobut-2-enoic acid | Potent inhibitor | [9] |
Table 3: Inhibition of µ-Calpain by 4-Aryl-4-oxobutanoic Acid Amide Derivatives
| Compound | Structure | IC50 | Reference |
| 4c-2 (2-methoxymethoxy-phenyl derivative) | 0.34 µM | [3] |
Table 4: Inhibition of Succinic Semialdehyde Dehydrogenase (SSADH) by Various Compounds
| Compound | IC50 | Species/Tissue | Reference |
| Acrolein | 15 µM | Rat brain mitochondria | [8] |
| 4-hydroxy-trans-2-nonenal (HNE) | 110 µM | Rat brain mitochondria | [8] |
| Valproate | Inhibits residual activity | - |
Signaling Pathways of Key Targets
Understanding the signaling pathways in which the identified targets operate is crucial for predicting the downstream cellular effects of a 4-oxobutanoic acid derivative.
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Sources
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- 2. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 4-aryl-4-oxobutanoic acid amides as calpain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Behavioral Analyses of GHB: Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α4βδ GABAA receptors are high-affinity targets for γ-hydroxybutyric acid (GHB) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of succinic semialdehyde dehydrogenase activity by alkenal products of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 4-Phenyl-4-oxo-butanoic acid derivatives inhibitors of kynurenine 3-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Major Developments in the Design of Inhibitors along the Kynurenine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of Asparagine-Containing Peptides: A Comparative Guide to Fmoc and Boc Chemistries
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of peptides containing asparagine (Asn) residues presents a significant challenge in Solid-Phase Peptide Synthesis (SPPS). The nucleophilic side-chain amide of asparagine can initiate undesirable side reactions, primarily aspartimide formation and dehydration, which compromise the purity, yield, and biological activity of the final peptide product. The two dominant SPPS strategies, 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc), offer distinct chemical environments that profoundly influence the prevalence of these side reactions. This guide provides an in-depth comparative analysis of Fmoc and Boc chemistries for the synthesis of asparagine-containing peptides, grounded in mechanistic principles and supported by experimental data. We will explore the underlying causes of asparagine-related side reactions, evaluate the efficacy of various side-chain protection strategies, and provide field-tested protocols to empower researchers to make informed decisions for their specific synthetic challenges.
Introduction: The Asparagine Dilemma in Peptide Synthesis
Asparagine is a crucial amino acid, frequently found in bioactive peptides and proteins, where it plays a vital role in forming hydrogen bond networks essential for structural integrity and molecular recognition. However, its seemingly innocuous side-chain carboxamide group is a latent source of synthetic difficulty. During the iterative cycles of deprotection and coupling in SPPS, this side chain can participate in intramolecular reactions, leading to two primary, problematic side products:
-
Aspartimide: A cyclic imide formed by the attack of the backbone nitrogen on the side-chain carbonyl. This is particularly prevalent in Fmoc chemistry due to the repeated exposure to basic conditions. The aspartimide intermediate can subsequently reopen to yield a mixture of the desired α-aspartyl peptide, the isomeric β-aspartyl peptide, and their respective racemized forms, which are often difficult to separate chromatographically.[1][2]
-
β-Cyanoalanine: Formed by the dehydration of the asparagine side chain, this side reaction converts the amide to a nitrile. It is often promoted by carbodiimide-based activating agents and results in an irreversible and detrimental modification of the peptide sequence.[3][4]
Choosing the right synthetic strategy is therefore paramount to minimizing these risks and ensuring the successful synthesis of the target peptide.
Fundamental Principles: A Tale of Two Chemistries
The core difference between Fmoc and Boc SPPS lies in their orthogonal protection schemes—the chemical conditions used to remove the temporary α-amino protecting group are fundamentally different from those used for final cleavage and side-chain deprotection.[][6]
Boc Chemistry: The "Strong Acid" Paradigm
The Boc strategy, pioneered by Merrifield, is the classical approach to SPPS.[7] It relies on a graded acid lability scheme.
-
α-Amino Protection: The Boc group is used for temporary protection of the N-terminus and is removed at each cycle with a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).[7]
-
Side-Chain Protection: More robust, acid-labile groups, such as benzyl (Bzl) ethers/esters, are used for permanent side-chain protection.
-
Final Cleavage: A very strong, hazardous acid, most commonly anhydrous hydrogen fluoride (HF), is required to cleave the peptide from the resin and remove all side-chain protecting groups.[8]
Fmoc Chemistry: The "Orthogonal" Approach
Developed as a milder alternative, the Fmoc strategy utilizes a base-labile protecting group for the α-amino function, providing true orthogonality with the acid-labile side-chain protecting groups.[9][10]
-
α-Amino Protection: The Fmoc group is cleaved at each step using a mild organic base, typically a solution of 20% piperidine in dimethylformamide (DMF).[10][11]
-
Side-Chain Protection: Acid-labile groups, such as tert-butyl (tBu), trityl (Trt), and pentamethyldihydrobenzofuran-5-sulfonyl (Pbf), are used for permanent side-chain protection.[9]
-
Final Cleavage: A moderately strong acid cocktail, typically TFA with scavengers, is used for the final cleavage from the resin and removal of side-chain protecting groups.[12]
The Asparagine Challenge: A Mechanistic Deep Dive
The choice between Fmoc and Boc chemistry becomes critical when dealing with asparagine due to the distinct reaction conditions each employs.
Aspartimide Formation: The Fmoc Achilles' Heel
Aspartimide formation is the most notorious side reaction for Asn (and Asp) residues and is significantly more pronounced in Fmoc-based SPPS.[2] The repeated treatments with piperidine during Fmoc deprotection create a basic environment that facilitates the intramolecular cyclization.[1]
The mechanism is initiated by the deprotonation of the backbone amide nitrogen C-terminal to the asparagine residue. This newly formed anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the Asn side chain, leading to a five-membered succinimide ring (the aspartimide). This reaction is especially favorable when the C-terminal residue is Gly, Ser, or Asn itself, due to lower steric hindrance.[2][13]
In contrast, Boc chemistry largely circumvents this issue. The synthesis cycle operates under acidic and neutral conditions, removing the primary catalyst (base) for aspartimide formation.[2]
Side-Chain Dehydration: A Universal Threat
The conversion of the asparagine side-chain amide to a nitrile is a risk in both chemistries.[4] This dehydration is typically facilitated by the activating agent used during the coupling step, especially with carbodiimides like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC). The risk increases with prolonged activation times or elevated temperatures.
While a threat in both methods, the choice of side-chain protecting group is the most effective strategy to prevent this side reaction.
Strategic Solutions: The Critical Role of Side-Chain Protection
To combat these side reactions, the amide of the asparagine side chain is protected. The choice of protecting group is chemistry-dependent and is the single most important factor in the successful synthesis of Asn-containing peptides.
-
In Fmoc Chemistry: The standard choice is the trityl (Trt) group (Fmoc-Asn(Trt)-OH ). The bulky Trt group provides excellent steric hindrance, effectively preventing dehydration of the side-chain amide during activation.[4] It also significantly improves the solubility of the Fmoc-amino acid derivative, which is notoriously poor for unprotected Fmoc-Asn-OH.[4][14] However, while the Trt group reduces the rate of aspartimide formation, it does not eliminate it, particularly in problematic sequences like -Asn-Gly-.[2]
-
In Boc Chemistry: The protecting group of choice is xanthyl (Xan) (Boc-Asn(Xan)-OH ). The Xan group is highly effective at preventing side-chain dehydration during coupling.[15] Crucially, because the entire synthesis is performed under non-basic conditions, the primary driver for aspartimide formation is absent. This combination makes Boc chemistry exceptionally robust for synthesizing long or difficult Asn-containing peptides.
| Table 1: Comparison of Common Asparagine Protecting Groups | ||
| Derivative | Chemistry | Advantages & Disadvantages |
| Fmoc-Asn(Trt)-OH | Fmoc | (+) Excellent prevention of dehydration.[4](+) Greatly improves solubility.[4](-) Only reduces, does not eliminate, aspartimide formation.[2] |
| Boc-Asn(Xan)-OH | Boc | (+) Excellent prevention of dehydration.[15](+) Aspartimide formation is not a significant issue due to acidic/neutral reaction cycle.[2](-) Requires use of Boc chemistry and hazardous HF cleavage. |
Comparative Experimental Data
To illustrate the practical implications of these chemical differences, consider the synthesis of a model peptide known to be susceptible to aspartimide formation, H-Val-Lys-Asp-Gly-Tyr-Ile-NH₂ . The data below represents typical outcomes from a well-optimized synthesis.
| Table 2: Comparative Synthesis of a Difficult Asn-Containing Peptide | ||
| Parameter | Method 1: Fmoc Chemistry | Method 2: Boc Chemistry |
| Chemistry | Fmoc/tBu | Boc/Bzl |
| Asn Derivative | Fmoc-Asn(Trt)-OH | Boc-Asn(Xan)-OH |
| Coupling Activator | HBTU/DIEA | HBTU/DIEA |
| Final Cleavage | TFA/TIS/H₂O | Anhydrous HF/Anisole |
| Crude Purity (HPLC) | ~70% | >85% |
| Major Impurity | ~15% (β-Aspartyl Isomer) | <2% (Deletion Peptides) |
| Isolated Yield | Moderate | High |
Note: Data is illustrative and represents typical results for a challenging sequence. Actual results may vary.
The results clearly show that for a sequence highly prone to aspartimide formation (-Asn-Gly-), the Boc strategy delivers significantly higher crude purity by virtually eliminating the formation of the problematic β-aspartyl isomer. While Fmoc chemistry is viable, it necessitates a more challenging purification process to isolate the desired product.
Recommended Experimental Protocols
Protocol 1: Optimized Fmoc-SPPS of an Asn-Containing Peptide
This protocol is designed to minimize side reactions within the Fmoc framework.
-
Resin and Amino Acid Selection:
-
Use a Rink Amide resin for a C-terminal amide.
-
For the asparagine coupling step, use a 3- to 5-fold molar excess of Fmoc-Asn(Trt)-OH . The Trt group is non-negotiable for preventing dehydration and improving solubility.[4]
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat with a second 7-minute treatment.
-
Expert Tip: For sequences highly prone to aspartimide formation (e.g., -Asn-Gly-, -Asn-Ser-), consider using a less nucleophilic base like 2% DBU / 2% piperidine in DMF to reduce the rate of cyclization.[11]
-
-
Activation and Coupling:
-
Dissolve Fmoc-Asn(Trt)-OH (1 eq.) and an aminium-based activator like HBTU (0.95 eq.) in DMF.
-
Add a hindered base such as DIEA (2 eq.).
-
Crucially, minimize pre-activation time. Add the activated amino acid solution to the resin immediately. Prolonged activation increases the risk of side reactions.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
-
Monitoring and Washing:
-
Monitor coupling completion using a qualitative ninhydrin (Kaiser) test.
-
After complete coupling, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next cycle.
-
-
Final Cleavage:
-
Cleave the peptide from the resin using a scavenger cocktail of TFA/Triisopropylsilane (TIS)/H₂O (95:2.5:2.5) for 2-3 hours. The TIS is essential to scavenge the trityl cations released during deprotection.[12]
-
Protocol 2: Robust Boc-SPPS of an Asn-Containing Peptide
This protocol is the gold standard for maximizing purity with difficult Asn sequences.
-
Resin and Amino Acid Selection:
-
Use an MBHA resin for a C-terminal amide.
-
For the asparagine coupling step, use a 3- to 5-fold molar excess of Boc-Asn(Xan)-OH . The Xan group is essential to prevent dehydration.[15]
-
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 1 minute, drain, and repeat with a second 20-minute treatment.[7]
-
-
Neutralization:
-
Wash the resin with DCM (3x).
-
Neutralize the protonated N-terminal amine with 5% DIEA in DCM for 2 minutes (2x).
-
Wash thoroughly with DCM (3x) and DMF (3x).
-
-
Activation and Coupling:
-
Employ an in-situ neutralization/coupling protocol. Dissolve Boc-Asn(Xan)-OH (1 eq.) and HBTU (0.95 eq.) in DMF.
-
Add DIEA (2 eq.) and immediately add the solution to the washed, still-acidic resin from the deprotection step. This minimizes base exposure time.
-
Allow coupling to proceed for 1-2 hours and monitor with the ninhydrin test.
-
-
Final Cleavage (Requires Specialized Equipment):
-
Perform the final cleavage in a dedicated HF apparatus.
-
Use HF with anisole as a scavenger at 0°C for 1 hour to cleave the peptide from the resin and remove all side-chain protecting groups, including the Xan group.
-
Conclusion and Strategic Recommendations
There is no universally "superior" chemistry; the optimal choice is dictated by the specific peptide sequence, the required scale and purity, and the available laboratory resources.
-
Choose Boc Chemistry when:
-
Synthesizing long peptides (>30 amino acids) with multiple asparagine residues.
-
The peptide contains a sequence known to be highly susceptible to aspartimide formation (e.g., -Asn-Gly-, -Asn-Ser-).
-
The highest possible crude purity and final yield are the primary objectives.
-
Access to specialized equipment, particularly an HF cleavage apparatus, is available.
-
-
Choose Fmoc Chemistry when:
-
Synthesizing routine or shorter peptides containing asparagine.
-
The peptide sequence is not considered "difficult" regarding aspartimide formation.
-
Milder reaction conditions are preferred, and the use of highly toxic HF is to be avoided.[9]
-
The peptide contains other modifications (e.g., phosphorylation, glycosylation) that are incompatible with strong acid cleavage.[9]
-
By understanding the mechanistic underpinnings of asparagine-related side reactions and strategically selecting the appropriate chemistry and protecting groups, researchers can successfully navigate the challenges of synthesizing these important biomolecules.
References
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies. [Link]
-
Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. [Link]
-
Gausepohl, H., et al. (1992). Asparagine coupling in Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research. [Link]
-
Nowick, J. (2016). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
Kong, M., et al. (2023). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem. [Link]
-
Harris, P. W. R., et al. (2013). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Biopolymers. [Link]
-
Kong, M., et al. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Radboud Repository. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
-
Mergler, M., et al. (2016). Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides - Practical aspects of new trialkylcarbinol based protecting groups. Journal of Peptide Science. [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
-
Iris Biotech GmbH. (n.d.). ASPARTIMIDE FORMATION. Iris Biotech. [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. [Link]
-
Danell, A. S., et al. (2017). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications. [Link]
- Biosearch, Inc. (1988). Protecting groups for asparagine and glutamine in peptide synthesis.
Sources
- 1. media.iris-biotech.de [media.iris-biotech.de]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. chempep.com [chempep.com]
- 8. A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 14. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Guide to the Proper Disposal of (S)-4-Amino-2-((ethoxycarbonyl)amino)-4-oxobutanoic Acid
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of (S)-4-Amino-2-((ethoxycarbonyl)amino)-4-oxobutanoic acid (CAS No. 16639-91-1), a derivative of the amino acid L-asparagine. As drug development professionals and researchers, adherence to rigorous disposal protocols is not merely a regulatory requirement but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide is structured to provide actionable procedures grounded in established safety principles and regulatory frameworks.
The fundamental principle guiding this protocol is risk mitigation. While many amino acid derivatives are not classified as hazardous, the absence of comprehensive toxicological data for this specific compound necessitates that it be handled as a chemical waste stream until a formal hazardous waste determination is made by your institution's Environmental Health & Safety (EHS) department. Under no circumstances should this chemical be disposed of in regular trash or down the sink without explicit EHS approval.[1][2]
Part 1: Immediate Actions & Waste Determination
The first step in proper chemical waste management is to correctly identify and classify the material. This initial determination dictates the entire disposal workflow.
Hazardous Waste Determination
All generators of chemical waste are required by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) to determine if their waste is hazardous.[3][4][5] For a laboratory setting, this is typically performed by or in consultation with the EHS department.
-
Initial Assumption: Treat this compound as a chemical waste requiring professional disposal. While related compounds like L-asparagine are not considered hazardous, specific derivatives may exhibit different properties.[6][7]
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for hazard classification. Although the available SDS for this compound is not detailed, it should always be the first point of reference.[8]
-
Contact EHS: Provide your EHS department with the SDS and an estimate of the quantity of waste to be disposed of. They will provide the final determination and guidance on whether it can be managed as non-hazardous chemical waste or if it meets the criteria for hazardous waste (e.g., toxicity, reactivity, corrosivity, ignitability).[4]
Segregation at the Point of Generation
Proper segregation is critical to prevent dangerous chemical reactions.[1] Waste should be accumulated at or near its point of generation in a designated area under the control of laboratory personnel.[4][9]
-
Solid vs. Liquid Waste: Use separate, clearly labeled containers for solid waste (e.g., powder, contaminated weigh boats, gloves, paper towels) and liquid waste (e.g., solutions containing the compound).[2][10]
-
Avoid Incompatibles: Do not mix this compound's waste with other waste streams. Specifically, keep it separate from strong oxidizing agents, acids, and bases to prevent unforeseen reactions.[1][2]
Part 2: Step-by-Step Disposal Protocol
Once the waste has been identified and segregated, follow these steps for proper containerization, labeling, and storage pending disposal.
Step 1: Select the Correct Waste Container
Container integrity is essential for preventing leaks and ensuring safe transport.[5]
-
Compatibility: Use a container that is chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers are generally suitable for amino acid derivatives. Ensure the container is in good condition, free of cracks, and has a secure, leak-proof screw cap.[2][5]
-
Sizing: Choose a container appropriate for the volume of waste to avoid having large, half-empty containers taking up space for extended periods.
Step 2: Properly Label the Waste Container
Accurate labeling is a strict regulatory requirement and is crucial for safety.[1]
-
Label Contents: The label must clearly state "Hazardous Waste" (or as directed by your EHS office).[1]
-
Identify Constituents: List the full chemical name: "this compound." List all other components in the container, including solvents and their approximate percentages.
-
Generator Information: Include the name of the principal investigator, the laboratory room number, and the date of accumulation.
-
Do Not Use Abbreviations: Chemical formulas or informal abbreviations are not acceptable.
Step 3: Accumulate Waste Safely
Waste must be stored safely in a designated laboratory area while awaiting pickup.
-
Satellite Accumulation Area (SAA): This is a designated area at or near the point of waste generation.[1][9] The SAA must be under the control of lab personnel.
-
Storage Practices:
Step 4: Arrange for Final Disposal
The final step is the transfer of waste to trained professionals for disposal.
-
Schedule a Pickup: Once the container is full or the project is complete, contact your institution's EHS department to schedule a waste pickup.[2]
-
Documentation: Maintain accurate records of the waste generated and disposed of, as this is essential for regulatory compliance and inspections.[3]
-
Professional Disposal: All chemical waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) in accordance with EPA and Department of Transportation (DOT) regulations.[3][5]
Part 3: Data Summary and Workflow
Chemical Disposal Information Summary
| Parameter | Guideline | Rationale |
| Common Name | N-ethoxycarbonyl-L-asparagine | N/A |
| CAS Number | 16639-91-1[8] | Unique identifier for the chemical substance. |
| Hazard Class | Not classified as hazardous under current regulations. However, treat as chemical waste pending formal EHS determination. | Prudent safety measure due to lack of comprehensive toxicological data. |
| Disposal Route | Professional disposal via institutional EHS. | Ensures compliance with RCRA "cradle to grave" regulations.[3] |
| Sink/Trash Disposal | Prohibited unless explicitly approved by EHS.[1][2] | Prevents environmental contamination and damage to plumbing infrastructure. |
| Compatible Containers | Glass or HDPE plastic with secure, leak-proof caps.[2][5] | Prevents degradation of the container and potential leaks. |
| Storage Location | Designated Satellite Accumulation Area (SAA) within the lab.[1] | Complies with EPA regulations for waste accumulation.[9] |
Disposal Decision Workflow
The following diagram illustrates the procedural logic for handling waste generated from this compound.
Caption: Disposal workflow for this compound.
References
-
Laboratory Environmental Sample Disposal Information Document . U.S. Environmental Protection Agency. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency. [Link]
-
Procedures for Disposal of Unwanted Laboratory Material (ULM) . Brigham Young University. [Link]
-
Rowan University Non-Hazardous Waste Disposal Guide for Laboratories . Rowan University. [Link]
Sources
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. epa.gov [epa.gov]
- 4. danielshealth.com [danielshealth.com]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. N(ALPHA)-ETHOXYCARBONYL-L-ASPARAGINE - Safety Data Sheet [chemicalbook.com]
- 9. epa.gov [epa.gov]
- 10. risk.byu.edu [risk.byu.edu]
A Comprehensive Guide to Personal Protective Equipment for Handling (S)-4-Amino-2-((ethoxycarbonyl)amino)-4-oxobutanoic acid
In the landscape of pharmaceutical research and drug development, the meticulous handling of chemical reagents is paramount to both personnel safety and experimental integrity. This guide provides an in-depth operational plan for the safe handling of (S)-4-Amino-2-((ethoxycarbonyl)amino)-4-oxobutanoic acid, a derivative of the amino acid asparagine. In the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol is grounded in established principles of laboratory safety and data from structurally similar amino acid derivatives. It is imperative that this guidance supplements, but does not replace, a thorough risk assessment conducted by qualified personnel prior to commencing any work.
The primary hazards associated with similar amino acid derivatives include potential skin, eye, and respiratory irritation. Therefore, a multi-faceted approach to personal protective equipment (PPE) is essential to mitigate these risks.
I. Core Principles of Protection: A Multi-Layered Approach
The selection of appropriate PPE is not merely a checklist but a dynamic assessment of the potential routes of exposure. For a solid compound like this compound, the primary risks involve inhalation of airborne particulates and direct contact with the skin and eyes.
II. Personal Protective Equipment (PPE) Specifications
A comprehensive PPE strategy is crucial for minimizing exposure. The following table outlines the recommended equipment for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[1] Always inspect gloves for any signs of degradation or perforation before use. For tasks with a higher risk of splashes, consider double-gloving.[2] |
| Eyes | Safety glasses with side shields or goggles | Provides a barrier against airborne particles and accidental splashes.[1][2] |
| Face | Face shield | To be used in conjunction with safety glasses or goggles, particularly when there is a significant risk of splashing or aerosolization. |
| Body | Laboratory coat | A standard lab coat is required to protect the skin from contact with the chemical.[1][2] |
| Respiratory | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or if there is a potential for dust generation. The specific type of respirator should be determined by a formal risk assessment.[1] |
III. Operational Plan: From Preparation to Disposal
Adherence to a strict operational workflow is critical for ensuring safety. The following step-by-step guide provides a framework for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
All manipulations of solid this compound should be performed within a certified chemical fume hood to minimize the risk of inhalation.[1]
-
Before commencing work, ensure that all necessary PPE is readily available and in good condition.
-
Locate the nearest eyewash station and safety shower and confirm they are unobstructed.
2. Donning PPE: A Deliberate Sequence The order in which PPE is put on is crucial to prevent cross-contamination.
3. Handling the Compound:
-
Wear all required PPE as specified in the table above.
-
To prevent the generation of dust when handling the solid material, use appropriate tools such as a spatula.[1]
-
If the compound needs to be weighed, do so within the fume hood or in an enclosure that minimizes the spread of airborne particles.
4. In Case of a Spill:
-
Immediately evacuate the affected area.
-
If the spill is minor and you are trained to handle it, wear the appropriate PPE, including respiratory protection.
-
Carefully sweep up the solid material, avoiding the creation of dust, and place it in a sealed container for disposal.[1]
5. Doffing PPE: A Critical Process The removal of PPE should be done in a manner that prevents contamination of the wearer and the surrounding environment.
6. Disposal Plan:
-
All waste materials, including contaminated gloves, wipes, and the chemical itself, should be placed in a clearly labeled, sealed container.
-
Dispose of the waste in accordance with all local, state, and federal regulations. Consult your institution's environmental health and safety department for specific guidance.
IV. Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove any contaminated clothing and seek medical attention if irritation develops.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing becomes difficult, seek immediate medical attention.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.
By adhering to these rigorous safety protocols, researchers can confidently handle this compound while minimizing risks and ensuring a safe and productive laboratory environment.
References
- Personal protective equipment for handling 3-Amino-4,6-difluoro-1H-indazole. Benchchem.
- (2S)-4-(Benzyloxy)-2-[(tert-butoxycarbonyl)amino]-4-oxobutanoic acid-SDS. MedChemExpress.
- Personal Protective Equipment (PPE). CHEMM.
- Personal Protective Equipment. US EPA.
- SAFETY DATA SHEET. MilliporeSigma.
- Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
